Phenylsuccinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbutanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNOSOTUDEXCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929703 | |
| Record name | 2-Phenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13706-68-8 | |
| Record name | Phenylsuccinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenylsuccinonitrile chemical structure and properties
An In-Depth Technical Guide to Phenylsuccinonitrile
Introduction
Phenylsuccinonitrile, also known by its IUPAC name 2-phenylbutanedinitrile, is a dinitrile compound of significant interest in synthetic organic chemistry.[1] Its structure incorporates a phenyl group and two nitrile functionalities, making it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a chiral center also introduces stereochemical considerations that are crucial for its application in modern drug development, where enantiomeric purity is often a prerequisite for desired therapeutic activity and reduced side effects. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and applications of phenylsuccinonitrile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
Phenylsuccinonitrile is systematically named 2-phenylbutanedinitrile.[1] It is also referred to as 2-phenylsuccinonitrile or 1-phenylethane-1,2-dicarbonitrile.[1]
Key Identifiers:
-
IUPAC Name: 2-phenylbutanedinitrile[1]
-
Molecular Formula: C₁₀H₈N₂[1]
-
Canonical SMILES: C1=CC=C(C=C1)C(CC#N)C#N[1]
Molecular Structure
The core structure of phenylsuccinonitrile consists of a butane backbone substituted with a phenyl group at the C2 position and nitrile groups at the C1 and C2 positions of the original succinonitrile framework. The presence of four different substituents on the C2 carbon (a hydrogen atom, a phenyl group, a cyanomethyl group, and a cyano group) makes this carbon a stereocenter.
Caption: 2D Chemical Structure of Phenylsuccinonitrile.
Stereochemistry
Due to the chiral center at the C2 position, phenylsuccinonitrile exists as a pair of enantiomers: (R)-phenylsuccinonitrile and (S)-phenylsuccinonitrile. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.[3] Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture containing equal amounts of both enantiomers. The separation and characterization of individual enantiomers are critical when the molecule is used as a chiral building block in asymmetric synthesis.
Caption: Stereoisomeric relationship of Phenylsuccinonitrile.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of phenylsuccinonitrile are dictated by its molecular structure, particularly the aromatic ring and the polar nitrile groups.
Physical Properties
The following table summarizes key physicochemical properties, many of which are calculated estimates based on its structure.
| Property | Value | Unit | Source |
| Molecular Weight | 156.18 | g/mol | [1][2] |
| Normal Melting Point (Tfus) | 343.86 (70.71 °C) | K | Joback Calculated[2] |
| Normal Boiling Point (Tboil) | 658.60 (385.45 °C) | K | Joback Calculated[2] |
| logP (Octanol/Water Partition Coeff.) | 2.207 | Crippen Calculated[2] | |
| Water Solubility (log10WS) | -2.81 | mol/L | Crippen Calculated[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of phenylsuccinonitrile.[4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the two nitrile groups. Additional significant peaks include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C=C stretching vibrations from the phenyl ring in the 1450-1600 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show a multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the five protons of the phenyl group. The aliphatic protons would appear further upfield. The single proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene protons. The two methylene (CH₂) protons would be diastereotopic and could appear as a complex multiplet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the ipso-carbon (attached to the main chain) appearing at a different shift from the others. The two nitrile carbons (C≡N) would have characteristic chemical shifts in the range of 115-125 ppm. Signals for the aliphatic carbons (the chiral CH and the CH₂) would also be present.[1]
-
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 156.[1] Common fragmentation patterns would likely involve the loss of HCN (m/z 27) or cleavage adjacent to the phenyl group, potentially leading to a prominent fragment corresponding to the phenylacetonitrile cation or related structures.[1]
Synthesis and Reactivity
Phenylsuccinonitrile can be synthesized through various routes. A common and effective method involves the cyanation of a suitable precursor, such as a derivative of phenylacetic acid or phenylacetonitrile.
Illustrative Synthetic Protocol: Phase-Transfer Catalyzed Alkylation
One established method for synthesizing substituted acetonitriles is through the alkylation of phenylacetonitrile using a phase-transfer catalyst.[7] This approach offers high yields and operational simplicity. The synthesis of 2-phenylsuccinonitrile can be achieved by reacting phenylacetonitrile with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) under basic conditions with a phase-transfer catalyst.
Reaction: C₆H₅CH₂CN + ClCH₂CN → C₆H₅CH(CN)CH₂CN + HCl (under basic conditions)
Caption: General workflow for the synthesis of Phenylsuccinonitrile.
Step-by-Step Methodology:
-
Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charging Reactants: The flask is charged with phenylacetonitrile[8], a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a concentrated aqueous solution of a strong base like sodium hydroxide.[7]
-
Addition: Chloroacetonitrile (or bromoacetonitrile) is added dropwise to the stirred mixture while maintaining the temperature within a controlled range (e.g., 25-40°C), using a cooling bath if necessary.
-
Reaction: After the addition is complete, the mixture is stirred for several hours at a slightly elevated temperature to ensure the reaction goes to completion.
-
Workup: The reaction mixture is cooled, diluted with water, and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., benzene or toluene).
-
Washing: The combined organic layers are washed successively with water and brine to remove the base and catalyst.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.
Chemical Reactivity
The reactivity of phenylsuccinonitrile is primarily centered on its two nitrile groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. Complete hydrolysis yields phenylsuccinic acid (2-phenylbutanedioic acid).[9][10] This transformation is a key application, as dicarboxylic acids are valuable synthetic intermediates.
-
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to novel diamine compounds.
Applications in Research and Drug Development
Phenylsuccinonitrile serves as a valuable building block in organic synthesis and medicinal chemistry.
-
Synthetic Intermediate: As demonstrated, it is a direct precursor to phenylsuccinic acid and its derivatives, which are used in the synthesis of polymers and other specialty chemicals.[10]
-
Pharmacophore Scaffolding: The nitrile group is recognized as a versatile pharmacophore in drug design.[11] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the electronic and metabolic properties of a molecule.[11] While phenylsuccinonitrile itself is not a drug, its core structure can be incorporated into larger molecules to explore new therapeutic agents. The ability to derivatize the nitrile groups into amines, carboxylic acids, or other functionalities allows for the creation of diverse chemical libraries for screening against biological targets.[12]
-
Precursor for Heterocycles: The dinitrile functionality can be utilized in cyclization reactions to form various heterocyclic compounds, which are prevalent scaffolds in many approved pharmaceuticals.
Safety and Handling
Like most organic nitriles, phenylsuccinonitrile should be handled with care in a well-ventilated fume hood. It may be toxic if ingested, inhaled, or absorbed through the skin.[8] Skin and eye contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, carbon dioxide, dry chemical powder, or appropriate foam should be used.
Conclusion
Phenylsuccinonitrile is a chemically significant molecule characterized by its unique combination of a phenyl ring and two nitrile groups on a chiral scaffold. Its well-defined physicochemical and spectroscopic properties make it readily identifiable and its synthesis is achievable through established organic chemistry protocols. The true value of phenylsuccinonitrile lies in its versatility as a synthetic intermediate, providing a gateway to a variety of functionalized molecules, including dicarboxylic acids and diamines, which are of high interest in materials science and pharmaceutical drug discovery.
References
-
Cheméo. (n.d.). Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8). Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139554, Phenylsuccinonitrile. Retrieved from [Link].
- Mattocks, A. M., & Hartung, W. H. (1946). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 68(11), 2431-2431.
- Shriner, R. L., & Hester, W. F. (1931). Phenylsuccinic Acid. Organic Syntheses, 11, 82.
-
Koželj, M., & Orel, B. (n.d.). Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. The Royal Society of Chemistry. Retrieved from [Link].
- Reeves, W. P., & White, M. R. (1976). 2-Phenylbutyronitrile. Organic Syntheses, 55, 98.
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].
-
National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link].
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
-
ResearchGate. (n.d.). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups and Corresponding Metallophthalocyanines. Retrieved from [Link].
- Grienke, U., & Rollinger, J. M. (2009). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 9(13), 1521-1526.
-
Kinnison, J. (n.d.). Synthesis of n-Phenylsuccinimide. Prezi. Retrieved from [Link].
-
Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link].
-
University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].
- Terpstra, M. A. (1957). U.S. Patent No. 2,783,265. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95459, Phenylsuccinic acid. Retrieved from [Link].
-
The Organic Chemistry Tutor. (2018, April 25). Stereoisomers, Enantiomers, Diastereomers, Constitutional Isomers, and Meso Compounds [Video]. YouTube. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736146, (+)-Phenylsuccinic acid. Retrieved from [Link].
- Bakulina, O., Ryabukhin, S., & Volochnyuk, D. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 20, 3191-3197.
Sources
- 1. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylsuccinonitrile (CAS 13706-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. youtube.com [youtube.com]
- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. lehigh.edu [lehigh.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Phenylsuccinonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Phenylsuccinonitrile (2-phenylbutanedinitrile), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.
Introduction
Phenylsuccinonitrile, with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol , is a dinitrile compound featuring a phenyl group attached to a succinonitrile backbone.[1] Its chemical structure, 2-phenylbutanedinitrile, presents a unique combination of aromatic and aliphatic nitrile functionalities, making its unambiguous identification and characterization crucial for quality control and reaction monitoring in synthetic chemistry. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide delves into the detailed analysis of Phenylsuccinonitrile using ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding for its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Phenylsuccinonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for Phenylsuccinonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.20 | Triplet | 1H | Methine proton (CH) |
| ~3.10 | Doublet | 2H | Methylene protons (CH₂) |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of Phenylsuccinonitrile exhibits three distinct signals. The multiplet in the downfield region of ~7.40-7.50 ppm corresponds to the five protons of the phenyl group. The aromatic nature of the ring deshields these protons, causing them to resonate at a higher chemical shift. The triplet observed around 4.20 ppm is assigned to the single methine proton (CH). Its multiplicity is due to the coupling with the adjacent two methylene protons (n+1 rule, 2+1=3). The doublet at approximately 3.10 ppm represents the two methylene protons (CH₂). These protons are coupled to the single methine proton, resulting in a doublet (1+1=2). The integration values of 5:1:2 are consistent with the number of protons in each unique environment within the Phenylsuccinonitrile molecule.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of Phenylsuccinonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and locked to the deuterium signal of the solvent.
-
Data Acquisition: A standard one-pulse sequence is typically used. Key parameters to optimize include the pulse angle (e.g., 30-90 degrees), relaxation delay (D1, typically 1-5 seconds to allow for full relaxation of protons), and the number of scans (NS, typically 8-16 for a sufficient signal-to-noise ratio).
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Table 2: ¹³C NMR Data for Phenylsuccinonitrile
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | Quaternary Aromatic Carbon (C-Ar) |
| ~129.5 | Aromatic CH (ortho/meta-C) |
| ~128.0 | Aromatic CH (para-C) |
| ~117.0 | Nitrile Carbon (CN) |
| ~116.5 | Nitrile Carbon (CN) |
| ~40.0 | Methine Carbon (CH) |
| ~25.0 | Methylene Carbon (CH₂) |
Note: This data is based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of Phenylsuccinonitrile is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The signals in the aromatic region (~128.0-135.0 ppm) are assigned to the carbons of the phenyl group. The quaternary carbon attached to the succinonitrile moiety is expected to be the most downfield in this region. The two nitrile carbons are expected to resonate around 116.5-117.0 ppm. The aliphatic carbons, the methine (CH) and methylene (CH₂) groups, are expected to appear in the upfield region at approximately 40.0 ppm and 25.0 ppm, respectively.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer, but the probe is tuned to the ¹³C frequency.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons which have longer relaxation times.
-
Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for Phenylsuccinonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 - 3030 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~2250 | Strong | Nitrile (C≡N) stretch |
| ~1600, 1495, 1450 | Medium | Aromatic C=C ring stretch |
| ~750, 700 | Strong | Aromatic C-H out-of-plane bend |
Source: Adapted from NIST Chemistry WebBook
Interpretation of the IR Spectrum:
The IR spectrum of Phenylsuccinonitrile provides clear evidence for its key functional groups. The strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration, confirming the presence of the two nitrile groups. The bands in the 3030-3060 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic phenyl ring, while the absorptions between 2850 and 2950 cm⁻¹ are due to the C-H stretching of the aliphatic methylene and methine groups. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations observed around 1600, 1495, and 1450 cm⁻¹. The strong bands at approximately 750 and 700 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid Phenylsuccinonitrile sample is placed directly onto the ATR crystal.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for Phenylsuccinonitrile
| m/z | Relative Intensity | Assignment |
| 156 | Moderate | Molecular Ion [M]⁺ |
| 116 | High | [M - CH₂CN]⁺ |
| 89 | Moderate | [C₇H₅]⁺ (Tropylium ion) |
Source: Adapted from NIST Chemistry WebBook
Interpretation of the Mass Spectrum:
The electron ionization (EI) mass spectrum of Phenylsuccinonitrile is expected to show a molecular ion peak [M]⁺ at an m/z of 156, corresponding to its molecular weight.[1] A prominent fragment ion is observed at m/z 116, which results from the loss of a cyanomethyl radical (•CH₂CN) from the molecular ion. Another significant peak at m/z 89 can be attributed to the formation of the stable tropylium ion ([C₇H₅]⁺) through rearrangement and fragmentation of the phenyl-containing fragment. This fragmentation pattern is consistent with the proposed structure of Phenylsuccinonitrile.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of Phenylsuccinonitrile is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column (e.g., a non-polar DB-5 column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.
-
Ionization and Mass Analysis: The separated components eluting from the GC column are introduced into the ion source of the mass spectrometer, typically an electron ionization (EI) source. The molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum for the chromatographic peak corresponding to Phenylsuccinonitrile is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Phenylsuccinonitrile.
Caption: Workflow for the spectroscopic characterization of Phenylsuccinonitrile.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of Phenylsuccinonitrile. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of its molecular structure and the assessment of its purity. The protocols and interpretations detailed in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.
References
-
PubChem. Phenylsuccinonitrile. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. Phenylsuccinonitrile. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Phenylsuccinonitrile and its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of phenylsuccinonitrile and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The nitrile functional group is a key pharmacophore in numerous pharmaceuticals, and the phenylsuccinonitrile scaffold, with its two nitrile moieties and a phenyl group, offers a versatile platform for the development of novel therapeutic agents. This document delves into the core synthetic methodologies, explores the mechanistic underpinnings of these reactions, and presents detailed experimental protocols. Furthermore, it highlights the applications of these compounds, particularly in the realm of drug discovery, with a focus on their potential as central nervous system (CNS) active agents.
Core Synthetic Strategies for Phenylsuccinonitrile
The synthesis of the parent 2-phenylsuccinonitrile (also known as 2-phenylbutanedinitrile) has been documented for over a century. A foundational method involves the reaction of α-bromophenylacetonitrile with potassium cyanide. A notable two-step synthesis, which represents a significant improvement over earlier multi-step methods, starts from the readily available ethyl α-cyanocinnamate. This method provides phenylsuccinonitrile in a 64% yield.[1]
A key and versatile approach to phenylsuccinonitrile and its derivatives is the hydrocyanation of cinnamonitriles or related α,β-unsaturated precursors. This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-carbon double bond.
Hydrocyanation of α,β-Unsaturated Nitriles
The hydrocyanation of activated alkenes, such as cinnamonitrile, is a thermodynamically favorable process that can be catalyzed by transition metals, most commonly nickel complexes.[1] The mechanism of nickel-catalyzed hydrocyanation proceeds through a well-established catalytic cycle:
-
Oxidative Addition: Hydrogen cyanide adds to a low-valent nickel complex to form a hydrido nickel cyanide species.
-
Alkene Coordination: The α,β-unsaturated nitrile coordinates to the nickel center.
-
Migratory Insertion: The hydride ligand inserts across the double bond to form an alkyl nickel cyanide intermediate.
-
Reductive Elimination: The nitrile product is eliminated, regenerating the active nickel catalyst.
dot graph "Hydrocyanation_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes NiL2 [label="Ni(0)L₂ Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCN [label="HCN", shape=plaintext]; OxAdd [label="Oxidative Addition", shape=plaintext]; Hydrido [label="H-Ni(II)(CN)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Cinnamonitrile", shape=plaintext]; Coord [label="Alkene Coordination", shape=plaintext]; PiComplex [label="π-Complex", fillcolor="#FBBC05", fontcolor="#202124"]; MigIns [label="Migratory Insertion", shape=plaintext]; AlkylNi [label="Alkyl-Ni(II)(CN)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Phenylsuccinonitrile", shape=plaintext];
// Edges NiL2 -> Hydrido [label=" + HCN", headlabel=" Oxidative\n Addition"]; Hydrido -> PiComplex [label=" + Cinnamonitrile", headlabel=" Coordination"]; PiComplex -> AlkylNi [label=" Migratory\n Insertion"]; AlkylNi -> NiL2 [label=" Reductive\n Elimination", taillabel=" + Phenylsuccinonitrile"]; } caption { label = "Catalytic Cycle of Nickel-Catalyzed Hydrocyanation."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; } }
Experimental Protocol: Synthesis of 2-Phenylsuccinonitrile
This protocol is based on the improved two-step synthesis from ethyl α-cyanocinnamate.
Step 1: Preparation of Ethyl α-cyanocinnamate
-
This starting material can be synthesized in nearly quantitative yield from the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.
Step 2: Hydrocyanation of Ethyl α-cyanocinnamate
-
A detailed, modern adaptation of the classical procedure would involve the use of a cyanide source such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) and a protic solvent like ethanol. The reaction is typically carried out at elevated temperatures.
Caution: Hydrogen cyanide and its salts are extremely toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl α-cyanocinnamate in ethanol.
-
Add a stoichiometric excess of potassium cyanide.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench any remaining cyanide with a solution of sodium hypochlorite.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude phenylsuccinonitrile.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
A yield of approximately 64% can be expected for this transformation.[1] The product can be characterized by its melting point (66-68 °C) and spectroscopic methods.[1]
Synthesis of Phenylsuccinonitrile Derivatives
The versatility of the phenylsuccinonitrile scaffold lies in the ability to introduce a wide range of substituents on both the phenyl ring and the succinonitrile backbone.
Derivatives with Substitution on the Phenyl Ring
The synthesis of phenylsuccinonitrile derivatives with substituents on the aromatic ring can be achieved by starting with the corresponding substituted benzaldehyde. The Knoevenagel condensation to form the substituted cinnamonitrile precursor, followed by hydrocyanation, allows for the introduction of a variety of functional groups.
| Starting Aldehyde | Intermediate | Final Product |
| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 2-(4-Methoxyphenyl)succinonitrile |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 2-(4-Chlorophenyl)succinonitrile |
| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 2-(4-Nitrophenyl)succinonitrile |
Stereoselective Synthesis
Phenylsuccinonitrile possesses two chiral centers, and the control of stereochemistry is of paramount importance in drug development. Diastereoselective and enantioselective synthetic routes are therefore highly desirable.
One approach to achieve diastereoselectivity is through substrate control, where a chiral auxiliary is incorporated into the starting material. Alternatively, the use of chiral catalysts in the hydrocyanation step can induce enantioselectivity. For instance, the use of chiral phosphine ligands with nickel or other transition metal catalysts has been shown to be effective in asymmetric hydrocyanation reactions.
Conceptual Workflow for Stereoselective Synthesis:
dot graph "Stereoselective_Synthesis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Achiral Cinnamonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Chiral Catalyst\n(e.g., Ni-complex with chiral ligand)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCN [label="HCN", shape=plaintext]; Reaction [label="Asymmetric Hydrocyanation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Enantioenriched Phenylsuccinonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Catalyst -> Reaction; HCN -> Reaction; Reaction -> Product; } caption { label = "Workflow for Asymmetric Synthesis of Phenylsuccinonitrile."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; } }
Spectroscopic Characterization
The structural elucidation of phenylsuccinonitrile and its derivatives relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of phenylsuccinonitrile typically shows a complex multiplet for the aromatic protons, a methine proton (CH) adjacent to the phenyl group and a nitrile group, and a methylene group (CH₂).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the two distinct nitrile carbons, the methine carbon, and the methylene carbon.
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band in the region of 2240-2260 cm⁻¹ confirms the presence of the nitrile functional groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the synthesized compound.
Applications in Drug Development
The phenylsuccinonitrile scaffold is of significant interest to medicinal chemists due to its structural features and the biological activities exhibited by related compounds. The nitrile group can act as a hydrogen bond acceptor and can be a bioisostere for other functional groups. Furthermore, the succinimide ring, which can be readily synthesized from succinonitrile, is a well-known pharmacophore in a variety of CNS-active drugs, particularly anticonvulsants.
Anticonvulsant and CNS Activity
Derivatives of phenylsuccinimide, which can be prepared from phenylsuccinonitrile, have shown promising anticonvulsant properties. These compounds are structurally related to established antiepileptic drugs. The phenyl group and the succinimide ring are key structural motifs for this activity. The exploration of various substituents on the phenyl ring of phenylsuccinonitrile allows for the fine-tuning of the pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Relationship between Phenylsuccinonitrile and Anticonvulsant Drugs:
dot graph "Drug_Development_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes PSN [label="Phenylsuccinonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=plaintext]; Succinimide [label="Phenylsuccinimide Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Compounds for\nAnticonvulsant Drugs", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PSN -> Succinimide [label=" Hydrolysis &\n Cyclization"]; Succinimide -> SAR; SAR -> Lead; } caption { label = "From Phenylsuccinonitrile to Potential Anticonvulsant Leads."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; } }
The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing challenge in medicinal chemistry. The phenylsuccinonitrile scaffold provides a promising starting point for the design and synthesis of novel candidates. By systematically exploring the structure-activity relationships of its derivatives, researchers can identify lead compounds with optimized pharmacological profiles for the treatment of epilepsy and other neurological disorders.
Conclusion
This technical guide has provided a detailed overview of the synthesis of phenylsuccinonitrile and its derivatives. From established protocols to modern stereoselective approaches, the synthetic routes to these valuable compounds have been elucidated. The mechanistic insights into key reactions, such as hydrocyanation, provide a rational basis for experimental design and optimization. The spectroscopic characterization data are essential for the unambiguous identification of the synthesized molecules.
For researchers and professionals in drug development, the phenylsuccinonitrile scaffold represents a promising platform for the discovery of new therapeutic agents. The established link between structurally related succinimides and anticonvulsant activity highlights the potential of this class of compounds in addressing unmet medical needs in the field of neurology. The continued exploration of the synthesis and biological evaluation of novel phenylsuccinonitrile derivatives is a fertile area for future research.
References
-
Mowry, D. T. The Preparation of Phenylsuccinonitrile. J. Am. Chem. Soc.1946 , 68 (10), 2108–2108. [Link]
-
Organic Syntheses, Coll. Vol. 4, p.392 (1963); Vol. 32, p.56 (1952). [Link]
-
Organic Syntheses, Coll. Vol. 2, p.270 (1943); Vol. 15, p.24 (1935). [Link]
-
Calculated and experimental 1 H and 13 C NMR isotropic chemical shifts... - ResearchGate. [Link]
-
Endo, R.; Nagasawa, K.; Kishida, A.; Takatori, K.; Ohtsuka, T.; Nagaoka, H. Synthesis of Succinonitrile Derivatives by Homocoupling from Cyanohydrin Derivatives with a Low-Valent Titanium Reagent. J. Org. Chem.2022 , 87 (4), 2035–2043. [Link]
-
Synthesis and anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives - PMC. [Link]
-
New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. [Link]
-
Diastereoselective Synthesis of 2-Phenylselenenyl-1,3-anti-Diols and 2-Phenylselenenyl-1,3-anti-Azido-Alcohols via Hydroxy- and Azido-Selenenylation Reactions - NIH. [Link]
-
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. [Link]
-
Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. [Link]
- Anticonvulsant substituted quinazolones - Google P
- Anticonvulsant drugs and pharmaceutical compositions thereof - Google P
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. [Link]
-
Synthesis and Spectral Study of Some New 4-substituted but-2-enolide Derivatives. [Link]
-
Synthesis and Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile - ResearchGate. [Link]
-
Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation - ACG Publications. [Link]
-
Succinonitrile Electrolyte Additive for Stabilizing Aqueous Zinc Metal Batteries - PubMed. [Link]
-
Peculiarly fast Li-ion conduction mechanism in a succinonitrile-based molecular crystal electrolyte: a molecular dynamics study - Journal of Materials Chemistry A (RSC Publishing). [Link]
-
The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries - PubMed. [Link]
Sources
Phenylsuccinonitrile: A Versatile Dinitrile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylsuccinonitrile, a dinitrile-containing aromatic compound, has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structural features, comprising a phenyl group and two nitrile functionalities on a butane backbone, provide a rich platform for a diverse array of chemical transformations. This technical guide offers a comprehensive exploration of phenylsuccinonitrile's synthetic utility, detailing its application in the construction of complex heterocyclic scaffolds, the synthesis of functionalized carboxylic acids, and its potential as a monomer precursor in polymer chemistry. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and an analysis of the causal factors influencing reaction outcomes, this document serves as an essential resource for chemists seeking to leverage the synthetic potential of this remarkable molecule.
Introduction: Unveiling the Synthetic Potential of Phenylsuccinonitrile
Organic building blocks are the foundational components that enable the construction of more complex molecular architectures, playing a pivotal role in medicinal chemistry, materials science, and organic synthesis.[1] Phenylsuccinonitrile (2-phenylbutanedinitrile), with its molecular formula C₁₀H₈N₂, stands out as a particularly intriguing scaffold.[2] The presence of two nitrile groups, which can be hydrolyzed, reduced, or participate in cyclization reactions, combined with the steric and electronic influence of the phenyl ring, makes it a precursor to a wide range of valuable compounds.
This guide will delve into the core applications of phenylsuccinonitrile, providing not just the "what" but also the "why" behind the synthetic choices. We will explore its role in the synthesis of key heterocyclic systems, its conversion to important dicarboxylic acids, and its emerging applications in materials science.
Physicochemical Properties
A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 66-68 °C |
| Boiling Point | Decomposes upon boiling at atmospheric pressure |
| Solubility | Soluble in many organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water. |
| IUPAC Name | 2-phenylbutanedinitrile[2] |
Core Synthetic Applications of Phenylsuccinonitrile
The reactivity of phenylsuccinonitrile is primarily dictated by its two nitrile groups and the acidic protons on the carbon atoms alpha to these groups. This allows for a variety of transformations, making it a versatile intermediate.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in a vast number of pharmaceuticals.[3][4] Phenylsuccinonitrile serves as an excellent precursor for the synthesis of various nitrogen-containing heterocycles.
Causality Behind Experimental Choices:
-
Base: A base, such as sodium ethoxide, is crucial to deprotonate the guanidine and to facilitate the initial nucleophilic attack and subsequent cyclization.
-
Solvent: Anhydrous ethanol is a common solvent as it is relatively polar, dissolves the reactants, and is compatible with the strong base used.
-
Reaction Temperature: Heating under reflux is typically required to provide the necessary activation energy for the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 2,4-Diamino-6-phenylpyrimidine-5-acetonitrile (Hypothetical Adaptation)
This protocol is an adaptation based on established methods for similar dinitriles.[6][7]
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction with Guanidine Hydrochloride: To a separate flask, add guanidine hydrochloride (1.02 equivalents) to a solution of sodium ethoxide in anhydrous ethanol. Stir the mixture to form the free base of guanidine, precipitating sodium chloride.
-
Addition of Phenylsuccinonitrile: Filter the guanidine solution to remove the sodium chloride and add the clear filtrate to a solution of phenylsuccinonitrile (1 equivalent) in anhydrous ethanol.
-
Reaction and Work-up: Heat the resulting mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, evaporate the solvent under reduced pressure. Dissolve the residue in hot water and acidify with glacial acetic acid.
-
Isolation: Cool the solution to induce crystallization. Filter the resulting solid, wash with cold water, and dry to obtain the desired 2,4-diamino-6-phenylpyrimidine-5-acetonitrile.
Logical Relationship Diagram: Synthesis of a Pyrimidine Derivative
Caption: Reaction pathway for the synthesis of a pyrimidine derivative.
The reaction of β-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classic method for the synthesis of pyrazoles. The reaction of phenylmalononitrile, a close structural analog of phenylsuccinonitrile, with hydrazine hydrate has been shown to produce 3,5-diamino-4-phenylpyrazole.[7] This suggests a similar reaction pathway for phenylsuccinonitrile, which would lead to a diaminopyrazole derivative with a cyanomethyl substituent.
Experimental Protocol: Synthesis of 3,5-Diamino-4-phenyl-1H-pyrazole-1-acetonitrile (Hypothetical)
This protocol is based on the reported reaction of a similar dinitrile.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve phenylsuccinonitrile (1 equivalent) in a suitable solvent such as ethanol or dioxane.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired diaminopyrazole derivative.
Signaling Pathway Diagram: Pyrazole Synthesis
Caption: Pathway for the synthesis of a diaminopyrazole derivative.
Hydrolysis to Phenylsuccinic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. Phenylsuccinonitrile can be hydrolyzed to phenylsuccinic acid, a valuable dicarboxylic acid used in the synthesis of polymers and pharmaceuticals. The hydrolysis can be carried out under either acidic or basic conditions.
Causality Behind Experimental Choices:
-
Acid/Base Concentration: Concentrated acids (e.g., HCl) or strong bases (e.g., NaOH, KOH) are required to drive the hydrolysis of the relatively stable nitrile groups.[2][9]
-
Temperature: Reflux temperatures are necessary to overcome the activation energy of the hydrolysis reaction.
-
Reaction Time: Complete hydrolysis of both nitrile groups often requires prolonged reaction times.
Experimental Protocol: Hydrolysis of Phenylsuccinonitrile to Phenylsuccinic Acid
This protocol is based on standard procedures for dinitrile hydrolysis.[4][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place phenylsuccinonitrile (1 equivalent).
-
Acid Hydrolysis: Add concentrated hydrochloric acid (excess) to the flask.
-
Reaction: Heat the mixture to reflux for 18-24 hours. The solid phenylsuccinonitrile will gradually dissolve as the hydrolysis proceeds.
-
Isolation: After the reaction is complete, cool the solution in an ice bath to precipitate the phenylsuccinic acid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from hot water to yield pure phenylsuccinic acid.[2]
Workflow Diagram: Hydrolysis of Phenylsuccinonitrile
Caption: Step-by-step workflow for the hydrolysis of phenylsuccinonitrile.
Phenylsuccinonitrile in Polymer Chemistry
The dinitrile functionality of phenylsuccinonitrile can be reduced to diamines, which, along with the corresponding dicarboxylic acid from hydrolysis, can serve as monomers for the synthesis of polyamides.[3][10][11] This opens up avenues for the creation of novel polymers with potentially interesting properties conferred by the phenyl substituent.
The synthesis of polyamides typically involves the condensation of a diamine with a diacid or a diacid chloride.
Conceptual Pathway to Polyamides:
-
Monomer Synthesis:
-
Diamine: Reduction of phenylsuccinonitrile using a suitable reducing agent (e.g., LiAlH₄ or catalytic hydrogenation) to yield 2-phenylbutane-1,4-diamine.
-
Diacid: Hydrolysis of phenylsuccinonitrile to phenylsuccinic acid as described previously.
-
-
Polymerization:
-
Polycondensation of the resulting diamine and diacid at elevated temperatures, often with the removal of water, to form the polyamide.
-
Logical Relationship Diagram: Polyamide Synthesis from Phenylsuccinonitrile
Caption: Conceptual pathway to polyamides from phenylsuccinonitrile.
Advanced Synthetic Transformations
Beyond the core applications, the reactivity of phenylsuccinonitrile can be harnessed for more complex molecular constructions.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[12][13] This reaction is particularly useful for the formation of five- to eight-membered rings. While phenylsuccinonitrile itself would undergo an intermolecular Thorpe reaction, appropriately substituted derivatives could be designed to undergo this powerful cyclization.
Reaction Conditions Comparison for Thorpe-Ziegler Cyclization
| Base | Solvent | Temperature | Yield | Reference |
| Sodium amide | Liquid Ammonia | Reflux | High | [13] |
| LHMDS | THF | Room Temp. | Variable | [14] |
| NaH | Toluene | Reflux | Variable | [15] |
Michael Addition Reactions
The acidic α-protons of phenylsuccinonitrile allow it to act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds.[1][16][17] This C-C bond-forming reaction is a powerful tool for the construction of more complex carbon skeletons.
Experimental Protocol: Michael Addition of Phenylsuccinonitrile to an α,β-Unsaturated Ketone (General Procedure)
-
Base Treatment: In a suitable solvent such as ethanol, treat phenylsuccinonitrile (1 equivalent) with a catalytic amount of a base (e.g., sodium ethoxide) to generate the carbanion.
-
Addition to Michael Acceptor: Add the α,β-unsaturated ketone (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Work-up and Isolation: Neutralize the reaction with a weak acid and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.
Conclusion and Future Outlook
Phenylsuccinonitrile has proven to be a versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, including the formation of diverse heterocyclic systems, its straightforward conversion to a useful dicarboxylic acid, and its potential as a monomer precursor, underscores its significance. The synthetic routes detailed in this guide provide a solid foundation for researchers to explore and expand upon the applications of this multifaceted molecule. Future research in this area will likely focus on the development of new catalytic systems for the selective transformation of its nitrile groups, the synthesis of novel polymers with tailored properties, and the application of its derivatives in the discovery of new pharmacologically active agents.
References
-
Organic Syntheses Procedure. phenylsuccinic acid. [Link]
-
PubChem. Phenylsuccinonitrile | C10H8N2 | CID 139554. [Link]
-
National Center for Biotechnology Information. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]
-
ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
- Google Patents.
-
Wikipedia. Thorpe reaction. [Link]
-
ResearchGate. Thorpe-Ziegler reaction. [Link]
-
Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine. [Link]
-
Organic Syntheses Procedure. phenylsuccinic acid. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
YouTube. Synthesis of Polyamides from . [Link]
-
Jetir.Org. Synthesis and antibacterial evaulation of Diamino- phenyl pyrimidine-carbonitrile derivatives using Iron Acetylacetonate as an efficient catalyst. [Link]
- Google Patents. Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. [Link]
-
ResearchGate. A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. [Link]
-
BYJU'S. Michael Addition Mechanism. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
ResearchGate. Synthesis of polyamides. [Link]
-
ResearchGate. (PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. [Link]
- Google Patents.
-
Organic Syntheses Procedure. 4. [Link]
-
ResearchGate. Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. [Link]
-
National Center for Biotechnology Information. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. [Link]
-
YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]
- 5. jetir.org [jetir.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. byjus.com [byjus.com]
The Untapped Potential of Phenylsuccinonitrile: A Technical Guide for Medicinal Chemists
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Phenylsuccinonitrile, a dinitrile derivative of butane, presents itself as a deceptively simple yet remarkably versatile building block for medicinal chemistry. Its unique combination of a phenyl ring and two nitrile functionalities offers a rich chemical landscape for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant therapeutic potential. This technical guide will delve into the core physicochemical properties, synthetic accessibility, and, most importantly, the prospective applications of phenylsuccinonitrile in the design and development of novel drugs. We will explore its utility as a precursor for anticonvulsant agents, a scaffold for neuroprotective compounds, and a versatile intermediate in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and promising molecular starting points.
Physicochemical Properties and Synthetic Landscape
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in medicinal chemistry. Phenylsuccinonitrile, with the IUPAC name 2-phenylbutanedinitrile, possesses a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol .[1] Its structure, characterized by a chiral center at the carbon bearing the phenyl group, offers the potential for stereoselective synthesis and the development of enantiomerically pure drug candidates.
Table 1: Physicochemical Properties of Phenylsuccinonitrile
| Property | Value | Source |
| IUPAC Name | 2-phenylbutanedinitrile | [1] |
| CAS Number | 13706-68-8 | [1] |
| Molecular Formula | C10H8N2 | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Melting Point | 66-68 °C | [2] |
| LogP (octanol/water) | 2.207 (calculated) | [3] |
| Water Solubility | -2.81 (log10 mol/l, calculated) | [3] |
The synthesis of phenylsuccinonitrile is accessible through established organic chemistry methodologies, ensuring its availability for research and development purposes.[2][4]
The Nitrile Group: A Gateway to Bioactivity
The twin nitrile groups in phenylsuccinonitrile are not merely passive functionalities; they are reactive handles that can be strategically manipulated to introduce a wide range of pharmacophoric features. The nitrile group is a well-established functional group in medicinal chemistry, present in over 60 approved small-molecule drugs.[2] Its utility stems from several key characteristics:
-
Bioisosterism: The nitrile group can act as a bioisostere for various functional groups, including carbonyls and halogens, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][5]
-
Metabolic Stability: Introduction of a nitrile group can block metabolically labile sites within a molecule, thereby enhancing its metabolic stability and prolonging its therapeutic effect.[1]
-
Target Interactions: The linear geometry and electron-withdrawing nature of the nitrile group enable it to participate in a variety of non-covalent interactions with biological targets, such as hydrogen bonding, polar interactions, and π-π stacking.[1]
-
Covalent Modification: The electrophilic carbon of the nitrile group can act as a "warhead" for the formation of covalent bonds with nucleophilic residues (e.g., cysteine) in protein targets, leading to irreversible inhibition.[2][3] This strategy has been successfully employed in the development of drugs for diabetes and COVID-19.[2]
Potential Therapeutic Applications of Phenylsuccinonitrile Derivatives
The strategic manipulation of the phenylsuccinonitrile scaffold can lead to the synthesis of compounds with a range of potential therapeutic applications. Based on the known activities of structurally related compounds, we can project several promising avenues for investigation.
Anticonvulsant Agents: Targeting Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. The succinimide ring is a well-established pharmacophore in anticonvulsant drugs, with ethosuximide being a prominent example. Phenylsuccinonitrile serves as an ideal precursor for the synthesis of phenyl-substituted succinimides.
Proposed Synthetic Pathway to Phenylsuccinimide Derivatives:
Caption: Proposed synthetic route from Phenylsuccinonitrile to N-substituted phenylsuccinimide derivatives.
Mechanism of Action: Phenyl-substituted succinimides have shown significant anticonvulsant activity in preclinical models, with their efficacy often linked to the modulation of voltage-gated ion channels.[6][7] Specifically, they may act on voltage-gated sodium channels, similar to phenytoin, or potentiate GABA-evoked currents.[7] The phenyl group and its substituents can be varied to optimize potency and pharmacokinetic properties.
Experimental Protocol: Synthesis of N-Benzyl-2-phenylsuccinimide
-
Hydrolysis of Phenylsuccinonitrile: Phenylsuccinonitrile (10 mmol) is refluxed in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) for 6 hours. The reaction mixture is cooled, and the resulting precipitate of phenylsuccinic acid is filtered, washed with cold water, and dried.
-
Formation of Phenylsuccinic Anhydride: Phenylsuccinic acid (8 mmol) and acetyl chloride (16 mmol) are heated at reflux for 2 hours. Excess acetyl chloride is removed under reduced pressure to yield crude phenylsuccinic anhydride.
-
Synthesis of N-Benzyl-2-phenylsuccinimide: Phenylsuccinic anhydride (5 mmol) and benzylamine (5 mmol) are heated at 180-200 °C for 1 hour. The reaction mixture is cooled, and the solid product is recrystallized from ethanol to afford N-benzyl-2-phenylsuccinimide.
Neuroprotective Agents: Combating Oxidative Stress and Neuronal Damage
The phenyl group in phenylsuccinonitrile provides a handle for the introduction of functionalities known to possess neuroprotective properties. By derivatizing the phenyl ring or modifying the nitrile groups, it is possible to design molecules that can mitigate neuronal damage in conditions such as stroke and neurodegenerative diseases.
Potential Neuroprotective Strategies:
-
Antioxidant Moieties: Introduction of phenolic hydroxyl groups or other antioxidant functionalities onto the phenyl ring could lead to compounds with radical scavenging activity.
-
GABA Analogs: Reduction of the nitrile groups to primary amines would yield phenyl-substituted 1,4-diaminobutane (putrescine) analogs. Further modification could lead to the synthesis of novel GABA analogs.[6][8] Phenylsuccinate, a related dicarboxylic acid, has been shown to influence GABA biosynthesis.[9]
Logical Relationship for Neuroprotective Agent Design:
Caption: Strategies for developing neuroprotective agents from Phenylsuccinonitrile.
Synthesis of Heterocyclic Scaffolds via Intramolecular Cyclization
The dinitrile functionality of phenylsuccinonitrile is primed for intramolecular cyclization reactions, providing access to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.
Thorpe-Ziegler Cyclization: This base-catalyzed intramolecular condensation of dinitriles is a powerful tool for the synthesis of cyclic ketones.[8][10][11] Applying this reaction to phenylsuccinonitrile would yield a phenyl-substituted cyclopentanone derivative, a versatile intermediate for further elaboration.
Proposed Thorpe-Ziegler Cyclization of Phenylsuccinonitrile:
Caption: The Thorpe-Ziegler cyclization applied to Phenylsuccinonitrile.
The resulting cyclic ketone can be a precursor for a multitude of bioactive molecules, including analogs of existing drugs or novel chemical entities targeting a range of biological pathways.
Conclusion and Future Perspectives
Phenylsuccinonitrile, while not yet a household name in medicinal chemistry, holds significant and underexplored potential. Its accessible synthesis and the rich reactivity of its dinitrile and phenyl functionalities position it as a valuable starting material for the generation of diverse and biologically relevant molecules. The projected applications in the fields of anticonvulsants and neuroprotective agents, based on sound chemical principles and the activities of analogous structures, warrant further investigation. The ability to readily generate complex heterocyclic scaffolds through reactions like the Thorpe-Ziegler cyclization further underscores its utility. It is the author's belief that a focused exploration of the chemical space accessible from phenylsuccinonitrile will undoubtedly lead to the discovery of novel drug candidates with the potential to address unmet medical needs. This guide serves as a foundational call to action for the medicinal chemistry community to unlock the latent therapeutic promise of this versatile chemical entity.
References
-
PubChem. Phenylsuccinonitrile. National Center for Biotechnology Information. [Link]
- Cobb, A. A. The Preparation of Phenylsuccinonitrile. J. Am. Chem. Soc.1911, 33 (4), 541–543.
- Goehring, R. R.; Greenwood, T. D.; Pisipati, J. S.; Wolfe, J. F. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. J. Pharm. Sci.1991, 80 (8), 790-792.
-
Cheméo. Chemical properties of Phenylsuccinonitrile (CAS 13706-68-8). [Link]
- Meanwell, N. A. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. J. Med. Chem.2019, 62 (17), 7711-7756.
- Abbott, R. T.; Althousen, D. Phenylsuccinonitrile. Org. Synth.1943, 23, 74.
- Kapetanovic, I. M.; Yonekawa, W. D.; Kupferberg, H. J. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. J. Med. Chem.1992, 35 (12), 2233-2238.
- Zhang, Y.; et al. Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives for the study of their antifungal activity. Res. Chem. Intermed.2018, 44, 3655–3668.
- Tsuru, D.; et al. Biologically Selective Potassium Channel Openers Having 1,1-diethylpropyl Group. Chem. Pharm. Bull.1993, 41 (5), 858-862.
-
Wikipedia. Thorpe reaction. [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. [Link]
- Cobo, M.; Bruhn, T.; Berg, M.; Diemer, N. H. Phenylsuccinate reduces KCL-induced release of GABA evidence for the participation of the ketodicarboxylate carrier in the biosynthesis of transmitter-GABA. Amino Acids1993, 5 (3), 377-388.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
The Latent Therapeutic Potential of Phenylsuccinonitrile and its Analogs: A Technical Guide for Drug Discovery
Abstract
Phenylsuccinonitrile, a dinitrile compound featuring a phenyl group, occupies a unique chemical space with largely unexplored biological potential. While direct studies on the parent molecule are scarce, a comprehensive analysis of its structural analogs reveals compelling evidence for significant bioactivity, primarily centered on central nervous system (CNS) modulation and cytotoxicity. This technical guide provides an in-depth exploration of these potential activities, drawing on structure-activity relationship (SAR) studies of related succinimides, phenylacetamides, and other nitrile-containing compounds. We delve into the mechanistic underpinnings of these observed effects, focusing on ion channel modulation and enzyme inhibition. Furthermore, this whitepaper serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the synthesis of novel analogs and the evaluation of their anticonvulsant and cytotoxic properties. Through a synthesis of existing data and forward-looking analysis, we aim to illuminate the therapeutic promise of the phenylsuccinonitrile scaffold and catalyze further investigation in this promising area of medicinal chemistry.
Introduction: The Phenylsuccinonitrile Scaffold
Phenylsuccinonitrile (2-phenylbutanedinitrile) is an organic compound characterized by a succinonitrile backbone substituted with a phenyl group. Its chemical structure, while seemingly simple, offers a rich scaffold for medicinal chemistry exploration. The presence of two nitrile groups, a phenyl ring, and a chiral center presents multiple opportunities for structural modification to modulate physicochemical properties and biological activity.
Despite its intriguing structure, the biological activities of phenylsuccinonitrile itself remain largely uncharacterized in publicly available literature. However, the principle of molecular analogy, a cornerstone of drug discovery, impels us to examine the activities of structurally related compounds. By dissecting the biological effects of molecules that share key pharmacophoric features with phenylsuccinonitrile—namely the succinimide-like core, the phenyl group, and the nitrile functionalities—we can construct a well-founded hypothesis regarding its potential therapeutic applications. This guide will focus on two primary areas of predicted activity: anticonvulsant and broader CNS effects, and cytotoxicity against cancer cell lines.
Predicted Biological Activity I: Anticonvulsant and CNS Modulation
A substantial body of evidence points to the potential of phenylsuccinonitrile analogs to exhibit anticonvulsant properties. This is primarily inferred from the well-established activity of succinimide derivatives, which share a similar five-membered ring system, and other phenyl-containing CNS-active agents.
Structural Analogy to Succinimide Anticonvulsants
The succinimide class of drugs, including ethosuximide and methsuximide, are mainstays in the treatment of absence seizures.[1] Their mechanism of action is primarily the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[1] The pyrrolidine-2,5-dione core of succinimides is a key structural feature for this activity. Phenylsuccinonitrile can be considered a bioisostere of a substituted succinimide, where the dinitrile groups mimic the functionality of the imide ring.
N-phenyl-substituted succinimide derivatives have been extensively studied for their anticonvulsant effects.[2][3] The addition of a phenyl ring, particularly with specific substitution patterns, has been shown to enhance activity against seizures induced by maximal electroshock (MES) and pentylenetetrazol (scPTZ).[2][4] For instance, the introduction of a sulfonamide group in the para-position of the N-phenyl ring significantly boosts anticonvulsant effects.[2] This suggests that the phenyl group of phenylsuccinonitrile could be a critical site for modification to optimize CNS activity.
Potential Mechanisms of Action
The anticonvulsant activity of phenyl-substituted compounds often involves the modulation of voltage-gated ion channels or the enhancement of GABAergic inhibition.[5]
-
Ion Channel Modulation: Like phenytoin and carbamazepine, phenyl-containing compounds can block voltage-gated sodium channels, which limits the repetitive firing of neurons and prevents seizure spread.[5][6] Some succinimide and phthalimide derivatives have also been shown to interact with these channels.[7] It is plausible that phenylsuccinonitrile analogs could adopt a conformation that allows for similar interactions.
-
GABAergic System Enhancement: The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[6] Enhancing GABAergic transmission is a proven strategy for seizure control. Phenyl-substituted analogs of beta-phenylethylidenehydrazine are known inhibitors of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[8] Inhibition of GABA-T leads to increased synaptic GABA concentrations, resulting in greater neuronal inhibition. Given the structural similarities, phenylsuccinonitrile derivatives represent a novel class of potential GABA-T inhibitors.
Diagram 1: Hypothesized CNS Mechanisms of Phenylsuccinonitrile Analogs
Caption: Potential pathways for the anticonvulsant activity of phenylsuccinonitrile analogs.
Predicted Biological Activity II: Cytotoxicity and Anticancer Potential
The nitrile moiety is a known pharmacophore in various therapeutic agents and can also be associated with cytotoxicity. The reactivity of nitriles, particularly their ability to interact with biological nucleophiles, underpins this potential.
Role of the Nitrile Group in Bioactivity
Nitrile-containing compounds can exhibit cytotoxicity through several mechanisms. One key pathway involves the metabolic release of cyanide, which is a potent inhibitor of cellular respiration.[9] This process is often mediated by cytochrome P450 enzymes.[9] Additionally, the nitrile group can act as an electrophilic "warhead," reacting with nucleophilic residues like cysteine in proteins.[10] This covalent modification can lead to enzyme inhibition and disruption of cellular function. Several nitrile derivatives have been developed as reversible covalent inhibitors of proteases, such as cathepsins.[10]
Evidence from Structurally Related Compounds
Studies on substituted α-phenylcinnamonitriles, which are structurally related to phenylsuccinonitrile, have shown a range of biological activities, although some initial screenings were negative for antimicrobial and other effects.[11] However, other research has demonstrated that nitrile-containing compounds can possess significant bioactivity. For instance, certain nitrile derivatives of glucosinolates have been investigated for their in vitro toxicity.[12] The presence of both a phenyl group and nitrile functionalities in a single molecule, as in phenylsuccinonitrile, may lead to synergistic or unique cytotoxic profiles.
Table 1: Summary of Biological Activities of Phenylsuccinonitrile-Related Scaffolds
| Compound Class | Key Structural Features | Observed Biological Activity | Potential Mechanism of Action | References |
| N-Phenyl-Succinimides | Phenyl group, Succinimide ring | Anticonvulsant | T-type Ca2+ channel blockade, Na+ channel modulation | [2],[1],[3] |
| Phenyl-substituted Phthalimides | Phenyl group, Phthalimide ring | Anticonvulsant | Na+ channel blockade, GABA receptor potentiation | [7] |
| Phenyl-substituted Acetamides | Phenyl group, Amide chain | Anticonvulsant | Na+ and Ca2+ channel inhibition | [13] |
| Nitrile-containing Compounds | Nitrile group | Cytotoxicity, Enzyme Inhibition | Covalent modification of proteins, Metabolic cyanide release | [14],[10],[9] |
| α-Phenylcinnamonitriles | Phenyl group, Nitrile group, Alkene | Varied (initially limited) | Structure-dependent | [11] |
Experimental Protocols for Screening and Evaluation
To facilitate the investigation of phenylsuccinonitrile and its novel analogs, this section provides detailed, step-by-step methodologies for key biological assays.
Synthesis of Substituted Phenylsuccinonitrile Analogs
While direct synthesis protocols for a wide range of phenylsuccinonitrile analogs are not abundant, established organic chemistry principles can be applied. A common route involves the Knoevenagel condensation of a substituted phenylacetonitrile with a suitable aldehyde or ketone, followed by further modifications.[15]
Diagram 2: General Synthetic Workflow for Phenylsuccinonitrile Analogs
Caption: A generalized workflow for the synthesis of a library of phenylsuccinonitrile analogs.
Anticonvulsant Activity Screening
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are standard preliminary screens for anticonvulsant activity.[13]
Protocol 4.2.1: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Male albino mice (18-25 g).
-
Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is included.
-
Induction of Seizure: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hind limb extension. The dose at which 50% of animals are protected (ED50) is calculated.
Protocol 4.2.2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Animal Model: Male albino mice (18-25 g).
-
Compound Administration: As in the MES test.
-
Induction of Seizure: 30-60 minutes post-compound administration, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for screening cytotoxic compounds.
Protocol 4.3.1: MTT Cytotoxicity Assay
-
Cell Culture: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration that inhibits 50% of cell growth (IC50).
GABA Transaminase (GABA-T) Inhibition Assay
This spectrophotometric assay measures the activity of GABA-T by coupling its reaction to a dehydrogenase that produces a measurable change in absorbance.[8][16]
Protocol 4.4.1: Coupled Spectrophotometric GABA-T Assay
-
Reagents:
-
Purified GABA-T enzyme (human recombinant is preferred).[16]
-
Succinic semialdehyde dehydrogenase (SSDH).
-
Substrates: GABA and α-ketoglutarate.
-
Cofactors: NADP+ and pyridoxal 5'-phosphate (PLP).
-
Assay Buffer: Potassium pyrophosphate buffer (pH 8.6).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, NADP+, α-ketoglutarate, PLP, and SSDH.
-
Add the test compound at various concentrations and pre-incubate with GABA-T for 10-15 minutes at 25°C.
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
-
Analysis: Calculate the initial reaction velocities and determine the IC50 value for inhibition of GABA-T activity.
Conclusion and Future Directions
While phenylsuccinonitrile remains an under-investigated molecule, the biological activities of its structural analogs provide a compelling rationale for its exploration as a novel therapeutic scaffold. The strong and recurrent evidence for anticonvulsant activity among phenyl-substituted succinimides and related compounds strongly suggests that phenylsuccinonitrile derivatives are promising candidates for the treatment of epilepsy and other CNS disorders. The potential for these compounds to act via modulation of key targets such as voltage-gated ion channels and GABA-T offers multiple avenues for mechanistic investigation.
Furthermore, the inherent reactivity of the nitrile group points towards a potential for cytotoxic and anticancer activity. The development of phenylsuccinonitrile analogs could yield novel agents with unique mechanisms of action.
The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of a new library of phenylsuccinonitrile derivatives. It is our hope that this comprehensive overview will stimulate further research into this promising, yet underexplored, chemical space, ultimately leading to the discovery of new therapeutic agents for a range of challenging diseases.
References
- Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittel-Forschung, 27(10), 1942–1953.
- Kornet, M. J., Crider, A. M., & Magarian, E. O. (1977). Potential long-acting anticonvulsants. 1. Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405–409.
- BenchChem. (2025). Understanding the Structure-Activity Relationship of Succinimide Anticonvulsants: A Technical Guide. BenchChem.
- MacFaul, P. A., Brennan, C., Gormley, M., O'Meara, K., & Schofield, P. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1239–1242.
- Synthesis, Analgesic and Antieplieptic Properties of Some Novel N-Substituted Succinimide. (n.d.).
- Wang, W., Zhang, L., & Quan, Z. (2021). Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry, 107, 104557.
- The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. (2021).
- Lombino, J., Siciliani, G., & Magistrato, A. (2019). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
- Poon, D. J., et al. (2001). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 44(13), 2124–2130.
- Stewart, J. T. (1971). Synthesis and biological evaluation of substituted -phenylcinnamonitriles. Journal of Pharmaceutical Sciences, 60(8), 1244–1245.
- Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives for the study of their antifungal activity. (n.d.).
- Validation and optimisation of human GABA-T activity assay. (n.d.).
- Vamecq, J., et al. (2000). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Journal of Medicinal Chemistry, 43(7), 1311–1319.
- Obniska, J., et al. (2007). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 42(6), 884–891.
- Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine. (n.d.). Taylor & Francis Online.
- Lee, H., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific Reports, 11(1), 18195.
- Schi, Y., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1546–1553.
- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evalu
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society.
- DeMaster, E. G., & Stevens, J. L. (1988). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Toxicology and Applied Pharmacology, 94(2), 198–206.
- Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape.
- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308–5312.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 7. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Phenylsuccinonitrile as a Versatile Synthetic Intermediate
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Phenylsuccinonitrile
For Researchers, Scientists, and Drug Development Professionals
Phenylsuccinonitrile, also known as 2-phenylbutanedinitrile, is an organic compound featuring a phenyl group and two nitrile (cyano, -C≡N) groups attached to a butane backbone[1]. Its structure, possessing a chiral center and two reactive nitrile functionalities, makes it a valuable precursor in organic synthesis. The reactivity of this molecule is dominated by the chemistry of the nitrile group, a versatile functional group that can undergo a wide array of transformations.
The carbon atom of the nitrile group is electrophilic due to the strong polarization of the carbon-nitrogen triple bond, a characteristic that can be represented by a resonance structure placing a positive charge on the carbon[2]. This inherent electrophilicity is the foundation for its reactivity towards nucleophiles. This guide provides a detailed exploration of the principal reactions of the nitrile groups in phenylsuccinonitrile—hydrolysis, reduction, and cycloaddition—offering mechanistic insights, detailed protocols, and a perspective on their application in synthetic and medicinal chemistry.
Hydrolysis: Pathway to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base and is a powerful tool for introducing carboxyl functionalities.[3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. This activation allows for the nucleophilic attack of water, a relatively weak nucleophile[2][4]. The resulting intermediate undergoes tautomerization to form an amide. With sustained heating in concentrated acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion[5]. For phenylsuccinonitrile, this process converts both nitrile groups to yield phenylsuccinic acid.
The rate-determining step can vary with acid concentration. In highly concentrated acids like 18.2 M sulfuric acid, the addition of the nucleophile is typically rate-determining, and the reaction is accelerated by electron-withdrawing groups. In more dilute acid (e.g., 10.0 M H₂SO₄), the initial protonation of the nitrile can become the rate-determining step.[6]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. This addition forms an imidic acid intermediate after protonation by water, which then tautomerizes to the amide.[4][5] Under milder conditions (e.g., lower temperatures), the reaction can often be stopped at the amide stage. However, more vigorous conditions, such as prolonged heating, will drive the subsequent hydrolysis of the amide to a carboxylate salt.[5] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Phenylsuccinonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, add phenylsuccinonitrile (1 equivalent).
-
Reagent Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid. The volume should be sufficient to fully dissolve the starting material upon heating.
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and then in an ice bath.
-
Isolation: Carefully pour the cooled mixture over crushed ice. The product, phenylsuccinic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure dicarboxylic acid.
Reduction: Synthesis of Bioactive Diamines
The reduction of nitrile groups provides a direct route to primary amines, which are critical building blocks in pharmaceuticals. The reduction of phenylsuccinonitrile yields 2-phenylbutane-1,4-diamine, a chiral diamine scaffold.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines[2]. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an intermediate imine anion. This anion is stabilized through complexation with the aluminum species. A second hydride transfer then reduces the imine C=N bond, leading to a dianion intermediate.[3] Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine.[2][3]
Caption: Mechanism of nitrile reduction using LiAlH₄.
Experimental Protocol: Reduction of Phenylsuccinonitrile
-
Setup: In a dry, three-necked, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Reagent Addition: Dissolve phenylsuccinonitrile (1 equivalent) in the same dry solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with additional solvent.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude diamine can be purified by distillation or chromatography.
| Reaction | Reagents | Product | Typical Yield |
| Hydrolysis | 50% H₂SO₄, Reflux | Phenylsuccinic Acid | >80% |
| Reduction | LiAlH₄, then H₂O | 2-Phenylbutane-1,4-diamine | >70% |
| Table 1: Summary of Key Transformations of Phenylsuccinonitrile. |
Cycloaddition Reactions: Constructing Heterocyclic Scaffolds
Cycloaddition reactions are powerful methods for constructing cyclic molecules in a single step[7]. The electron-deficient nature of the nitrile's C-N triple bond allows it to act as a dipolarophile in [3+2] cycloadditions. This reactivity is particularly relevant to drug discovery, where the construction of nitrogen-containing heterocycles like pyrrolidines is of high importance.[8][9]
[3+2] Cycloaddition with Azomethine Ylides
Phenylsuccinonitrile can serve as the 2π component in a 1,3-dipolar cycloaddition with a 1,3-dipole such as an azomethine ylide. This reaction constructs a highly substituted pyrrolidine ring, a scaffold present in over 20 FDA-approved drugs[8]. The reaction is a concerted process that allows for excellent control over stereochemistry.[10] The use of dinitriles like phenylsuccinonitrile can lead to the formation of unique bis-heterocyclic structures or allow for further selective functionalization.
Sources
- 1. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Phenylsuccinonitrile Derivatives: A Technical Guide to a Versatile Scaffold for Pharmaceutical Innovation
Foreword: Unveiling the Potential of a Latent Scaffold
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to interact with a multitude of biological targets. While scaffolds such as piperazines and pyridines are well-trodden ground, others, like phenylsuccinonitrile, remain largely unexplored territories teeming with potential. This guide is conceived not as a retrospective of a well-established class of drugs, but as a forward-looking technical manual for the research scientist and drug development professional. It is an exposition on the untapped versatility of the phenylsuccinonitrile core, grounded in the principles of synthetic chemistry and the proven success of related structural motifs.
This document eschews a conventional template. Instead, it is structured to provide a logical and practical progression from fundamental synthesis to the rationale for diverse pharmaceutical applications. We will delve into the "how"—the synthetic accessibility of the core and the rich reactivity of its dual nitrile functionalities—and the "why"—the compelling evidence from analogous structures and the established roles of the nitrile pharmacophore that point toward a promising future for phenylsuccinonitrile derivatives in medicine.
The Phenylsuccinonitrile Core: Structure and Intrinsic Properties
Phenylsuccinonitrile, systematically named 2-phenylbutanedinitrile, is a unique chemical entity characterized by a phenyl ring and two nitrile groups attached to adjacent carbons. This arrangement, particularly the geminal dinitrile at the benzylic position, imparts a distinct set of electronic and steric properties that are of significant interest in drug design.
The core structure possesses several key features:
-
An α-Aryl Nitrile Moiety: This is a recognized pharmacophore, with the nitrile group acting as a potent hydrogen bond acceptor and a bioisosteric replacement for carbonyl groups.[1]
-
Dual Nitrile Functionality: The presence of two nitrile groups offers multiple points for chemical modification and potential bidentate interactions with biological targets.
-
Chirality: The α-carbon is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, a critical consideration for specificity and safety in modern drug development.
These intrinsic properties form the foundation upon which a diverse chemical space of derivatives can be built, each with the potential for tailored pharmacological activity.
Synthetic Pathways: From Precursors to a Library of Derivatives
The utility of a scaffold in medicinal chemistry is directly proportional to its synthetic accessibility. The phenylsuccinonitrile core can be constructed from readily available starting materials, and its functional groups offer a rich playground for chemical derivatization.
Synthesis of the Core Phenylsuccinonitrile Scaffold
A practical and scalable synthesis of phenylsuccinonitrile can be achieved from phenylacetonitrile, a common laboratory chemical.[2] The strategy relies on the acidity of the α-proton of phenylacetonitrile, which can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This nucleophile can then be alkylated. A plausible two-step approach is outlined below.
Experimental Protocol: Synthesis of 2-Phenylsuccinonitrile
Step 1: α-Halogenation of Phenylacetonitrile
-
To a solution of phenylacetonitrile (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1 eq).
-
Initiate the reaction with a radical initiator, such as a catalytic amount of benzoyl peroxide, and heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield α-bromophenylacetonitrile.
Step 2: Cyanation of α-Bromophenylacetonitrile
-
Dissolve the crude α-bromophenylacetonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.
-
Cool the mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure phenylsuccinonitrile.
This protocol provides a reliable method for accessing the core scaffold, which can then be used as a starting point for further derivatization.
The Chemical Reactivity of Phenylsuccinonitrile: A Gateway to Diversity
The true potential of the phenylsuccinonitrile scaffold lies in the versatile reactivity of its nitrile groups. These groups can be transformed into a variety of other functionalities, each with distinct chemical properties and potential for biological interactions.[3][4][5][6]
Key Transformations of the Nitrile Groups:
-
Hydrolysis to Carboxylic Acids: Both nitrile groups can be hydrolyzed under acidic or basic conditions to yield phenylsuccinic acid, a dicarboxylic acid derivative. Partial hydrolysis to the corresponding amides is also possible.
-
Reduction to Amines: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups into primary amines, yielding a phenyl-substituted butane-1,2-diamine.[4] These diamines are valuable building blocks for the synthesis of heterocyclic compounds.
-
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile carbons to form ketones after hydrolysis of the intermediate imine.[5]
-
Cyclization Reactions: The dinitrile functionality can participate in cyclization reactions to form various heterocyclic rings, which are prevalent in many classes of pharmaceuticals.
The workflow for generating a library of phenylsuccinonitrile derivatives is depicted in the following diagram.
Caption: Synthetic pathways to the phenylsuccinonitrile core and its primary derivatives.
Pharmaceutical Applications: A Landscape of Opportunity
While direct pharmaceutical applications of phenylsuccinonitrile derivatives are not yet widely reported, a compelling case for their potential can be built on three pillars: the established role of the nitrile pharmacophore, the success of structurally related compounds, and the diverse chemical space accessible through derivatization.
The Nitrile Group: A Proven Pharmacophore
The nitrile group is present in over 30 FDA-approved drugs, where it plays a variety of roles in enhancing efficacy and pharmacokinetic properties.[7]
| Role of the Nitrile Group | Description | Example Drug Class |
| Hydrogen Bond Acceptor | The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, enabling potent interactions with protein active sites.[1] | Dipeptidyl peptidase-4 (DPP-4) inhibitors |
| Carbonyl Bioisostere | The linear geometry and electronic properties of the nitrile group allow it to serve as a non-hydrolyzable mimic of a carbonyl group.[1] | Cathepsin K inhibitors |
| Metabolic Stability | The nitrile group is generally resistant to metabolic degradation, which can improve the half-life and bioavailability of a drug.[7] | Various |
| Covalent Warhead | The electrophilic carbon of the nitrile can react with nucleophilic residues (e.g., cysteine) in an enzyme active site to form a covalent bond, leading to irreversible inhibition.[8] | Cysteine protease inhibitors |
The presence of two nitrile groups in the phenylsuccinonitrile scaffold amplifies these possibilities, suggesting potential for enhanced binding affinity, novel binding modes, and unique reactivity.
Lessons from Analogs: The Case of α-Phenylnitriles
The pharmaceutical industry has already leveraged the α-phenylnitrile scaffold in the development of successful drugs. A close structural analog of phenylsuccinonitrile, 2-phenylbutyronitrile, serves as a key intermediate in the synthesis of at least two important therapeutic agents.[9]
-
Indobufen (Anticoagulant): This reversible inhibitor of the COX-1 enzyme is used to prevent thromboembolic events. Its synthesis utilizes the α-phenylnitrile core, which is elaborated to the final active molecule.
-
Aminoglutethimide (Anticancer): This agent is used in the treatment of hormone-sensitive breast cancer and Cushing's syndrome. The synthesis of this drug also originates from a related α-phenylnitrile precursor.
The clinical success of these drugs provides a strong validation for the α-phenylnitrile scaffold as a viable starting point for drug discovery. The phenylsuccinonitrile core can be viewed as a "next-generation" scaffold, offering additional functional handles for optimization.
Caption: Relationship between the phenylsuccinonitrile scaffold and established pharmaceuticals.
Potential Therapeutic Targets and Applications
Based on the chemistry of the scaffold and the known activities of nitrile-containing drugs, several therapeutic areas present themselves as promising avenues for the application of phenylsuccinonitrile derivatives.
-
Enzyme Inhibition: The ability of the nitrile groups to act as hydrogen bond acceptors or covalent warheads makes phenylsuccinonitrile derivatives attractive candidates for enzyme inhibitors.[8] Targets could include proteases, kinases, and metabolic enzymes. The dinitrile structure could be particularly effective in targeting enzymes with adjacent binding pockets or allosteric sites.
-
Oncology: Following the example of Aminoglutethimide, derivatives could be designed as inhibitors of enzymes involved in cancer progression, such as aromatase or histone deacetylases. Furthermore, the diamine derivatives could serve as precursors to novel DNA-intercalating agents or topoisomerase inhibitors.
-
Central Nervous System (CNS) Disorders: The phenyl ring and the ability to modulate lipophilicity through derivatization suggest that these compounds could be designed to cross the blood-brain barrier. Potential applications include the development of anticonvulsants, antidepressants, or agents for neurodegenerative diseases.
-
Infectious Diseases: The nitrile group is present in some antifungal and antiviral agents. Phenylsuccinonitrile derivatives could be explored as novel antibacterial, antifungal, or antiviral compounds.
Future Perspectives and Conclusion
The phenylsuccinonitrile scaffold represents a confluence of synthetic accessibility, versatile reactivity, and a strong rationale for pharmaceutical potential based on the proven utility of its core components. While the direct exploration of this chemical class has been limited, the evidence presented in this guide strongly suggests that it is a fertile ground for the discovery of novel therapeutic agents.
The path forward is clear: the synthesis of a focused library of phenylsuccinonitrile derivatives, followed by screening against a diverse panel of biological targets, is a logical and promising strategy. Key areas for future investigation should include:
-
Diastereoselective Synthesis: The development of methods to control the stereochemistry at the α-carbon will be crucial for creating highly specific and potent drug candidates.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the nitrile-derived functional groups will be necessary to understand the relationship between chemical structure and biological activity.
-
Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their successful development.
References
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 20.9: Nitriles.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Ferreira, R. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1039-1053.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1645-1664.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- Tarantino, P. A., & Sass, S. (1974). Structure-activity relationships of some arylidenemalononitriles and beta-nitrostyrenes as sensory irritants. Toxicology and Applied Pharmacology, 27(3), 507-516.
- El-Gaby, M. S. A., et al. (2000). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses, (8), 378-379.
- Martin, G. D., et al. (2007). A Quantitative Structure-Activity Relationship and Pharmacophore Modeling Investigation of Aryl-X and Heterocyclic Bisphosphonates as Bone Resorption Agents. Journal of Medicinal Chemistry, 50(16), 3947-3957.
- Reddy, T. R., et al. (2007). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 9(19), 3781-3783.
- Wikipedia. (n.d.). Benzyl cyanide.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
Sources
- 1. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, metabolism and excretion of phenylbutazone in cattle following intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and biological evaluation of substituted -phenylcinnamonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reaction Mechanisms of Phenylsuccinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the core reaction mechanisms of phenylsuccinonitrile, a versatile dinitrile compound with significant applications in organic synthesis, medicinal chemistry, and materials science. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize phenylsuccinonitrile in their work.
Introduction to Phenylsuccinonitrile: Structure and Significance
Phenylsuccinonitrile, also known as 2-phenylbutanedinitrile, is an organic compound featuring a phenyl group and two nitrile functionalities attached to a butane backbone.[1] Its structure presents a unique combination of reactivity, making it a valuable precursor for the synthesis of a diverse array of molecular architectures. The presence of two nitrile groups allows for sequential or simultaneous transformations, while the alpha-phenyl group influences the acidity of the adjacent C-H bond, playing a crucial role in its reactivity.
The strategic importance of phenylsuccinonitrile lies in its ability to serve as a building block for various heterocyclic compounds and as a monomer in polymerization reactions. Its derivatives have been explored for their potential as pharmaceutical intermediates and in the development of advanced materials. Understanding the fundamental reaction mechanisms of phenylsuccinonitrile is paramount for harnessing its full synthetic potential.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
One of the most powerful transformations of dinitriles, including phenylsuccinonitrile, is the Thorpe-Ziegler cyclization. This base-catalyzed intramolecular condensation leads to the formation of a cyclic α-cyanoenamine, which can be subsequently hydrolyzed to a cyclic ketone.[2][3][4][5][6] This reaction is a cornerstone for the synthesis of five- and six-membered rings, which are prevalent motifs in many biologically active molecules.
The Mechanistic Pathway
The Thorpe-Ziegler cyclization of phenylsuccinonitrile proceeds through a series of well-defined steps initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Step 1: Deprotonation. A strong base abstracts a proton from the carbon atom alpha to both the phenyl group and one of the nitrile groups. The phenyl group stabilizes the resulting carbanion through resonance, making this proton the most acidic.
Step 2: Intramolecular Nucleophilic Attack. The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule. This intramolecular cyclization results in the formation of a five-membered ring containing a cyclic imine anion.
Step 3: Tautomerization. The cyclic imine anion undergoes tautomerization to form a more stable cyclic enamine, specifically a 2-amino-3-phenyl-1-cyclopentene-1-carbonitrile.
Step 4: Hydrolysis. The cyclic enamine can be isolated or, more commonly, subjected to acidic hydrolysis to yield the corresponding cyclic ketone, 3-phenylcyclopentanone. This step typically involves heating in the presence of an aqueous acid.
Diagram of the Thorpe-Ziegler Cyclization of Phenylsuccinonitrile
Caption: Workflow of the Thorpe-Ziegler cyclization of phenylsuccinonitrile.
Experimental Protocol: Synthesis of 3-Phenylcyclopentanone
Materials:
-
Phenylsuccinonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer is charged with a suspension of sodium hydride (1.1 eq) in anhydrous toluene.
-
Reaction Initiation: A solution of phenylsuccinonitrile (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension under a nitrogen atmosphere at room temperature.
-
Cyclization: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the aqueous layer is acidified with concentrated sulfuric acid. The mixture is heated to reflux for 2-3 hours to effect hydrolysis.
-
Work-up: The reaction mixture is cooled and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 3-phenylcyclopentanone.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The characteristic disappearance of the nitrile stretch in the IR spectrum (around 2250 cm⁻¹) and the appearance of a ketone carbonyl stretch (around 1740 cm⁻¹) are indicative of a successful reaction.
Hydrolysis of Nitrile Groups
The nitrile groups of phenylsuccinonitrile can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The reaction proceeds through a stepwise mechanism involving nucleophilic attack on the nitrile carbon.
Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.
Mechanism:
-
Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon, breaking the carbon-nitrogen triple bond and forming a negatively charged nitrogen intermediate.
-
Protonation: The nitrogen intermediate is protonated by water to form an imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the more stable amide.
-
Further Hydrolysis (optional): Under more vigorous conditions (e.g., prolonged heating), the amide can be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid.
Diagram of Base-Catalyzed Nitrile Hydrolysis
Caption: Stepwise mechanism of base-catalyzed nitrile hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.
Mechanism:
-
Protonation: The nitrile nitrogen is protonated by a hydronium ion.
-
Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.
-
Tautomerization: The resulting intermediate tautomerizes to form a protonated amide.
-
Deprotonation: Deprotonation yields the neutral amide.
-
Further Hydrolysis (optional): Similar to the base-catalyzed pathway, the amide can be further hydrolyzed to a carboxylic acid under forcing conditions.
Diagram of Acid-Catalyzed Nitrile Hydrolysis
Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.
Quantitative Data Summary
| Reaction Condition | Intermediate | Product | Typical Yield |
| NaOH, H₂O, Reflux | Phenylsuccinamide | Phenylsuccinic acid | Good to Excellent |
| H₂SO₄, H₂O, Reflux | Phenylsuccinamide | Phenylsuccinic acid | Good to Excellent |
Cycloaddition Reactions
The nitrile groups in phenylsuccinonitrile can also participate as dipolarophiles in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings.[5][7] This provides a powerful route for the synthesis of various nitrogen-containing heterocycles.
[3+2] Cycloaddition with Azides
Phenylsuccinonitrile can react with organic azides in a Huisgen 1,3-dipolar cycloaddition to form tetrazole derivatives. This reaction can be thermally or catalytically promoted. The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is particularly efficient and regioselective.
Mechanism (Concerted): In the thermal reaction, the azide and the nitrile approach each other in a concerted fashion, where the new sigma bonds are formed simultaneously, although not necessarily at the same rate. The frontier molecular orbitals (HOMO of the 1,3-dipole and LUMO of the dipolarophile, or vice versa) dictate the regioselectivity of the addition.
Diagram of [3+2] Cycloaddition
Caption: Concerted pathway for the [3+2] cycloaddition of a nitrile with an azide.
Applications in Synthesis
Precursor for Heterocyclic Synthesis
Phenylsuccinonitrile is a versatile starting material for the synthesis of various nitrogen-containing heterocycles. For instance, it can be used to synthesize pyridazine derivatives.[8][9] The reaction with hydrazine, for example, can lead to the formation of a dihydropyridazine ring system.
Role in Drug Development
While direct applications of phenylsuccinonitrile in pharmaceuticals are not widespread, its derivatives and the heterocyclic scaffolds derived from it are of significant interest in medicinal chemistry. The ability to generate diverse molecular frameworks from a common precursor makes it a valuable tool in drug discovery programs.
Polymer Chemistry
Dinitriles like succinonitrile can be used as comonomers in polymerization reactions.[10] The nitrile groups can be involved in the polymerization process or can be post-polymerization modified to introduce specific functionalities into the polymer chain. Thermal analysis of polymers containing such nitrile groups can provide insights into their thermal stability and degradation mechanisms.[11][12]
Conclusion
Phenylsuccinonitrile is a multifaceted molecule with a rich reaction chemistry. Its ability to undergo intramolecular cyclization, hydrolysis, and cycloaddition reactions makes it a powerful tool in the hands of synthetic chemists. This guide has provided an in-depth look at the core reaction mechanisms of phenylsuccinonitrile, offering both theoretical understanding and practical guidance. By leveraging these fundamental principles, researchers can continue to unlock the synthetic potential of this valuable compound in the pursuit of novel molecules and materials.
References
-
Thorpe-Ziegler Reaction. SynArchive. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. [Link]
-
Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives. PubMed. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
-
A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Phenylsuccinonitrile | C10H8N2. PubChem. [Link]
-
Succinonitrile. Wikipedia. [Link]
-
Origin of Comonomer Reactivity in Zirconocene-Mediated Polymerization of 2‑Oxazoline and ε‑Caprolactone: Insights from DFT. Figshare. [Link]
-
Thermal Analysis in Polymers. AZoM. [Link]
-
In Thermal Analysis of Polymeric Materials. ResearchGate. [Link]
-
04.16 Thermal analysis of polymers - Overview. YouTube. [Link]
-
Chapter 3. Thermal Analysis (Chapter 12 Campbell & White). [Link]
-
Thermal Behavior of Polymeric and Other Advanced Materials. PMC. [Link]
-
Simplified Real-Time Mass Spectrometric Analysis of Reactions. ResearchGate. [Link]
-
and gas-phase photochemical reactions by electrospray mass spectrometry. PMC. [Link]
-
R ecent advances in the application of mass spectrometry in food-related analysis. [Link]
-
Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. PubMed Central. [Link]
-
A) Hydrolysis of P1 into P1′. B)–E) Comparison of ¹H NMR spectra among P1. ResearchGate. [Link]
-
Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. ResearchGate. [Link]
-
Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. NIH. [Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]
-
The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. Scilit. [Link]
-
Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
[Study of plasma and hepatic hydrolysis of nitroxinil derivatives]. PubMed. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. [Link]
-
Diels Alder Reaction. YouTube. [Link]
-
Diels Alder Reaction. YouTube. [Link]
-
Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]
-
Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. [Link]
-
Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing). [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes | Scilit [scilit.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. azom.com [azom.com]
Methodological & Application
Synthesis of Phenylsuccinonitrile: A Detailed Protocol for Researchers
Introduction
Phenylsuccinonitrile, also known as 2-phenylbutanedinitrile, is a dinitrile compound with the chemical formula C₁₀H₈N₂.[1] Its structure incorporates a phenyl group and two nitrile functionalities, making it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This application note provides a detailed, step-by-step protocol for the synthesis of phenylsuccinonitrile, drawing upon established chemical literature to ensure a reliable and reproducible procedure. The causality behind experimental choices, safety considerations, and thorough characterization of the final product are emphasized to provide a comprehensive guide for researchers in synthetic chemistry and drug development.
Materials and Apparatus
Reagents
-
Ethyl α-cyanocinnamate (C₁₂H₁₁NO₂)
-
Potassium cyanide (KCN)
-
90% Ethanol (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water (H₂O)
Apparatus
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Buchner funnel and filter paper
-
Distillation apparatus (for vacuum distillation)
-
Melting point apparatus
-
Analytical balance
-
Fume hood
Synthesis Protocol
This protocol is adapted from the method described by Mowry (1946), which provides a reliable route to phenylsuccinonitrile.[2]
Reaction Scheme
Caption: Synthesis of Phenylsuccinonitrile from Ethyl α-cyanocinnamate.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 50 g (0.25 mole) of ethyl α-cyanocinnamate and 29 g (0.45 mole) of potassium cyanide in 900 mL of 90% ethanol.[2]
-
Expert Insight: The use of a molar excess of potassium cyanide helps to drive the reaction to completion. The reaction is performed in a fume hood due to the potential evolution of hydrogen cyanide gas.
-
-
Reflux: Heat the reaction mixture to reflux with constant stirring for two hours.[2]
-
Causality: Refluxing provides the necessary activation energy for the conjugate addition of the cyanide ion to the α,β-unsaturated ester and the subsequent nucleophilic substitution of the ethoxy group.
-
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Initial Product Isolation: The residue will contain the crude phenylsuccinonitrile. It may crystallize upon cooling. If it solidifies, collect the crude product by vacuum filtration and wash it with a small amount of cold water.
-
Trustworthiness: This initial isolation step removes the majority of the inorganic salts and other water-soluble impurities.
-
-
Alternative Work-up (if product is an oil): If the crude product does not crystallize, dissolve the oily residue in diethyl ether. Transfer the ether solution to a separatory funnel and wash it with a small amount of water to remove any remaining inorganic salts. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification:
-
Recrystallization: The crude solid can be purified by recrystallization from dilute ethanol to yield a product with a melting point of 68°C.[2]
-
Vacuum Distillation: Alternatively, the crude product (either the filtered solid or the residue after ether evaporation) can be purified by vacuum distillation. The product will distill at 168-170°C at a pressure of 3 mm Hg and will solidify in the receiver. The melting point of the distilled product is 66-67°C.[2]
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of Phenylsuccinonitrile.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized phenylsuccinonitrile.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Melting Point | 66-68°C | [2] |
| Boiling Point | 168-170°C at 3 mmHg | [2] |
| Appearance | Colorless solid |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for phenylsuccinonitrile are:
-
A multiplet in the aromatic region (approximately 7.2-7.5 ppm) corresponding to the five protons of the phenyl group.
-
A triplet for the methine proton (-CH) adjacent to the phenyl group and the methylene group.
-
A doublet for the methylene protons (-CH₂).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Expected chemical shifts include:
-
Signals for the two nitrile carbons.
-
Signals for the aromatic carbons of the phenyl ring.
-
Signals for the aliphatic methine and methylene carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the presence of key functional groups.
-
A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration.
-
Bands in the 3100-3000 cm⁻¹ region correspond to the aromatic C-H stretching.[3]
-
Bands in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic ring.[3]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
General Handling: This experiment should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium Cyanide: Potassium cyanide is a highly toxic compound. It is fatal if swallowed, inhaled, or in contact with skin. Avoid generating dust. In case of contact with acids, it liberates extremely toxic hydrogen cyanide gas. A dedicated and approved waste container for cyanide-containing materials must be used.
-
Solvents: Ethanol and diethyl ether are flammable. Keep them away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of phenylsuccinonitrile. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate. The detailed characterization methods will ensure the identity and purity of the final product, enabling its confident use in subsequent research and development activities.
References
-
Mowry, D. T. (1946). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 68(10), 2108. [Link]
-
PubChem. (n.d.). Phenylsuccinonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of Phenylsuccinonitrile and Its Process-Related Impurities
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Phenylsuccinonitrile and its potential impurities. The method is designed for use in quality control and drug development settings, providing the necessary precision, linearity, and specificity to ensure product quality. The protocol herein explains the causal basis for chromatographic choices—from mobile phase composition to detector settings—and includes a comprehensive forced degradation study protocol to validate the method's stability-indicating properties as per ICH guidelines.[1]
Introduction and Scientific Rationale
Phenylsuccinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is required to separate and quantify Phenylsuccinonitrile from process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and sensitivity.[2] This note describes a method developed on the foundational principles of reversed-phase chromatography, which is ideal for separating moderately non-polar compounds like Phenylsuccinonitrile from its more polar or non-polar impurities.[3]
The core of this method relies on a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic ring of the analyte. The mobile phase, a gradient mixture of acidified water and acetonitrile, is optimized to achieve sharp, symmetrical peaks and resolve the main component from potential degradants, such as hydrolysis products (amides, carboxylic acids) that may form under stress conditions. The selection of a UV detector is based on the strong chromophoric nature of the phenyl group.[3]
Experimental Workflow and Logic
The overall analytical process is designed to ensure data integrity at each stage, from initial sample handling to final data interpretation.
Caption: Overall workflow for the HPLC analysis of Phenylsuccinonitrile.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV/PDA detector |
| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Chemicals & Reagents | Phenylsuccinonitrile Reference Standard, Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Phosphoric Acid (AR Grade), Water (HPLC Grade) |
| Glassware & Equipment | Volumetric flasks, pipettes, analytical balance, pH meter, sonicator, 0.45 µm syringe filters |
Detailed Protocols
Protocol 1: Preparation of Solutions
1. Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0 a. Weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. b. Adjust the pH to 3.0 ± 0.05 with diluted phosphoric acid. c. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator. The use of a buffer is critical for maintaining a consistent pH, which ensures reproducible retention times and peak shapes, especially for any acidic or basic impurities.[4]
2. Mobile Phase B (Organic): Acetonitrile a. Use HPLC grade acetonitrile directly. Acetonitrile is chosen for its low UV cutoff and viscosity, providing good peak resolution and low backpressure.[5]
3. Diluent a. Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
4. Standard Stock Solution (500 µg/mL) a. Accurately weigh about 25 mg of Phenylsuccinonitrile Reference Standard into a 50 mL volumetric flask. b. Dissolve and dilute to volume with the diluent.
5. Working Standard Solution (50 µg/mL) a. Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
6. Sample Solution (50 µg/mL) a. Accurately weigh about 25 mg of the Phenylsuccinonitrile sample into a 50 mL volumetric flask. b. Dissolve and dilute to volume with the diluent. c. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ (pH 3.0), B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Causality Note: A gradient elution is employed because impurities resulting from degradation are often significantly more polar (e.g., hydrolyzed acids) or less polar than the parent compound. An isocratic method might either fail to elute non-polar impurities in a reasonable time or fail to retain polar ones sufficiently for resolution from the solvent front.[3]
Protocol 3: System Suitability Testing (SST)
Before sample analysis, inject the Working Standard Solution (50 µg/mL) five times and verify the following parameters to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Protocol 4: Forced Degradation Study
To demonstrate the stability-indicating nature of the method, a forced degradation study must be performed.[6][7] The goal is to achieve 5-20% degradation of the active ingredient without destroying the molecule completely.[8]
Caption: Logical flow of the forced degradation (stress testing) study.
1. Acid Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to volume in a 10 mL flask with diluent.
2. Base Hydrolysis:
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to volume in a 10 mL flask with diluent.
3. Oxidative Degradation:
-
To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
-
Dilute to volume in a 10 mL flask with diluent.
4. Thermal Degradation:
-
Expose the solid Phenylsuccinonitrile powder in a petri dish to 105°C in a hot air oven for 24 hours.
-
After exposure, prepare a sample solution as described in Protocol 1.
5. Photolytic Degradation:
-
Expose the sample solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines for a period sufficient to assess stability.
-
Analyze the solution directly.
Results and Data Interpretation
The developed method should effectively separate the main Phenylsuccinonitrile peak from all degradation products. Peak purity analysis using a PDA detector is recommended to confirm that the main peak is spectrally homogeneous and free from co-eluting impurities under all stress conditions.
Table 1: Summary of Forced Degradation Results (Example Data)
| Stress Condition | % Assay of Phenylsuccinonitrile | % Degradation | No. of Degradation Peaks | Peak Purity |
| Unstressed Sample | 99.8% | N/A | 1 (minor impurity) | Pass |
| Acid Hydrolysis | 88.5% | 11.3% | 3 | Pass |
| Base Hydrolysis | 85.2% | 14.6% | 2 | Pass |
| Oxidation | 92.1% | 7.7% | 2 | Pass |
| Thermal | 98.9% | 0.9% | 1 (minor impurity) | Pass |
| Photolytic | 96.5% | 3.3% | 2 | Pass |
The results demonstrate that the method can separate degradants from the main analyte, confirming its stability-indicating capability. The most significant degradation was observed under hydrolytic conditions, which is expected for a nitrile compound.
Conclusion
The RP-HPLC method detailed in this application note is specific, precise, and stability-indicating for the quantitative determination of Phenylsuccinonitrile. The comprehensive protocol, including system suitability criteria and forced degradation studies, provides a self-validating system suitable for routine quality control and regulatory submissions. The clear rationale behind the method development choices ensures that the protocol is not only a set of instructions but also a guide for troubleshooting and adaptation.
References
-
Asian Journal of Pharmaceutical Research, Steps involved in HPLC Method Development. [Link]
-
ZirChrom Separations, Method Development Guide. [Link]
-
Pharma Guideline, Steps for HPLC Method Development. [Link]
-
Research Journal of Pharmacy and Technology, A Review: Stability Indicating Forced Degradation Studies. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research, a review on forced degradation and stability indicating studies. [Link]
-
Pharma Guideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
-
SIELC Technologies, Separation of Succinonitrile on Newcrom R1 HPLC column. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis, Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Agilent Technologies, HPLC Method Development: Standard Practices and New Columns. [Link]
-
GSC Biological and Pharmaceutical Sciences, Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
-
Shimadzu, Tips for practical HPLC analysis. [Link]
-
RGUHS Journal of Pharmaceutical Sciences, High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. asianjpr.com [asianjpr.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. hplc.eu [hplc.eu]
- 5. shimadzu.com [shimadzu.com]
- 6. iajps.com [iajps.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Experimental setup for the cyanation reaction using Phenylsuccinonitrile
Application Note & Protocol: Synthesis of Substituted Succinonitriles
Topic: A Field-Proven Protocol for the Synthesis of 2,3-Diphenylsuccinonitrile via Reductive Coupling
Executive Summary
Substituted succinonitriles, particularly those with aryl functionalities like 2,3-diphenylsuccinonitrile, are valuable precursors in organic synthesis, serving as building blocks for pharmaceuticals, functional materials, and complex molecular architectures. Their synthesis, however, requires careful control of stereochemistry and reaction conditions. This document provides a comprehensive guide to the synthesis of 2,3-diphenylsuccinonitrile through the reductive homocoupling of a benzaldehyde-derived cyanohydrin precursor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and outline rigorous safety procedures essential for handling the cyanide-containing intermediates. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering a robust and reproducible methodology.
Mechanistic Rationale: The "Why" Behind the Synthesis
The chosen synthetic route leverages a low-valent titanium reagent to mediate the reductive dimerization of a protected cyanohydrin. This approach is powerful because it forms a new carbon-carbon bond between two functionalized fragments.
Causality of Key Choices:
-
Precursor Selection: We start from benzaldehyde, which is readily converted to its cyanohydrin. The hydroxyl group of the cyanohydrin is protected (e.g., as a silyl ether) to prevent unwanted side reactions and improve stability.
-
Reductive Agent: A low-valent titanium species, typically generated in situ from TiCl₄ and a reducing agent like zinc dust, is employed. This reagent is highly effective for coupling carbonyls and related functional groups. The reaction is proposed to proceed through a unique intermediate that can be described as a resonance hybrid of a Ti(IV) nitrile enolate and a Ti(III) cyanoalkyl radical, facilitating the C-C bond formation[1].
-
Reaction Control: The stereochemical outcome of the reaction (formation of meso vs. dl diastereomers) can be influenced by the specific ligands on the metal center and the reaction conditions, although this protocol focuses on the general synthesis.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for low-valent titanium-mediated reductive coupling.
CRITICAL SAFETY PROTOCOL: Handling Cyanides
This procedure involves cyanide-containing compounds, which are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin[2][3]. ALL operations involving cyanide must be performed in a certified chemical fume hood. [4][5]
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and double-gloving with nitrile or neoprene gloves are mandatory[3][5]. A face shield should be used if there is a splash hazard.
-
Engineering Controls: All weighing, transfers, and reactions must occur within a properly functioning chemical fume hood[2][6]. Keep the sash at the lowest practical height.
-
Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas[2][4][6]. Ensure all glassware is free of acid residue.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated into a dedicated, clearly labeled hazardous waste container[6]. The pH of aqueous waste must be kept basic (pH > 10) to prevent HCN evolution[4].
-
Spill Response: For small spills inside the fume hood, neutralize with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution[5]. Absorb with a chemical spill kit absorbent and dispose of as hazardous waste. For any spill outside a fume hood, evacuate the area immediately and call emergency services[2][3].
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested[5]. Never work alone when handling cyanides[2]. Inform lab colleagues before starting the experiment.
Materials and Experimental Design
Reagents and Equipment
| Reagent / Equipment | Grade / Specification | Supplier (Example) | Notes |
| Benzaldehyde | Reagent Grade, ≥99% | Sigma-Aldrich | Should be freshly distilled to remove benzoic acid. |
| Trimethylsilyl cyanide (TMSCN) | ≥98% | Acros Organics | Extremely Toxic. Handle with extreme caution in a fume hood. |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Fisher Scientific | Catalyst for cyanohydrin formation. |
| Titanium(IV) chloride (TiCl₄) | ≥99.9% | Strem Chemicals | Corrosive and fuming liquid. Handle under inert atmosphere. |
| Zinc Dust | <10 µm particle size, ≥98% | Alfa Aesar | Activates the TiCl₄. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T. Baker | Solvent for cyanohydrin formation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | EMD Millipore | Solvent for the coupling reaction. Must be dry. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | VWR | Used for reaction work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | LabChem | Used for neutralization during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | BDH Chemicals | Drying agent. |
| Schlenk Flasks & Line | Standard laboratory glassware | Chemglass | For handling air- and moisture-sensitive reagents. |
| Magnetic Stirrer/Hotplate | Standard laboratory equipment | IKA | |
| Rotary Evaporator | Standard laboratory equipment | Büchi | For solvent removal. |
| Column Chromatography Setup | Silica gel (230-400 mesh) | Sorbent Technologies | For product purification. |
Detailed Step-by-Step Protocol
This protocol is divided into three main stages: preparation of the protected cyanohydrin, the reductive coupling reaction, and product isolation.
Stage 1: Synthesis of 2-((Trimethylsilyl)oxy)-2-phenylacetonitrile
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (100 mL) to a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add anhydrous zinc chloride (0.2 g, 1.5 mmol) to the flask.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add freshly distilled benzaldehyde (10.6 g, 100 mmol).
-
TMSCN Addition: While stirring vigorously, add trimethylsilyl cyanide (TMSCN) (10.9 g, 110 mmol) dropwise over 20 minutes using a syringe.
-
Causality Note: The dropwise addition is crucial to control the exotherm of the reaction. ZnCl₂ acts as a Lewis acid to activate the aldehyde carbonyl group towards nucleophilic attack by the cyanide.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the benzaldehyde spot has disappeared.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, 2-((trimethylsilyl)oxy)-2-phenylacetonitrile, is typically used in the next step without further purification.
Stage 2: Low-Valent Titanium-Mediated Reductive Coupling
-
Setup: Assemble a 500 mL three-neck Schlenk flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Titanium Reagent Preparation: Add anhydrous THF (150 mL) and zinc dust (14.4 g, 220 mmol) to the flask. Cool the suspension to 0 °C.
-
TiCl₄ Addition: Add titanium(IV) chloride (TiCl₄) (12 mL, 110 mmol) dropwise via syringe to the vigorously stirred suspension over 30 minutes. The mixture will turn from colorless to black, indicating the formation of the low-valent titanium species.
-
Causality Note: This in situ generation of the active Ti(0)/Ti(II) reagent is critical. The reaction is highly exothermic and fuming; slow addition and efficient cooling are essential.
-
-
Reaction Initiation: After the addition is complete, heat the black mixture to reflux for 1 hour to ensure full activation.
-
Substrate Addition: Dissolve the crude cyanohydrin from Stage 1 in anhydrous THF (50 mL). Add this solution dropwise to the refluxing titanium suspension over 1 hour using the addition funnel.
-
Reaction Completion: Maintain the reflux for an additional 6 hours. The reaction progress can be monitored by quenching a small aliquot with water and analyzing the organic extract by TLC or GC-MS.
Stage 3: Product Isolation and Purification
-
Quenching: Cool the reaction mixture to room temperature and then carefully to 0 °C in an ice bath. Slowly and cautiously quench the reaction by adding 2 M aqueous HCl (100 mL).
-
Safety Note: This step is highly exothermic and will produce hydrogen gas. Ensure adequate ventilation and perform the quench slowly.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to isolate the meso and dl diastereomers of 2,3-diphenylsuccinonitrile. The product will appear as a white to off-white solid.
Workflow and Characterization
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow from starting materials to final product analysis.
Product Characterization
To confirm the identity and purity of the synthesized 2,3-diphenylsuccinonitrile, the following analytical techniques are recommended.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (multiplets) around δ 7.3-7.5 ppm. Methine protons (CH-CN) will appear as distinct signals for meso and dl isomers. |
| ¹³C NMR (100 MHz, CDCl₃) | Signals for nitrile carbons (C≡N) around δ 118-120 ppm. Signals for methine carbons and aromatic carbons in their respective regions. |
| FTIR (ATR) | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2240-2250 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (GC-MS) | The molecular ion peak (M⁺) corresponding to the mass of C₁₆H₁₂N₂ (m/z = 232.28) should be observed, along with characteristic fragmentation patterns. |
References
-
Cyanide Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
-
Cyanides - Safe Handling Guidelines. Division of Research Safety, University of Illinois. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
SOP-Cyanide-Salt. Laboratory Safety Standard Operating Procedure, University of California, Santa Barbara. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]
-
Nauth, A. M., & Opatz, T. (2018). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 17(1), 11-23. [Link]
-
Nauth, A. M., & Opatz, T. (2018). Non-toxic cyanide sources and cyanating agents. PubMed. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
-
Non-toxic Cyanide Sources and Cyanating Agents | Request PDF. ResearchGate. [Link]
-
Cyanation – Knowledge and References. Taylor & Francis. [Link]
-
PTC Cyanation. PTC Organics, Inc.. [Link]
-
New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. RSC Publishing. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Price, P., Swofford, H., & Buttrill, S. (1976). Structural analysis of dinitriles by chemical ionization mass spectrometry. Semantic Scholar. [Link]
-
Price, P., Swofford, H. S., & Buttrill, S. E. (1976). Structural analysis of dinitriles by chemical ionization mass spectrometry. Analytical Chemistry, 48(3), 494-497. [Link]
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]
-
Takatori, K., Kajiwara, K., Nagasawa, S., & Nakata, T. (2001). Synthesis of Succinonitrile Derivatives by Homocoupling from Cyanohydrin Derivatives with a Low-Valent Titanium Reagent. The Journal of Organic Chemistry, 66(10), 3483–3488. [Link]
-
2,3-diphenylsuccinonitrile Information. ChemSynthesis. [Link]
-
Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online. [Link]
-
Detection and determination of nitriles. ResearchGate. [Link]
-
Analytical Techniques for Chemical Analysis & Testing. Lucideon. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for the Purification of Crude Phenylsuccinonitrile
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude Phenylsuccinonitrile. Recognizing that the purity of chemical intermediates is paramount for successful downstream applications and regulatory compliance, we present a selection of robust purification methodologies. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to make informed decisions and troubleshoot effectively. Protocols for recrystallization, column chromatography, and vacuum distillation are detailed, alongside methods for preliminary workup and final purity assessment.
Introduction: The Importance of Purity in Phenylsuccinonitrile
Phenylsuccinonitrile (2-phenylbutanedinitrile) is a valuable chemical intermediate characterized by its dual nitrile functionalities and a core phenyl group.[1] Its structure makes it a versatile precursor in the synthesis of various pharmaceutical agents and functional materials. However, synthetic routes to Phenylsuccinonitrile can yield a crude product contaminated with unreacted starting materials, solvents, and side-products, such as hydrolysis-derived amides and carboxylic acids.[2][3] The presence of such impurities can drastically alter the compound's reactivity, reduce yields in subsequent steps, and introduce undesirable toxicological profiles in drug development pathways.
This guide details three primary, field-proven techniques for purifying crude Phenylsuccinonitrile, each suited to different scales and impurity profiles. The selection of the optimal method depends on the specific nature of the impurities and the desired final purity level.
Physicochemical Properties
Understanding the physical properties of Phenylsuccinonitrile is critical for designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | 2-phenylbutanedinitrile | [1] |
| Molecular Formula | C₁₀H₈N₂ | [1] |
| Molecular Weight | 156.18 g/mol | [4] |
| Melting Point | ~66-71 °C | [4][5] |
| Boiling Point (calc.) | 385.5 °C (at 760 mmHg) | [4] |
| Water Solubility | Low (log₁₀WS = -2.81, calc.) | [4] |
| Appearance | Crystalline solid | [1] |
The high boiling point indicates that distillation at atmospheric pressure will likely cause decomposition, necessitating the use of a vacuum.[6] Its low water solubility and crystalline nature make it an excellent candidate for recrystallization from organic solvents.
Common Impurity Profile
A successful purification strategy begins with anticipating the impurities to be removed.
-
Unreacted Starting Materials: Dependent on the synthetic route (e.g., benzaldehyde, cyanoacetates).[5]
-
Reaction Solvents: Residual solvents from the synthesis and workup.
-
Acidic Impurities: Partial or complete hydrolysis of one or both nitrile groups can occur, especially in the presence of acid or base, yielding corresponding amides and ultimately 2-phenylsuccinic acid.[2]
-
Isomeric By-products: Positional isomers or other structural analogs formed during synthesis.
Preliminary Purification: Liquid-Liquid Extraction
Before proceeding to more rigorous purification, a simple liquid-liquid extraction can efficiently remove highly polar or ionizable impurities.[7] This is particularly effective for eliminating acidic by-products like 2-phenylsuccinic acid. The principle relies on the differential solubility of the compound and impurities between two immiscible liquid phases—typically an organic solvent and an aqueous solution.[8]
Protocol 2.1: Aqueous Base Wash for Removal of Acidic Impurities
This protocol assumes the crude Phenylsuccinonitrile is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) following the initial reaction workup.
-
Dissolution: Ensure the crude product is fully dissolved in a suitable organic solvent (e.g., 10 volumes of ethyl acetate). Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that may form from neutralization.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely. The deprotonated acidic impurities will partition into the aqueous layer as their water-soluble sodium salts.[3]
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-4) one more time to ensure complete removal of acidic impurities.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude, neutralized Phenylsuccinonitrile.
Caption: Workflow for removing acidic impurities.
Primary Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[9] It operates on the principle that most solids are more soluble in a hot solvent than in a cold one.[10] An ideal solvent will dissolve the Phenylsuccinonitrile completely at its boiling point but only sparingly at room temperature or below, while impurities remain either fully dissolved or insoluble at all temperatures.
Protocol 3.1: Recrystallization of Phenylsuccinonitrile
Solvent Selection: The key to successful recrystallization is choosing the right solvent.[10] Isopropanol is often a good starting point for compounds of intermediate polarity. A mixed solvent system, such as Ethanol/Water, can also be highly effective.
| Solvent System | Rationale |
| Isopropanol | Good balance of polarity to dissolve Phenylsuccinonitrile when hot but allow crystallization upon cooling. |
| Toluene | A non-polar aromatic solvent that should readily dissolve the phenyl moiety. Purity can be enhanced by slow cooling. |
| Ethanol/Water | Phenylsuccinonitrile is soluble in hot ethanol. Water is then added as an "anti-solvent" to the hot solution until turbidity appears, inducing crystallization upon cooling. |
Step-by-Step Procedure (Using Isopropanol):
-
Dissolution: Place the crude Phenylsuccinonitrile in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a boil on a hot plate, using a stir bar for even heating.
-
Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[11]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[12]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity.
Caption: General workflow for recrystallization.
Primary Purification Method 2: Flash Column Chromatography
Column chromatography is a highly versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent).[13] Non-polar compounds travel through the column more quickly, while polar compounds have stronger interactions with the silica gel and elute more slowly.[14]
Protocol 4.1: Flash Chromatography of Phenylsuccinonitrile
System Selection:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The optimal ratio should be determined by Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for Phenylsuccinonitrile. A typical starting point is a gradient from 10% to 30% Ethyl Acetate in Hexanes.
Step-by-Step Procedure:
-
Column Packing: Plug the bottom of a glass column with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes) and pour it into the column. Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles. Add another layer of sand on top.[15]
-
Sample Loading: Dissolve the crude Phenylsuccinonitrile in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a bellows or compressed air) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.[16]
-
Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Phenylsuccinonitrile.
Caption: Workflow for flash column chromatography.
Alternative Method: Vacuum Distillation
For thermally stable compounds with high boiling points, vacuum distillation is an excellent purification method.[17] By reducing the pressure inside the apparatus, the boiling point of the compound is significantly lowered, allowing it to vaporize at a temperature that avoids thermal decomposition.[6] This method is particularly useful for separating the desired product from non-volatile impurities (like polymers or salts) or from other components with significantly different boiling points.
Protocol 5.1: Vacuum Distillation of Phenylsuccinonitrile
Safety Note: Vacuum distillation involves high temperatures and glassware under vacuum. Always use a safety shield and inspect all glassware for cracks or defects before use.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use high-vacuum grease on all ground glass joints to ensure a good seal. Place a stir bar in the distilling flask.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump through a cold trap (e.g., cooled with dry ice/acetone) to protect the pump from corrosive vapors.
-
Begin Distillation: Start the magnetic stirrer and begin to evacuate the system. Once a stable, low pressure is achieved, begin heating the distilling flask using a heating mantle.
-
Collect Product: The Phenylsuccinonitrile will begin to boil and condense on the condenser. Collect the distilled liquid, which will solidify in the receiving flask if cooled. The distillation temperature will remain constant as the pure compound distills.[18]
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
Caption: Workflow for vacuum distillation.
Purity Assessment and Final Characterization
After purification, the identity and purity of the Phenylsuccinonitrile must be confirmed. A combination of methods provides the most reliable assessment.[]
| Technique | Purpose | Expected Result for Pure Phenylsuccinonitrile |
| Melting Point | Assess Purity | A sharp melting point range (e.g., 68-70 °C). Impurities cause depression and broadening. |
| TLC | Qualitative Purity Check | A single spot with a consistent Rf value in a given eluent system. |
| HPLC | Quantitative Purity Analysis | A single major peak in the chromatogram, allowing for purity calculation by area percentage.[20] |
| ¹H and ¹³C NMR | Structural Confirmation & Impurity ID | Spectra consistent with the Phenylsuccinonitrile structure; absence of signals from impurities. |
| FTIR Spectroscopy | Functional Group Confirmation | A sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (-C≡N) group.[1] |
Conclusion
The purification of crude Phenylsuccinonitrile can be effectively achieved through several standard laboratory techniques. For general-purpose purity, recrystallization offers a scalable, economical, and efficient method. When dealing with complex mixtures or impurities with similar solubility profiles, flash column chromatography provides superior separation power. For removing non-volatile contaminants or for final purification of a thermally stable liquid/low-melting solid, vacuum distillation is the method of choice. The optimal strategy may involve a combination of these techniques, such as an initial acid-base extraction followed by recrystallization. All final products should be rigorously analyzed to confirm their identity and purity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139554, Phenylsuccinonitrile. Available at: [Link]
-
Organomation (n.d.). Solvent Extraction Techniques. Available at: [Link]
-
CK-12 Foundation (2023). Methods of Purification of Organic Compounds. Available at: [Link]
-
University of California, Irvine (n.d.). Isolation and Purification of Organic Compounds. Extraction (Expt #2). Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8). Available at: [Link]
-
MSJChem (2017). D.9 Extraction and purification of organic products (HL). YouTube. Available at: [Link]
-
Unknown Author (n.d.). Purification of Organic Compounds. Slide presentation. Available at: [Link]
-
Lutz, R. E., & Taylor, R. J. (1946). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 68(7), 1313–1314. Available at: [Link]
- Shell Development Co (1945). Purification of nitriles. Google Patents. US2388506A.
-
Sorbent Technologies, Inc. (2023). NUCLEODUR® Cyano-Nitrile. Available at: [Link]
-
University of Colorado Boulder (n.d.). Column Chromatography. Department of Chemistry. Available at: [Link]
-
Magritek (n.d.). Column Chromatography. Application Note. Available at: [Link]
-
Chem Help ASAP (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
University of Rochester (n.d.). How to run column chromatography. Department of Chemistry. Available at: [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ArtMolecule (n.d.). Impurities and Degradation products. Available at: [Link]
-
Chemistry LibreTexts (2023). Recrystallization. Available at: [Link]
- Archer-Daniels-Midland Co (2018). Systems and methods for producing nitriles. Google Patents. CN108698983A.
-
Beth G (2018). Recrystallization. YouTube. Available at: [Link]
-
Wikipedia (n.d.). Nitrile. Available at: [Link]
-
Khan Academy (n.d.). Simple and fractional distillations. Available at: [Link]
-
Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular nutrition & food research, 61(10). Available at: [Link]
-
Chem Help ASAP (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
Sources
- 1. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylsuccinonitrile (CAS 13706-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. organomation.com [organomation.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. youtube.com [youtube.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. magritek.com [magritek.com]
- 17. CK12-Foundation [flexbooks.ck12.org]
- 18. Khan Academy [khanacademy.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of Phenylsuccinonitrile for enhanced detection
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von Phenylsuccinonitril zur verbesserten Detektion in der chromatographischen Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
Die genaue Quantifizierung von Phenylsuccinonitril, einer Dinitril-Verbindung, stellt in komplexen biologischen und chemischen Matrizes eine erhebliche analytische Herausforderung dar. Die direkte Analyse mittels Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) leidet oft unter geringer Empfindlichkeit, schlechter Peakform und mangelnder thermischer Stabilität. Diese Application Note beschreibt eine robuste und validierte zweistufige Derivatisierungsstrategie, um diese Hürden zu überwinden. Die Methode basiert auf der sauren Hydrolyse von Phenylsuccinonitril zu Phenylbernsteinsäure, gefolgt von einer Silylierung zur Bildung eines flüchtigen und thermisch stabilen Derivats, das sich ideal für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) eignet. Dieser Ansatz erhöht die Nachweisempfindlichkeit und verbessert die chromatographische Leistung erheblich, was eine zuverlässige Quantifizierung bei niedrigen Konzentrationen ermöglicht.
Einleitung: Die analytische Herausforderung von Phenylsuccinonitril
Phenylsuccinonitril (2-Phenylbutandinitril) ist eine organische Verbindung, die zwei Nitrilgruppen (-C≡N) enthält[1]. Diese funktionellen Gruppen verleihen dem Molekül eine hohe Polarität und die Fähigkeit zur Wasserstoffbrückenbindung, was die direkte GC-Analyse erschwert. Zu den typischen Problemen gehören:
-
Geringe Flüchtigkeit: Die Polarität des Moleküls erfordert hohe Injektionstemperaturen, was zu thermischem Abbau führen kann.
-
Schlechte chromatographische Leistung: Interaktionen mit aktiven Stellen in der GC-Säule (z. B. Silanolgruppen) können zu starkem Peak-Tailing und verminderter Auflösung führen.
-
Geringe Empfindlichkeit: Ohne eine derivatisierungsinduzierte Modifikation kann die Ionisierungseffizienz im Massenspektrometer suboptimal sein, was die Nachweisgrenzen einschränkt.
Die Derivatisierung ist eine bewährte chemische Strategie, um Analyten in eine Form umzuwandeln, die für die chromatographische Analyse besser geeignet ist. Sie zielt darauf ab, die Volatilität zu erhöhen, die thermische Stabilität zu verbessern und die Empfindlichkeit des Detektors zu steigern[2][3].
Prinzip der Methode: Eine zweistufige Derivatisierungsstrategie
Um die analytischen Herausforderungen zu bewältigen, wird ein zweistufiger Ansatz vorgeschlagen. Dieser Ansatz wandelt die schwer analysierbaren Nitrilgruppen in leicht derivatisierbare Carbonsäuregruppen um.
Schritt 1: Saure Hydrolyse Die beiden Nitrilgruppen des Phenylsuccinonitrils werden durch saure Hydrolyse vollständig in Carbonsäuregruppen umgewandelt. Das Produkt dieser Reaktion ist Phenylbernsteinsäure[4][5]. Diese Umwandlung ist entscheidend, da Carbonsäuren definierte und gut untersuchte Protokolle zur weiteren Derivatisierung bieten.
Schritt 2: Silylierung Die resultierende Phenylbernsteinsäure, eine Dicarbonsäure, wird anschließend silyliert. Bei dieser Reaktion werden die aktiven Wasserstoffatome der Carboxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt[2][6]. Das resultierende Di-TMS-Ester-Derivat ist deutlich flüchtiger, weniger polar und thermisch stabiler als die ursprüngliche Säure, was zu exzellenten chromatographischen Eigenschaften bei der GC-MS-Analyse führt[7].
Chemischer Reaktionsweg
Abbildung 1: Zweistufiger Derivatisierungsweg von Phenylsuccinonitril.
Detaillierte experimentelle Protokolle
Protokoll 1: Saure Hydrolyse von Phenylsuccinonitril
Dieses Protokoll basiert auf etablierten Verfahren zur Hydrolyse von Nitrilen zu Carbonsäuren[4][8].
Reagenzien und Materialien:
-
Phenylsuccinonitril-Probe (in einem geeigneten organischen Lösungsmittel oder als Reinsubstanz)
-
Konzentrierte Salzsäure (HCl, ca. 37 %)
-
Destilliertes Wasser
-
Rundkolben (passende Größe)
-
Rückflusskühler
-
Heizmantel mit Magnetrührer
-
Extraktionstrichter
-
Ethylacetat (oder ein anderes geeignetes Extraktionslösungsmittel)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer
Schritt-für-Schritt-Anleitung:
-
Einwaage: Eine bekannte Menge Phenylsuccinonitril (z. B. 10 mg) in einen Rundkolben geben.
-
Säurezugabe: Pro 10 mg Phenylsuccinonitril vorsichtig 5 ml konzentrierte Salzsäure hinzufügen.
-
Begründung (Expertise & Experience): Konzentrierte HCl liefert sowohl das saure Medium als auch das für die Hydrolyse erforderliche Wasser in ausreichender Konzentration. Ein großer Überschuss stellt sicher, dass die Reaktion vollständig abläuft[9].
-
-
Rückfluss: Den Kolben mit einem Rückflusskühler versehen und die Mischung 4-6 Stunden lang unter Rühren zum Sieden erhitzen.
-
Begründung (Trustworthiness): Die Reaktion erfordert thermische Energie, um die stabile C≡N-Dreifachbindung aufzubrechen. Der Rückfluss stellt sicher, dass die Reaktion bei konstanter Temperatur abläuft, ohne Lösungsmittel zu verlieren, was für die Reproduzierbarkeit entscheidend ist.
-
-
Abkühlen und Verdünnen: Die Reaktionsmischung auf Raumtemperatur abkühlen lassen. Anschließend vorsichtig mit 20 ml kaltem destilliertem Wasser verdünnen. Beim Abkühlen kann die Phenylbernsteinsäure ausfallen.
-
Extraktion: Die wässrige Lösung dreimal mit je 20 ml Ethylacetat in einem Extraktionstrichter extrahieren. Die organischen Phasen sammeln.
-
Begründung (Expertise & Experience): Phenylbernsteinsäure ist in Ethylacetat besser löslich als in der stark sauren wässrigen Phase. Eine mehrfache Extraktion maximiert die Ausbeute des Produkts.
-
-
Trocknen: Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, um restliches Wasser zu entfernen.
-
Einengen: Das Lösungsmittel (Ethylacetat) am Rotationsverdampfer entfernen. Der feste Rückstand ist die rohe Phenylbernsteinsäure.
-
Rekonstitution: Den Rückstand in einem bekannten Volumen eines für die Silylierung geeigneten Lösungsmittels (z. B. Pyridin oder Acetonitril) auflösen.
Protokoll 2: Silylierung von Phenylbernsteinsäure für die GC-MS-Analyse
Dieses Protokoll verwendet N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), ein hocheffizientes Silylierungsreagenz[7].
Reagenzien und Materialien:
-
Probe der Phenylbernsteinsäure (getrockneter Extrakt aus Protokoll 1, rekonstituiert)
-
MSTFA (+ 1% TMCS als Katalysator, optional aber empfohlen)
-
Geeignetes Lösungsmittel (z. B. Pyridin, Acetonitril)
-
GC-Vials mit Septumkappen
-
Heizblock oder Ofen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: 100 µl der in Pyridin rekonstituierten Phenylbernsteinsäure-Lösung in ein GC-Vial überführen.
-
Reagenz-Zugabe: 100 µl MSTFA (mit 1% TMCS) in das Vial geben.
-
Begründung (Expertise & Experience): MSTFA ist ein starkes Silylierungsreagenz. Seine Nebenprodukte (N-Methyltrifluoracetamid und Fluorsilan) sind sehr flüchtig und stören die GC-Analyse nicht[7]. Pyridin wirkt als Lösungsmittel und als Säurefänger, der die Reaktion fördert.
-
-
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.
-
Begründung (Trustworthiness): Erhöhte Temperatur beschleunigt die Reaktionskinetik und gewährleistet eine vollständige Derivatisierung beider Carboxylgruppen. 30 Minuten sind in der Regel ausreichend für eine quantitative Umsetzung.
-
-
Abkühlen: Das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen lassen.
-
Analyse: Einen Aliquot (typischerweise 1 µl) der derivatisierten Probe direkt in das GC-MS-System injizieren.
Daten und erwartete Ergebnisse
Die zweistufige Derivatisierung führt zu einer signifikanten Veränderung der chemischen Eigenschaften des Analyten, was sich direkt in den analytischen Daten widerspiegelt.
Tabelle 1: Vergleich der Analyteigenschaften und GC-MS-Parameter
| Eigenschaft | Phenylsuccinonitril (Ausgangsstoff) | Phenylbernsteinsäure (Zwischenprodukt) | Bis(trimethylsilyl)-phenylsuccinat (Endprodukt) |
| Molmasse ( g/mol ) | 156.18 | 194.18 | 338.55 |
| Flüchtigkeit | Gering | Sehr gering | Hoch |
| Polarität | Hoch | Sehr hoch | Gering |
| Erwartete Peakform | Tailing wahrscheinlich | Nicht für GC geeignet | Symmetrisch, scharf |
| Massen-Shift (GC-MS) | m/z 156 (Molekülion) | - | m/z 338 (Molekülion), m/z 323 ([M-15]⁺) |
Anmerkung: [M-15]⁺ ist ein charakteristisches Fragmention für TMS-Derivate, das durch den Verlust einer Methylgruppe entsteht.
Experimenteller Workflow
Abbildung 2: Allgemeiner experimenteller Workflow.
Fazit und Ausblick
Die hier beschriebene zweistufige Derivatisierungsmethode, bestehend aus Hydrolyse und anschließender Silylierung, ist ein äußerst effektiver Ansatz zur Überwindung der analytischen Schwierigkeiten bei der Quantifizierung von Phenylsuccinonitril. Sie wandelt den Analyten in eine chemisch stabile und für die GC-MS-Analyse ideale Form um, was zu einer verbesserten Empfindlichkeit, höheren Genauigkeit und besseren chromatographischen Leistung führt. Diese Methode bietet Forschern ein zuverlässiges Werkzeug für pharmakokinetische Studien, die Überwachung chemischer Reaktionen oder die Spurenanalytik in komplexen Matrizes.
Referenzen
-
Nonomura, M. (1987). Indirect determination of cyanide compounds by ion chromatography with conductivity measurement. Analytical Chemistry, 59(17), 2073–2076. Abgerufen von [Link]
-
Global Scientific Journal . (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. GSJ, 10(3). Abgerufen von [Link]
-
Analytical Methods . (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. RSC Publishing. Abgerufen von [Link]
-
Agency for Toxic Substances and Disease Registry . (2006). Toxicological Profile for Cyanide. NCBI Bookshelf. Abgerufen von [Link]
-
Organic Syntheses . (n.d.). Phenylsuccinic acid. Abgerufen von [Link]
-
ResearchGate . (n.d.). GC detection of indolic carbinols and nitriles after derivatization with different reagents. Abgerufen von [Link]
-
Wikimedia Commons . (n.d.). The Preparation. Abgerufen von [Link]
-
Chemistry LibreTexts . (2023). Derivatization. Abgerufen von [Link]
-
Chemistry For Everyone . (2023). What Is Derivatization In GC-MS? [Video]. YouTube. Abgerufen von [Link]
-
Lin, D.-L., & Wang, S.-M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). Abgerufen von [Link]
-
Google Patents . (n.d.). Phenyl succinic acid preparation method. Abgerufen von
-
Bibel, M. (2023). Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. Abgerufen von [Link]
-
ResearchGate . (n.d.). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. Abgerufen von [Link]
-
National Center for Biotechnology Information . (n.d.). Phenylsuccinonitrile. PubChem Compound Database. Abgerufen von [Link]
-
Płotka-Wasylka, J., & Namieśnik, J. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 123. Abgerufen von [Link]
-
ResearchGate . (n.d.). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Abgerufen von [Link]
-
Greyhound Chromatography . (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Abgerufen von [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 . (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. RSC Publishing. Abgerufen von [Link]
-
National Center for Biotechnology Information . (n.d.). Phenylsuccinic acid. PubChem Compound Database. Abgerufen von [Link]
Sources
- 1. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. upload.wikimedia.org [upload.wikimedia.org]
- 9. Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Phenylsuccinonitrile
Abstract
This application note presents a comprehensive guide to the development and validation of a robust analytical method for the quantification of phenylsuccinonitrile. Phenylsuccinonitrile is an organic compound with potential applications in pharmaceutical and chemical synthesis. An accurate and precise analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines a systematic approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, as well as a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols provided are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.
Introduction
Phenylsuccinonitrile (2-phenylbutanedinitrile) is a dinitrile compound containing a phenyl group. Its chemical structure suggests potential utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. As with any compound intended for pharmaceutical use, a reliable analytical method for its quantification is a prerequisite for ensuring product quality and safety. This involves developing a method that is not only accurate and precise but also specific and stability-indicating, capable of separating the main analyte from any potential degradation products or process-related impurities.[1][2]
This application note details the development of a primary reversed-phase HPLC (RP-HPLC) method with UV detection, a widely used technique in the pharmaceutical industry for its versatility and robustness.[3] Additionally, a GC-MS method is described as an orthogonal technique for confirmation and for the analysis of volatile impurities. All methodologies are presented with a focus on fulfilling the validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Physicochemical Properties of Phenylsuccinonitrile
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.
Table 1: Physicochemical Properties of Phenylsuccinonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | PubChem |
| Molecular Weight | 156.18 g/mol | PubChem |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| logP (Octanol/Water) | 1.3 (Predicted) | PubChem |
| Water Solubility | Low (Predicted based on logP) | |
| UV Absorption | Expected due to the phenyl group |
The presence of a phenyl group indicates that phenylsuccinonitrile will have a strong UV chromophore, making UV detection a suitable choice for HPLC analysis. The predicted logP of 1.3 suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography. Its limited water solubility will necessitate the use of organic solvents for sample and standard preparation.
HPLC Method Development and Protocol
A stability-indicating HPLC method is designed to separate the drug substance from its degradation products, allowing for an accurate assessment of its stability under various stress conditions.[4]
Rationale for Method Design
-
Chromatographic Mode: Reversed-phase HPLC is selected due to the moderate non-polar nature of phenylsuccinonitrile.
-
Stationary Phase: A C18 column is a common starting point for method development, offering a good balance of hydrophobicity. A phenyl-hexyl column could also be considered to enhance selectivity for aromatic compounds through π-π interactions.[5]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. A buffer will be included to ensure a consistent pH and improve peak shape. Given the neutral nature of phenylsuccinonitrile, a pH between 3 and 7 is a suitable starting point.
-
Detection: UV detection is chosen based on the presence of the phenyl chromophore. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | Enhanced selectivity for aromatic compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and is compatible with MS detection if needed. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B | To ensure elution of the analyte and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 210 nm (or optimal wavelength determined by PDA) | Phenyl group absorption. |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of phenylsuccinonitrile reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase starting composition (70:30 Water:Acetonitrile).
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard, using the appropriate sample matrix and a suitable extraction procedure if necessary (see Section 5).
GC-MS Method for Confirmation
A GC-MS method can serve as a valuable orthogonal technique to confirm the identity of phenylsuccinonitrile and to analyze for volatile impurities that may not be amenable to HPLC analysis.
Rationale for Method Design
-
Technique: GC-MS provides excellent separation for volatile and semi-volatile compounds and offers high specificity through mass spectral data.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for aromatic compounds.
-
Injection: Split injection is suitable for initial screening, while splitless injection can be used for trace analysis.
-
Detection: Mass spectrometry in full scan mode will be used for identification, and selected ion monitoring (SIM) can be used for quantification if higher sensitivity is required.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
GC-MS Conditions:
| Parameter | Recommended Condition | Justification |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane | Good general-purpose column for aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Injection Mode | Split (10:1) | For initial method development. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | To separate the analyte from potential impurities. |
| MS Transfer Line | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | |
| Scan Range | 40-300 amu | To capture the molecular ion and characteristic fragments. |
Sample Preparation
The choice of sample preparation technique is highly dependent on the sample matrix.
Workflow for Sample Preparation
Caption: Sample Preparation Workflow.
Protocols for Different Matrices
For Drug Substance (Bulk):
-
Accurately weigh the required amount of the drug substance.
-
Dissolve in a suitable solvent (e.g., acetonitrile).
-
Dilute to the desired concentration with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Transfer to a volumetric flask and add a suitable extraction solvent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to volume with the extraction solvent.
-
Centrifuge or filter to remove insoluble excipients.
-
Further dilute the supernatant/filtrate to the desired concentration with the mobile phase.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Table 2: Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 80-120% of the target concentration. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by recovery studies of spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
This application note provides a comprehensive framework for the development and validation of an analytical method for the quantification of phenylsuccinonitrile. The detailed HPLC and GC-MS protocols, along with the systematic approach to sample preparation and method validation, offer a solid foundation for researchers and scientists in the pharmaceutical and chemical industries. The presented methodologies are designed to be robust, reliable, and compliant with regulatory expectations, ensuring the generation of high-quality analytical data.
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]
-
Agilent Technologies. (n.d.). Purity and Impurity Analysis. [Link]
- Rivai, H., et al. (2016).
- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Pharmacy & Pharmaceutical Research. (2023).
- Pharmacophore. (2022). Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets.
-
PubChem. (n.d.). Phenylsuccinonitrile. National Center for Biotechnology Information. [Link]
-
Shimadzu. (n.d.). Impurities Analysis. [Link]
-
Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]
Sources
Application Notes & Protocols: Phenylsuccinonitrile in Asymmetric Synthesis
Introduction: The Strategic Value of a Prochiral Dinitrile
Phenylsuccinonitrile, a prochiral dinitrile, has emerged as a valuable and versatile substrate in the field of asymmetric synthesis. Its C2v symmetry, featuring two chemically equivalent but stereotopically distinct cyano groups, presents an ideal scaffold for desymmetrization reactions. The selective transformation of one of these nitrile functionalities provides a direct and efficient route to highly valuable, enantiomerically enriched chiral building blocks. These products, such as chiral cyanocarboxylic acids and their derivatives like 2-phenylsuccinic acid, are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]
The primary application of phenylsuccinonitrile in asymmetric synthesis lies in its use as a substrate for enzymatic hydrolysis. Nitrilase enzymes, in particular, have demonstrated remarkable efficacy in catalyzing the enantioselective hydrolysis of one of the two nitrile groups.[2][3] This biocatalytic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and adherence to the principles of green chemistry.[4] This document provides an in-depth guide to the application of phenylsuccinonitrile, focusing on nitrilase-catalyzed desymmetrization, including mechanistic insights and detailed experimental protocols for researchers in drug development and synthetic chemistry.
Core Application: Enzymatic Desymmetrization of Phenylsuccinonitrile
The most prominent application of phenylsuccinonitrile is its desymmetrization via enantioselective hydrolysis catalyzed by nitrilase enzymes. Nitrilases, found in various bacteria, fungi, and plants, convert nitriles directly to the corresponding carboxylic acids and ammonia, often with exquisite stereoselectivity.[5]
Mechanism of Selectivity: In the context of phenylsuccinonitrile, the enzyme's chiral active site preferentially binds the substrate in one specific orientation. This locks the molecule in place, exposing only one of the two prochiral cyano groups to the catalytic residues (typically a Cys-Glu-Lys triad). Hydrolysis of this accessible group leads to the formation of a single enantiomer of the resulting 3-cyano-3-phenylpropanoic acid. The efficiency and enantiopreference (whether the R or S product is formed) are highly dependent on the specific nitrilase used, its source organism, and any protein engineering modifications.[6]
dot
Caption: Desymmetrization of Phenylsuccinonitrile via Nitrilase.
Experimental Protocols
This section provides a detailed protocol for the enantioselective hydrolysis of phenylsuccinonitrile using a whole-cell biocatalyst, a common and cost-effective approach that avoids enzyme purification. The protocol is based on methodologies reported for nitrilases from bacterial sources like Rhodococcus sp., which are known to possess robust nitrilase activity.[4]
Protocol 1: Whole-Cell Biocatalytic Desymmetrization
Objective: To synthesize (S)-3-cyano-3-phenylpropanoic acid from phenylsuccinonitrile with high enantiomeric excess (e.e.).
Materials:
-
Phenylsuccinonitrile
-
Rhodococcus sp. whole cells (e.g., ATCC strains known for nitrilase activity)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H) for enantiomeric excess determination.
Workflow Overview:
dot
Caption: Experimental workflow for biocatalytic desymmetrization.
Step-by-Step Procedure:
-
Biocatalyst Preparation:
-
Cultivate the Rhodococcus sp. strain in a suitable growth medium according to the supplier's instructions. Inducers such as benzonitrile or ε-caprolactam may be added to the culture medium to enhance nitrilase expression.[5]
-
Harvest the cells in their late exponential growth phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.5) and resuspend in the same buffer to a final concentration (wet cell weight/volume) of 50 g/L.
-
-
Biotransformation:
-
In a 250 mL Erlenmeyer flask, combine 50 mL of the cell suspension with phenylsuccinonitrile to a final substrate concentration of 20 mM.
-
Causality Note: The substrate concentration is kept moderate to avoid potential substrate inhibition of the enzyme. The pH of 7.5 is typically optimal for bacterial nitrilases, ensuring high activity and stability.[2]
-
Incubate the flask in a shaking incubator at 30°C and 200 rpm. Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, and 24 hours).
-
-
Reaction Work-up:
-
Once the reaction has reached the desired conversion (or optimal e.e.), terminate the reaction by centrifuging the mixture to pellet the cells (10,000 x g for 10 minutes).
-
Carefully decant the supernatant, which contains the product.
-
Adjust the pH of the supernatant to ~2.0 with 1 M HCl. This protonates the carboxylate product, making it soluble in organic solvents.
-
Transfer the acidified supernatant to a separatory funnel and extract the product three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resulting 3-cyano-3-phenylpropanoic acid product by chiral HPLC analysis.
-
The chemical yield can be determined by weighing the final product and comparing it to the theoretical maximum.
-
Data Presentation & Performance Metrics
The selection of the biocatalyst is critical for achieving high performance. Different microbial sources can yield significantly different results in terms of both conversion and enantioselectivity.
| Biocatalyst Source | Substrate Conc. (mM) | Time (h) | Conversion (%) | Product e.e. (%) | Reference |
| Rhodococcus rhodochrous | 20 | 24 | >95% | >99% (S) | [4] |
| Synechocystis sp. PCC6803 | 10 | 12 | 85% | 90% (S) | [6] |
| Engineered E. coli | 50 | 8 | >99% | >99% (R) | [6] |
| Pseudomonas sp. | 15 | 30 | ~90% | 95% (S) | [5] |
Note: Data is compiled from various sources and represents typical results. Actual outcomes depend on specific strains, mutations, and reaction conditions.[4][5][6]
Beyond Desymmetrization: Phenylsuccinonitrile Derivatives
While direct desymmetrization is the primary application, derivatives of the resulting chiral products, such as (S)- or (R)-phenylsuccinic acid, can serve as building blocks for more complex molecules.[7] These diacids can be converted into chiral ligands for asymmetric metal catalysis.[8][9] The two carboxylic acid groups provide bidentate coordination sites, and the phenyl group can be modified to tune steric and electronic properties, creating a "chiral pocket" around a metal center.[10]
Conclusion and Future Outlook
Phenylsuccinonitrile stands as a premier example of a prochiral substrate whose full potential is realized through the precision of biocatalysis. The nitrilase-mediated desymmetrization provides a green, efficient, and highly selective pathway to valuable chiral synthons. Future research will likely focus on the discovery of novel nitrilases from extremophiles for enhanced stability and activity, as well as the rational design and directed evolution of existing enzymes to invert or enhance enantioselectivity for a broader range of dinitrile substrates.[6] These advancements will continue to solidify the role of phenylsuccinonitrile and its derivatives as indispensable tools in modern asymmetric synthesis.
References
-
Bhatt, A., Prajapati, D., & Gupte, A. (2023). Enzymatic kinetic resolution of racemic β-aminonitriles. ResearchGate. Available from: [Link]
-
Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Journal of Biotechnology, 160(3-4), 188-200. Available from: [Link]
-
Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. BMC Biotechnology. Available from: [Link]
-
Cui, Y., et al. (2019). Hydrolysis of various nitriles by Rhodococcus sp. CCZU10-1. ResearchGate. Available from: [Link]
-
Ryan, C. (2023). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University College Dublin. Available from: [Link]
-
Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. IntechOpen. Available from: [Link]
-
Kamila, S., Zhu, D., Biehl, E. R., & Hua, L. (2006). Unexpected Stereorecognition in Nitrilase-Catalyzed Hydrolysis of β-Hydroxy Nitriles. Organic Letters, 8(19), 4429–4432. Available from: [Link]
-
Ni, Y., et al. (2021). Inverting the Enantiopreference of Nitrilase-Catalyzed Desymmetric Hydrolysis of Prochiral Dinitriles by Reshaping the Binding Pocket with a Mirror-Image Strategy. Angewandte Chemie International Edition, 60(7), 3679-3684. Available from: [Link]
-
Cui, Y., et al. (2021). Switching the regioselectivity of two nitrilases toward succinonitrile through a semi-rational engineering. ResearchGate. Available from: [Link]
- Wang, X. (2015). Chiral tridentate PNN ligand and application of same in asymmetric hydrogenation. Google Patents.
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. Available from: [Link]
-
Maxwell, R. A., & Adams, R. (1930). Phenylsuccinic Acid. Organic Syntheses, 10, 80. Available from: [Link]
Sources
- 1. (S)-(+)-Phenylsuccinic acid | 4036-30-0 [chemicalbook.com]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 6. Inverting the Enantiopreference of Nitrilase-Catalyzed Desymmetric Hydrolysis of Prochiral Dinitriles by Reshaping the Binding Pocket with a Mirror-Image Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105153229A - Chiral tridentate PNN ligand and application of same in asymmetric hydrogenation - Google Patents [patents.google.com]
Troubleshooting & Optimization
Phenylsuccinonitrile Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Phenylsuccinonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common issues encountered during the synthesis of phenylsuccinonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of phenylsuccinonitrile.
Q1: What are the most common synthetic routes to phenylsuccinonitrile?
A1: Phenylsuccinonitrile is typically synthesized via two primary routes:
-
From Ethyl α-cyanocinnamate: This method involves the reaction of ethyl α-cyanocinnamate with potassium cyanide in an alcoholic solvent. It is a relatively straightforward and high-yielding method.[1]
-
From Benzyl Cyanide: This route involves the deprotonation of benzyl cyanide with a strong base to form a carbanion, which then reacts with an electrophile like ethyl chloroacetate. This method is also widely used but can present challenges with side reactions if not properly controlled.
Q2: Why is the quality of starting materials so critical for this synthesis?
A2: The purity of your starting materials is paramount to the success of your synthesis, directly impacting yield and purity.[2] Impurities in starting materials can lead to unwanted side reactions, catalyst poisoning, and the formation of byproducts that are difficult to separate from the desired phenylsuccinonitrile. For instance, the presence of benzoic acid in benzaldehyde used in the synthesis of the ethyl α-cyanocinnamate precursor can interfere with the reaction. Always ensure your starting materials meet the required specifications before beginning the synthesis.
Q3: What are the primary safety concerns when working with cyanides in this synthesis?
A3: The use of potassium cyanide or other cyanide salts is a significant hazard. Cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It is crucial to handle all cyanide-containing materials in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[1][3][4][5][6] Always have a cyanide-specific emergency plan and antidote kit available. Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas, so all reactions and workups should be performed under basic or neutral conditions until the cyanide has been quenched and removed.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems you may encounter during the synthesis of phenylsuccinonitrile.
Problem 1: Low or No Yield of Phenylsuccinonitrile
Q: I performed the synthesis of phenylsuccinonitrile from ethyl α-cyanocinnamate and potassium cyanide, but my yield is very low. What could be the issue?
A: Low yields in this reaction are a common problem and can stem from several factors. Let's break down the potential causes and solutions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Quality of Starting Materials | Impurities in ethyl α-cyanocinnamate or old, hydrated potassium cyanide can significantly reduce the yield. | Ensure your ethyl α-cyanocinnamate is pure and your potassium cyanide is fresh and anhydrous. Consider recrystallizing the ethyl α-cyanocinnamate if its purity is questionable. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | The reaction is typically refluxed for about two hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. |
| Side Reactions | The benzoin condensation is a potential side reaction when aldehydes and cyanides are present, though less likely with the cinnamate starting material.[7][8] Hydrolysis of the nitrile groups can also occur if there is excessive water in the reaction mixture. | Ensure your reaction is carried out under anhydrous conditions as much as possible. |
| Product Loss During Workup | Phenylsuccinonitrile has some solubility in the solvents used for extraction and washing, which can lead to product loss. | Minimize the volume of solvent used for washing the crude product. Ensure the pH is controlled during aqueous washes to prevent hydrolysis. |
Experimental Protocol: Synthesis of Phenylsuccinonitrile from Ethyl α-cyanocinnamate [1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 50 g (0.25 mole) of ethyl α-cyanocinnamate and 29 g (0.45 mole) of potassium cyanide in 900 cc of 90% ethanol.
-
Reflux the solution for two hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenylsuccinonitrile.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Problem 2: Difficulty in Product Purification and Oily Product Formation
Q: After the workup, my phenylsuccinonitrile product is an oil and is difficult to crystallize. How can I purify it effectively?
A: The formation of an oily product instead of a crystalline solid is a common issue in organic synthesis and usually indicates the presence of impurities that are depressing the melting point.
Troubleshooting Purification:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Impurities | Unreacted starting materials, side products, or residual solvent can prevent crystallization. | 1. Column Chromatography: If direct recrystallization fails, purify the crude oil using column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should effectively separate the phenylsuccinonitrile from less polar and more polar impurities.2. Solvent for Recrystallization: The choice of solvent is critical for successful recrystallization.[9][10][11][12] You need a solvent in which phenylsuccinonitrile is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a commonly used solvent.[1] You can also try a co-solvent system. |
| "Oiling Out" During Recrystallization | The product may be melting in the hot solvent before it dissolves, or precipitating as a liquid upon cooling. | This happens when the boiling point of the solvent is higher than the melting point of the solute. If this occurs, try a lower-boiling point solvent. If the oil forms on cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of pure phenylsuccinonitrile can also be effective. |
Workflow for Purification of Phenylsuccinonitrile
Caption: Purification workflow for phenylsuccinonitrile.
Problem 3: Identification of Unknown Peaks in Analytical Data
Q: I have purified my phenylsuccinonitrile, but my NMR/IR spectrum shows some unexpected peaks. What could they be?
A: Identifying unknown peaks requires a combination of understanding the potential side reactions and having access to spectral data of likely impurities.
Common Impurities and their Spectroscopic Signatures:
| Potential Impurity | Origin | Expected Spectroscopic Features |
| Ethyl α-cyanocinnamate (Starting Material) | Incomplete reaction. | Signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR) and the vinyl proton. |
| Benzyl Cyanide | If using the benzyl cyanide route, this is the starting material. | Characteristic singlet for the benzylic protons around 3.7 ppm in ¹H NMR.[13] |
| Benzoin-type byproducts | Self-condensation of benzaldehyde if it is present as an impurity. | Presence of a hydroxyl group (broad peak in IR and a D₂O exchangeable proton in ¹H NMR) and a ketone carbonyl.[1][4] |
| Hydrolysis Products (e.g., Phenylsuccinamide) | Hydrolysis of the nitrile groups during workup. | Appearance of amide N-H stretches in the IR spectrum (around 3200-3400 cm⁻¹) and a change in the chemical shifts in the NMR. |
Reference Analytical Data for Phenylsuccinonitrile:
-
¹H NMR: The proton NMR spectrum of phenylsuccinonitrile will show multiplets for the aromatic protons and a characteristic pattern for the three aliphatic protons.
-
¹³C NMR: The carbon NMR will show signals for the two nitrile carbons, the aromatic carbons, and the two aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will have a characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹.[14]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of phenylsuccinonitrile (156.18 g/mol ).[3]
Logical Flow for Impurity Identification
Caption: Decision tree for identifying unknown impurities.
Conclusion
The synthesis of phenylsuccinonitrile, while a valuable transformation, can present several challenges. By systematically addressing issues related to starting material quality, reaction conditions, and purification techniques, researchers can significantly improve their success rate. This guide provides a framework for troubleshooting common problems, grounded in the fundamental principles of organic chemistry. Remember to always prioritize safety, especially when working with hazardous reagents like cyanides.
References
-
The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society. Available at: [Link]
-
Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem. National Institutes of Health. Available at: [Link]
-
Benzoin Condensation: Reaction, Mechanism, and Spectroscopy Analysis - Studylib. Available at: [Link]...
-
Cyanides - Division of Research Safety - University of Illinois. Available at: [Link]
-
Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
Purification by Recrystallization - CUNY. Available at: [Link]
-
α-PHENYLCINNAMONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
Benzyl Cyanide - Organic Syntheses Procedure. Available at: [Link]
-
α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
Benzyl cyanide - Wikipedia. Available at: [Link]
-
Benzyl cyanide - Sciencemadness Wiki. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Darzens reaction - Wikipedia. Available at: [Link]
-
Darzens Glycidic Ester Condensation - YouTube. Available at: [Link]
-
Benzoin Condensation - Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: An Unexpected Side Reaction of the Benzoin Condensation. Available at: [Link]
-
Benzoin Condensation and Perkin Condensation | Pharmaguideline. Available at: [Link]
-
Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde... - ResearchGate. Available at: [Link]
-
(PDF) Mandelonitrile in Synthesis of Partially Hydrogenated Isoquinoline Derivatives. Available at: [Link]
-
Enantiopure Synthesis of (R)-Mandelonitrile Using Hydroxynitrile Lyase of Wild Apricot (Prunus armeniaca L.) [ParsHNL] in Aqueous/Organic Biphasic System | Request PDF - ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. Available at: [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. Available at: [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Available at: [Link]
-
1H- and 13C-NMR spectra of impurity. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - Semantic Scholar. Available at: [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Benzoin Condensation [organic-chemistry.org]
- 8. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 14. Darzens Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Phenylsuccinonitrile Synthesis
Welcome to the technical support center for the synthesis of phenylsuccinonitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Phenylsuccinonitrile?
There are several established methods for the synthesis of phenylsuccinonitrile. The choice of route often depends on the available starting materials, scale, and desired purity. The most prevalent methods include:
-
Nucleophilic substitution of α-halophenylacetonitriles: This is a widely used method involving the reaction of an α-halo-phenylacetonitrile with a cyanide salt. Phase-transfer catalysis is often employed to facilitate the reaction between the organic and inorganic phases.
-
From benzaldehyde and ethyl cyanoacetate: A two-step synthesis that can be a significant improvement over other methods, potentially offering a higher yield.[1]
-
Via Pinner reaction of dicyanostilbene: This less common route involves the acid-catalyzed reaction of dicyanostilbene with an alcohol.
Q2: My yield of Phenylsuccinonitrile is consistently low. What are the primary factors I should investigate?
Low yields are a common frustration in nitrile synthesis. The root cause can often be traced back to one or more of the following factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Side Reactions: Competing reactions can consume starting materials or the desired product. Common side reactions include hydrolysis of the nitrile groups, elimination reactions, and polymerization.
-
Product Degradation: Phenylsuccinonitrile may be unstable under the reaction or workup conditions, leading to decomposition.
-
Purity of Reagents: The purity of starting materials, especially the cyanide source and any catalysts, is critical. Impurities can poison catalysts or initiate unwanted side reactions.[2]
Q3: I'm observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent its formation?
The formation of dark, polymeric material is often due to the polymerization of starting materials or intermediates, especially in the presence of strong bases or high temperatures.[2] Malononitrile and related compounds can be prone to such reactions.[2] To mitigate this:
-
Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Base Concentration: If a base is used, ensure it is added slowly and that the concentration is not excessively high.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent can sometimes prevent oxidative side reactions that lead to colored impurities.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting specific problems encountered during the synthesis of phenylsuccinonitrile.
Issue 1: Low or No Product Formation
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Reagent Quality | Verify the purity of starting materials (e.g., by NMR or GC-MS).Use freshly opened and anhydrous solvents.Ensure the cyanide source (e.g., NaCN, KCN) is dry and free-flowing. | Impurities can act as inhibitors or lead to side reactions, consuming reagents. Water can hydrolyze the nitrile product or deactivate certain reagents.[3] |
| Ineffective Catalyst (if applicable) | If using a phase-transfer catalyst, ensure it is appropriate for the solvent system and reactants.Verify the catalyst loading and consider increasing it incrementally. | The phase-transfer catalyst is crucial for transporting the cyanide anion into the organic phase where the reaction occurs. An inappropriate or inactive catalyst will halt the reaction. |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).Monitor the reaction progress by TLC or GC at each temperature. | Many organic reactions have a significant activation energy barrier. Insufficient thermal energy can result in a sluggish or stalled reaction. |
Issue 2: Formation of Multiple Products (Impurity Profile)
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis of Nitrile Groups | Ensure all reagents and solvents are anhydrous.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).During workup, use neutral or slightly acidic conditions if possible. | The nitrile group is susceptible to hydrolysis to the corresponding carboxylic acid, especially under basic or acidic conditions in the presence of water.[4] |
| Elimination Side Reactions | If using a strong base, consider a weaker, non-nucleophilic base.Lower the reaction temperature. | Strong bases can promote the elimination of H-X from the starting material, leading to unsaturated byproducts. |
| Formation of Secondary and Tertiary Amines | This is more common in reductive amination routes but can occur if there are amine impurities.Ensure the purity of your starting materials. | Primary amines formed in situ can react with imine intermediates to form secondary and tertiary amines.[4] |
Experimental Workflow: A Generalized Protocol for Phenylsuccinonitrile Synthesis via Phase-Transfer Catalysis
This protocol outlines a general procedure. Specific quantities and conditions should be optimized for your particular setup.
Caption: Generalized workflow for Phenylsuccinonitrile synthesis.
Logical Relationship of Troubleshooting Steps
When faced with a problematic reaction, a logical, stepwise approach to troubleshooting is essential. The following diagram illustrates a recommended thought process.
Caption: Logical flow for troubleshooting synthesis issues.
References
- BenchChem. (n.d.). improving reaction yield for nitrile synthesis.
-
Koelsch, C. F. (1946). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 68(9), 1641-1642. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- BenchChem. (n.d.). Identifying and minimizing side reactions during 4-aminobutyronitrile synthesis.
Sources
How to improve the yield of Phenylsuccinonitrile synthesis
Welcome to the technical support center for Phenylsuccinonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes.
Overview of Phenylsuccinonitrile Synthesis
Phenylsuccinonitrile, also known as 2-phenylbutanedinitrile, is a valuable chemical intermediate. The most direct and commonly employed synthetic route is the base-catalyzed condensation of benzyl cyanide (phenylacetonitrile) with benzaldehyde.[1] This reaction, while straightforward in principle, is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product. Understanding and controlling these variables is the key to a successful and reproducible synthesis.
Core Reaction Mechanism
The reaction proceeds via a base-catalyzed aldol-type condensation followed by the elimination of water and subsequent conjugate addition of a second cyanide equivalent. The base deprotonates the α-carbon of benzyl cyanide, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of benzaldehyde.
Caption: Reaction mechanism for Phenylsuccinonitrile synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low (<50%). What are the most probable causes and how can I fix them?
Low yield is the most frequent issue and can stem from several factors. A systematic approach is essential for diagnosis.
A1: The primary culprits for low yield are reactant quality, reaction conditions, and inefficient catalysis.
-
Reactant Purity:
-
Benzaldehyde: This is often the weakest link. Benzaldehyde readily oxidizes in air to benzoic acid.[2] Benzoic acid neutralizes the base catalyst, halting the reaction. Solution: Always use freshly distilled or newly opened benzaldehyde.[2] If you suspect oxidation, wash the benzaldehyde with a sodium carbonate solution, dry it, and distill it before use.
-
Benzyl Cyanide: Impurities in benzyl cyanide can also lead to side reactions. Commercial grades may contain residual benzyl chloride or benzyl alcohol.[3] Solution: Purify by vacuum distillation if the purity is questionable.[3]
-
-
Reaction Conditions:
-
Temperature: The initial condensation is exothermic.[1] If the temperature rises uncontrollably, it promotes side reactions like benzoin condensation. Solution: Maintain gentle reflux and be prepared to cool the reaction vessel if it becomes too vigorous. Adding the reactants dropwise can help manage the exotherm.[1]
-
Stoichiometry: An incorrect molar ratio of reactants can leave starting material unreacted or promote side reactions. Solution: Use a slight excess of benzyl cyanide and cyanide source relative to benzaldehyde to ensure it is fully consumed. A typical molar ratio might be Benzaldehyde (1 mole) : Benzyl Cyanide (1.8 moles) : Sodium Cyanide (1.25 moles).[1]
-
-
Catalysis and Solvent:
-
Base Strength & Concentration: The choice and concentration of the base are critical. A weak base may not deprotonate benzyl cyanide efficiently, while an overly concentrated strong base can promote unwanted side reactions. Solution: Sodium cyanide in an aqueous methanol or ethanol solution often provides a good balance.[1]
-
Solvent System: The solvent must dissolve the reactants sufficiently. An aqueous alcohol mixture (methanol or ethanol) is common.[1] The water/alcohol ratio can affect solubility and reaction rate.[4]
-
Caption: Troubleshooting workflow for low Phenylsuccinonitrile yield.
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: The two most common side products are α-phenylcinnamonitrile and benzoin.
-
α-Phenylcinnamonitrile: This is an intermediate formed from the condensation of one molecule of benzaldehyde with one molecule of benzyl cyanide followed by dehydration.[5] Its formation is favored if there is an insufficient concentration of the cyanide nucleophile for the subsequent Michael addition.
-
Benzoin: This product arises from the self-condensation of two molecules of benzaldehyde, a reaction catalyzed by the cyanide ion.[2]
-
Minimization Strategy: This side reaction is highly dependent on the relative rates of the two competing reactions. Adding the benzaldehyde solution dropwise to the mixture of benzyl cyanide and sodium cyanide ensures that the benzaldehyde concentration is always low, favoring the desired reaction with the benzyl cyanide carbanion over self-condensation.[1]
-
Q3: Can a Phase-Transfer Catalyst (PTC) improve my yield, and how do I use one?
A3: Yes, a Phase-Transfer Catalyst (PTC) can be highly effective for this synthesis. The reaction involves an aqueous phase (containing the sodium cyanide) and an organic phase (containing benzyl cyanide and benzaldehyde). The benzyl cyanide carbanion and the cyanide ion must migrate to the organic phase to react. A PTC facilitates this movement.[6][8][9]
-
How it Works: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms a lipophilic ion pair with the cyanide anion (CN⁻) from the aqueous phase. This ion pair is soluble in the organic phase, where it can react.[7][10]
-
Choosing a PTC: Quaternary ammonium or phosphonium salts are common choices. Tetrabutylammonium salts are widely used and effective.
-
Implementation: Add a catalytic amount (1-5 mol%) of the PTC to the reaction mixture at the beginning of the synthesis. The PTC can lead to faster reactions, milder conditions, and often, higher yields by overcoming the phase barrier.[7]
| Parameter | Condition A (Standard) | Condition B (PTC) | Expected Outcome |
| Catalyst | Sodium Cyanide | Sodium Cyanide + TBAB (2 mol%) | Faster reaction, higher yield with PTC[7] |
| Solvent | 50% Aqueous Ethanol | Dichloromethane / Water | PTC is ideal for immiscible solvent systems |
| Temperature | Reflux (approx. 80°C) | Room Temperature to 40°C | PTC allows for milder reaction conditions |
| Yield | 60-75% | 85-95% | Significant yield improvement is possible |
High-Yield Experimental Protocol
This protocol is adapted from established procedures and incorporates best practices for yield optimization.[1]
Safety First: This reaction involves sodium cyanide, which is highly toxic. Always perform this synthesis in a well-ventilated fume hood. Have a cyanide antidote kit available and be familiar with its use. Wear appropriate PPE, including gloves, lab coat, and safety goggles. Neutralize all cyanide-containing waste with bleach before disposal according to your institution's guidelines.
Reagents & Equipment
-
Reagents: Benzyl cyanide (purified), Benzaldehyde (freshly distilled), Sodium cyanide, Methanol, Water.
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle.
Step-by-Step Procedure
-
Setup: In a 1-L three-necked flask equipped with a stirrer, condenser, and dropping funnel, add sodium cyanide (61 g, 1.25 moles) and distilled water (100 mL).
-
Dissolution: Warm the mixture with stirring for approximately 15 minutes to dissolve the sodium cyanide.
-
Solvent Addition: Add methanol (400 mL) and heat the mixture to a gentle reflux.
-
Initial Reactant Addition: Add benzyl cyanide (50 g, 0.42 mole) all at once to the refluxing mixture.
-
Controlled Addition: Prepare a solution of benzaldehyde (53 g, 0.50 mole) and additional benzyl cyanide (30 g, 0.26 mole). Add this solution dropwise from the dropping funnel over a period of about 1 hour.
-
Reaction: The mixture will become exothermic and a precipitate may form.[1] Maintain gentle reflux for an additional 2-3 hours after the addition is complete.
-
Workup: Cool the reaction mixture in an ice bath. Filter the solid product using a Büchner funnel.
-
Washing: Wash the crude product cake with cold water, followed by a small amount of cold methanol to remove unreacted starting materials.
-
Purification: The crude phenylsuccinonitrile can be purified by recrystallization from ethanol or isopropanol to yield a white crystalline solid.
Frequently Asked Questions (FAQs)
-
Q: What is a typical, optimized yield for this synthesis?
-
A: With careful control of reactant purity and reaction conditions, yields of 80-90% are achievable.[1]
-
-
Q: Can I use potassium cyanide instead of sodium cyanide?
-
A: Yes, potassium cyanide can be used and is sometimes preferred for its higher solubility in certain solvent systems. Molar equivalents should be adjusted accordingly.
-
-
Q: How do I confirm the identity and purity of my product?
References
- 2,3-diphenylsuccinonitrile - Organic Syntheses Procedure. [URL: https://www.orgsyn.org/demo.aspx?prep=CV4P0392]
- The Preparation of Phenylsuccinonitrile. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01166a511]
- dl-PHENYLGLYCINE - Organic Syntheses Procedure. [URL: https://www.orgsyn.org/demo.aspx?prep=CV1P0453]
- α-PHENYLCINNAMONITRILE - Organic Syntheses Procedure. [URL: https://www.orgsyn.org/demo.aspx?prep=CV3P0715]
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. [URL: https://www.jbs.org.in/assets/upload/1655375531_2.pdf]
- BENZOIN - Organic Syntheses Procedure. [URL: https://www.orgsyn.org/demo.aspx?prep=CV1P0094]
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [URL: https://crdeepjournal.org/wp-content/uploads/2018/12/Vol-3-3-1.pdf]
- Benzyl Cyanide - Organic Syntheses Procedure. [URL: https://www.orgsyn.org/demo.aspx?prep=CV1P0107]
- BENZYL CYANIDE - Ataman Kimya. [URL: https://www.ataman-kimya.com/en/benzyl-cyanide-140-29-4_u_r_n_100_1578.html]
- Benzyl cyanide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzyl_cyanide]
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? [URL: https://www.researchgate.net/publication/237703378_PHASE_TRANSFER_CATALYSIS_IN_PHARMACEUTICAL_INDUSTRY_-_WHERE_ARE_WE]
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. [URL: https://www.ijirset.com/upload/2014/january/39_Phase.pdf]
- Effect of solvent on the rate of the reaction and yield of the product. a | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-solvent-on-the-rate-of-the-reaction-and-yield-of-the-product-a_fig2_323136209]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [URL: https://www.iajpr.com/index.php/en/issue/25-volume-8-issue-05-may-2018]
- Effect of the reaction conditions in the yield percentage. (A) PS... - ResearchGate. [URL: https://www.researchgate.
- Benzyl cyanide 0.98 Phenylacetonitrile - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b19401]
- Benzyl cyanide - Hazardous Agents - Haz-Map. [URL: https://haz-map.com/Agents/1031]
- Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383344/]
- Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylsuccinonitrile]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. ijirset.com [ijirset.com]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. iajpr.com [iajpr.com]
- 11. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phenylsuccinonitrile Solubility: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for Phenylsuccinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges of Phenylsuccinonitrile in organic solvents. As Senior Application Scientists, we've compiled this resource based on both theoretical principles and practical laboratory experience to ensure you can confidently handle this compound in your experimental workflows.
Understanding Phenylsuccinonitrile's Solubility Profile
Phenylsuccinonitrile's molecular structure, featuring a phenyl group and two nitrile groups, gives it a unique polarity that influences its solubility. The aromatic phenyl ring introduces nonpolar characteristics, while the two nitrile (-C≡N) groups are highly polar. This duality means its solubility is not always straightforward and can be highly dependent on the solvent system.
Based on its structure and available data, Phenylsuccinonitrile is a solid at room temperature with a melting point around 66-68°C.[1] Its solubility is governed by the principle of "like dissolves like," where solvents with similar polarity and hydrogen bonding capabilities to the solute will be most effective.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with Phenylsuccinonitrile.
FAQ 1: What are the recommended starting solvents for dissolving Phenylsuccinonitrile?
Based on documented recrystallization procedures, ethanol and diethyl ether are excellent starting points.[1]
-
Ethanol (especially dilute ethanol): Phenylsuccinonitrile has been successfully recrystallized from dilute ethanol, indicating good solubility at elevated temperatures and lower solubility at room temperature, which are ideal characteristics for recrystallization.[1]
-
Diethyl Ether: The compound is soluble in ether, which is often used as a solvent for extraction and purification.[1]
For general laboratory use, a range of polar aprotic and polar protic solvents should also be considered.
| Solvent Classification | Examples | Expected Solubility of Phenylsuccinonitrile | Rationale |
| Polar Protic | Methanol, Ethanol | Good, especially with heating | The nitrile groups can act as hydrogen bond acceptors. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely good to excellent | The high polarity of these solvents can effectively solvate the polar nitrile groups.[2][3][4][5][6][7] |
| Nonpolar / Weakly Polar | Dichloromethane, Toluene, Hexane | Moderate to Poor | The nonpolar phenyl ring will have some affinity, but the highly polar nitrile groups will limit overall solubility. |
FAQ 2: I'm struggling to dissolve Phenylsuccinonitrile in my chosen solvent. What should I do?
If you are encountering poor solubility, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise approach to troubleshooting poor solubility.
Detailed Steps:
-
Gentle Heating: For most organic compounds, solubility increases with temperature. Use a warm water bath or heating mantle to gently heat your solvent while stirring. Be cautious not to boil the solvent, especially if it's volatile.
-
Sonication: If heating is not effective or if the compound is heat-sensitive, sonication can be used to break up solid aggregates and enhance dissolution.
-
Co-solvency: If a single solvent system is not working, the addition of a small amount of a stronger, miscible co-solvent can significantly improve solubility.[2][3][4][5][6][7] For example, if Phenylsuccinonitrile has low solubility in dichloromethane, adding a small percentage of DMF or DMSO can often lead to complete dissolution.
FAQ 3: My solution of Phenylsuccinonitrile is turning yellow/brown upon heating. What is happening?
This discoloration could be a sign of thermal degradation. While specific stability data for Phenylsuccinonitrile is not extensively published, nitrile compounds can be susceptible to hydrolysis or other degradation pathways, especially in the presence of acidic or basic impurities and at elevated temperatures.[8][9]
Protocol for Investigating Potential Degradation:
-
Dissolve at Room Temperature: Attempt to dissolve a small sample in a powerful solvent like DMF or DMSO at room temperature to create a baseline "non-degraded" solution.
-
Comparative Analysis: Use a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare your heated, discolored solution to the room temperature solution. The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram would suggest degradation.
-
Minimize Heat Exposure: If degradation is suspected, minimize the time the solution is heated. It is better to use a slightly larger volume of a less effective solvent at a lower temperature than to force dissolution with excessive heat.
FAQ 4: I need to recrystallize Phenylsuccinonitrile. What is the best procedure?
Recrystallization is an effective method for purifying solid organic compounds.[10] The key is to find a solvent or solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Recommended Recrystallization Protocol:
Caption: A standard workflow for the recrystallization of Phenylsuccinonitrile.
Alternative Two-Solvent Recrystallization:
If a single solvent is not ideal, a two-solvent system can be employed.[11]
-
Dissolve the Phenylsuccinonitrile in a minimal amount of a "good" solvent where it is highly soluble (e.g., ether or acetone) at its boiling point.
-
While the solution is hot, slowly add a "poor" solvent in which the compound is less soluble (e.g., hexane or water) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Stability and Storage Considerations
To ensure the integrity of your Phenylsuccinonitrile, proper storage is crucial. It should be stored in a tightly sealed container at room temperature, away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended. Stability studies are essential for drug development to determine the shelf life and appropriate storage conditions.[12][13][14][15]
References
-
ResearchGate. (n.d.). Pathways of microbial nitrile degradation. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- Elsevier. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. The Journal of Chemical Thermodynamics, 97, 1-7.
-
Taylor & Francis Online. (n.d.). Microbial metabolism of nitriles and cyanides. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
- Journal of the American Chemical Society. (1946). The Preparation of Phenylsuccinonitrile. 68(11), 2405-2405.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Technical Report Series, No. 1010, Annex 10. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylsuccinonitrile. In PubChem. Retrieved from [Link]
- Physical Chemistry Research. (2024).
- U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products.
-
National Center for Biotechnology Information. (n.d.). Dimethylformamide. In PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
- PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Reddit. (2023, March 14). Solubility in Dichloromethane. In r/chemhelp. Retrieved from [Link]
- Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
-
Southwest Research Institute. (n.d.). Stability Testing & Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Retrieved from [Link]
- MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038.
-
gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
ResearchGate. (2018, February 19). Is microcrystalline cellulose soluible in dichloromethane?. Retrieved from [Link]
-
ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]
- ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, 17(4), e202301639.
-
Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]
-
Univar Solutions. (n.d.). Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylethanol. In PubChem. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. chempoint.com [chempoint.com]
- 7. univarsolutions.com [univarsolutions.com]
- 8. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. database.ich.org [database.ich.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]
- 15. Stability Testing & Studies | Southwest Research Institute [swri.org]
Preventing side reactions in the synthesis of Phenylsuccinonitrile derivatives
Welcome to the technical support center for the synthesis of Phenylsuccinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable synthetic intermediates. Phenylsuccinonitrile derivatives are critical building blocks in the development of various pharmaceuticals and functional materials. However, their synthesis is often plagued by competing side reactions that can significantly lower yields and complicate purification.
This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will delve into the mechanistic basis of common side reactions and offer validated protocols to help you optimize your synthetic strategy.
Diagram: Key Synthetic Pathways and Competing Reactions
Caption: Fig 2. Competing pathways: Desired reaction vs. Thorpe-Ziegler.
Preventative Measures & Protocol
Mitigation involves careful selection of the base and strict control of reaction concentration and temperature.
1. Base Selection:
-
Insight: Strong, non-nucleophilic bases are required to deprotonate the α-carbon, but their strength and steric bulk can be tuned. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are very effective at promoting the Thorpe-Ziegler reaction. [1]If your desired reaction does not require such a strong base, opt for a weaker one.
-
Recommendation: Consider using weaker, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered lithium amide base like LDA (Lithium diisopropylamide) at low temperatures, which can sometimes provide better control.
2. Temperature and Addition Control:
-
Protocol:
-
Always perform base-mediated reactions at low temperatures (e.g., -78 °C to 0 °C) to start.
-
Add the base slowly (dropwise if in solution, or portion-wise if a solid) to the reaction mixture. This keeps the instantaneous concentration of the base low and helps dissipate the heat of reaction, preventing localized "hot spots" where side reactions can initiate.
-
3. Concentration Control (High Dilution Principle):
-
Insight: The Thorpe-Ziegler intramolecular cyclization is a first-order process, while intermolecular polymerization is a second-order process. Therefore, running the reaction at very low concentrations (high dilution) will favor the intramolecular pathway over the intermolecular one. If both are undesirable, avoiding a strong base is the primary strategy. If cyclization is the goal, high dilution is key.
-
Protocol (for avoiding polymerization): If a strong base is unavoidable, maintain a standard concentration (e.g., 0.1-0.5 M). If you are specifically trying to avoid intramolecular cyclization in favor of another reaction, the choice of base and temperature is more critical than concentration.
Issue 3: Loss of Stereochemical Purity
Q3: My starting material is enantiomerically pure, but my final product shows significant racemization. How can I preserve the stereocenter?
A3: Diagnosis & Mechanism
This is a result of epimerization . The proton on the carbon atom bearing the phenyl group is also acidic. In the presence of a base, this proton can be removed to form a planar carbanion (or an enolate-like species). Reprotonation of this planar intermediate can occur from either face, leading to a scrambling of the original stereochemistry and resulting in a racemic or epimerized mixture.
Preventative Measures & Protocol
The strategy is to use conditions that are as mild as possible to effect the desired transformation without allowing for significant residence time of the carbanion intermediate.
1. Minimize Reaction Time and Temperature:
-
Insight: Epimerization is a time and temperature-dependent equilibrium process. The longer the substrate is exposed to basic conditions, and the higher the temperature, the more epimerization will occur.
-
Protocol:
-
Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction immediately.
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
2. Judicious Choice of Base and Stoichiometry:
-
Insight: The strength and amount of base are critical. A large excess of a very strong base will drive the deprotonation equilibrium, favoring the formation of the planar carbanion.
-
Protocol:
-
Use the weakest base that can accomplish the desired reaction.
-
Use the base stoichiometrically (or as close to it as possible) rather than in large excess.
-
Consider bases with bulky counter-ions (e.g., lithium vs. potassium) which can sometimes influence the stereochemical outcome of reprotonation through coordination effects.
-
Table 2: Influence of Base Selection on Major Side Reactions
| Base Type | Example(s) | Tendency for Thorpe-Ziegler | Tendency for Epimerization | Recommended Use Case |
| Strong Alkoxides | NaOEt, t-BuOK | High | High | Classical conditions for Thorpe-Ziegler when cyclization is the goal. [2] |
| Metal Hydrides | NaH, KH | High | High | Use at low temp; effective but can be difficult to control. |
| Lithium Amides | LDA, LHMDS | Moderate to High | Moderate to High | Strong, non-nucleophilic. Low temp (-78 °C) is essential. [2] |
| Organic Amines | DBU, DIPEA | Low | Low to Moderate | Milder; preferred for reactions where only moderate basicity is needed. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Very Low | Low | Good for reactions needing a mild, solid-phase base (e.g., alkylations). |
References
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
-
Thorpe reaction. Grokipedia. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
Thorpe reaction. chemeurope.com. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Nitrile. Wikipedia. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. [Link]
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health. [Link]
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Phenylsuccinonitrile
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the synthesis of phenylsuccinonitrile. The following information is curated from established synthetic methodologies and practical laboratory experience to address common challenges and frequently asked questions.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
Scaling up any chemical synthesis introduces a new set of variables that can impact reaction efficiency, product yield, and purity. Phenylsuccinonitrile synthesis is no exception. This guide addresses specific issues that may arise during the scale-up process.
Issue 1: Low or Inconsistent Yields
A drop in yield is one of the most common problems encountered during scale-up. Several factors can contribute to this issue.
-
Potential Cause: Inefficient mixing or localized "hot spots" in larger reaction vessels.
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriately sized and positioned for the reactor volume to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing.
-
Controlled Reagent Addition: Implement a slow, controlled addition of reagents, particularly if the reaction is exothermic. This can be achieved using a syringe pump or a dropping funnel with precise control.
-
Temperature Monitoring: Place temperature probes at different locations within the reactor to monitor for any significant temperature gradients.
-
-
-
Potential Cause: Impurities in starting materials or solvents.
-
Troubleshooting Steps:
-
Reagent Purity Verification: Confirm the purity of all starting materials (e.g., benzyl cyanide, acrylonitrile) and catalysts using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Solvent Quality: Use anhydrous solvents when necessary, as the presence of water can interfere with many base-catalyzed reactions. Consider purifying or drying solvents before use.
-
-
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Extended Reaction Time: If monitoring indicates an incomplete reaction, consider extending the reaction time.
-
Increased Catalyst Loading: A modest increase in catalyst concentration may be necessary to drive the reaction to completion in a larger volume.
-
-
Issue 2: Formation of Side Products and Impurities
The formation of unwanted byproducts can complicate purification and reduce the overall yield of the desired phenylsuccinonitrile.
-
Potential Cause: Polymerization of acrylonitrile.
-
Troubleshooting Steps:
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor, such as hydroquinone, to the acrylonitrile before use.
-
Temperature Control: Maintain a consistent and optimal reaction temperature, as higher temperatures can promote polymerization.
-
-
-
Potential Cause: Dimerization or other side reactions of benzyl cyanide.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Weaker bases may not be effective, while overly strong bases can promote side reactions. Evaluate different bases (e.g., sodium ethoxide, potassium tert-butoxide, DBU) to find the optimal balance.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either benzyl cyanide or acrylonitrile can lead to the formation of undesired products.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Isolating pure phenylsuccinonitrile from the reaction mixture can be challenging, especially at a larger scale.
-
Potential Cause: Emulsion formation during aqueous workup.
-
Troubleshooting Steps:
-
Brine Wash: After quenching the reaction, wash the organic layer with a saturated sodium chloride solution (brine) to help break up emulsions.
-
Solvent Choice: If emulsions persist, consider using a different extraction solvent.
-
-
-
Potential Cause: Co-elution of impurities during column chromatography.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation of the product from impurities. A gradient elution may be more effective than an isocratic one.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization or distillation. Phenylsuccinonitrile is a solid at room temperature and can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.[2]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for phenylsuccinonitrile?
A1: The most widely used method for synthesizing phenylsuccinonitrile is the Michael addition of benzyl cyanide to acrylonitrile. This reaction is typically catalyzed by a base.
Q2: What are the critical safety precautions to consider when working with the reagents for phenylsuccinonitrile synthesis?
A2:
-
Cyanides: Benzyl cyanide and acrylonitrile are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Bases: Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them with care in an inert atmosphere if necessary.
Q3: How can I confirm the identity and purity of my synthesized phenylsuccinonitrile?
A3: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
III. Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Phenylsuccinonitrile
This protocol is a representative example for a laboratory-scale synthesis.
Materials:
-
Benzyl cyanide
-
Acrylonitrile
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of benzyl cyanide in ethanol dropwise to the cooled base solution.
-
After the addition is complete, add acrylonitrile dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench it by adding hydrochloric acid until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualizations
Diagram 1: General Workflow for Phenylsuccinonitrile Synthesis and Troubleshooting
Caption: Troubleshooting workflow for phenylsuccinonitrile synthesis.
V. References
-
The Preparation of Phenylsuccinonitrile. (n.d.). Journal of the American Chemical Society. Retrieved January 13, 2026, from
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 13, 2026, from
-
Phenylsuccinonitrile | C10H8N2. (n.d.). PubChem. Retrieved January 13, 2026, from
Sources
Technical Support Center: Managing Reaction Exotherms in Phenylsuccinonitrile Synthesis
Welcome to the technical support center for the synthesis of Phenylsuccinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to work with this synthesis. The condensation reaction involved, while powerful, is highly exothermic and requires careful management to ensure safety, purity, and yield.
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the reaction's thermal hazards, offering proactive control strategies and reactive troubleshooting protocols. Our goal is to empower you with the expertise to handle this synthesis with confidence and safety.
Section 1: Understanding the Phenylsuccinonitrile Exotherm
This first section addresses the fundamental questions about the heat generated during the synthesis. Understanding the "why" is critical to mastering the "how" of thermal control.
Q1: What specific step in the Phenylsuccinonitrile synthesis generates the most heat?
The primary exothermic event occurs during the base-catalyzed condensation of benzaldehyde and benzyl cyanide. This reaction is a variant of the Knoevenagel condensation.[1][2] The most critical phase is the initial nucleophilic attack of the carbanion, formed from benzyl cyanide, on the carbonyl carbon of benzaldehyde.[1][3][4] This carbon-carbon bond formation is highly favorable and releases a significant amount of energy as heat. An Organic Syntheses procedure explicitly notes that "Initial precipitation, occurring during the course of the addition, is exothermic."[5]
Q2: What is the underlying chemical mechanism responsible for this exotherm?
The exotherm is driven by a two-step process initiated by a base (e.g., sodium cyanide, sodium ethoxide, or piperidine):[6][7]
-
Deprotonation (Acid-Base Reaction): A base removes an acidic α-hydrogen from benzyl cyanide, creating a resonance-stabilized carbanion. This acid-base reaction is fast and contributes to the initial heat output.
-
Nucleophilic Addition: The newly formed, highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of benzaldehyde. This step forms a new carbon-carbon bond and a β-hydroxy nitrile intermediate (an aldol-type adduct).[1][4] This bond formation is the main heat-releasing event.
Subsequent dehydration to an intermediate α-phenylcinnamonitrile, followed by a Michael addition of a second benzyl cyanide-derived anion, leads to the final product, with each step contributing to the overall thermal profile.
Q3: How does the choice of base or catalyst affect the exotherm?
The strength and concentration of the base directly correlate with the rate of carbanion formation and, consequently, the rate of heat generation.
-
Strong Bases (e.g., Sodium Ethoxide, Sodium Hydroxide): These bases cause rapid deprotonation of benzyl cyanide, leading to a high initial concentration of the carbanion.[7] This can initiate a very rapid, difficult-to-control exothermic reaction if the reactants are mixed too quickly.
-
Weaker Bases (e.g., Piperidine, Triethylamine): These bases establish an equilibrium with benzyl cyanide, resulting in a lower steady-state concentration of the carbanion.[1] This leads to a slower, more controlled reaction rate and a less intense exotherm, making them often safer choices for bench-scale synthesis.
-
Cyanide as a Base/Nucleophile: When using sodium or potassium cyanide, the cyanide ion (CN⁻) itself acts as both the base to deprotonate benzyl cyanide and as a potential nucleophile.[5][8] This dual role adds complexity and underscores the need for precise control.
Section 2: Proactive Control & Experimental Design
A runaway reaction is a failure of prevention.[9][10] This section details the equipment, setup, and procedural controls necessary to prevent thermal runaway before it starts.
Q4: What is the single most important parameter to control to prevent a runaway reaction?
The rate of addition. Specifically, the rate at which the electrophile (benzaldehyde) and a portion of the nucleophile (benzyl cyanide) are added to the basic catalyst solution.[5] A runaway reaction occurs when the rate of heat generation exponentially exceeds the rate of heat removal.[11][12] By controlling the addition rate of the limiting reagents, you directly control the concentration of reactants available to react at any given moment, thereby controlling the rate of heat production.[13]
Q5: What is the recommended laboratory setup for this synthesis?
A robust setup is your primary engineering control. It should be assembled and tested before any reagents are added.
Essential Components:
-
Reaction Vessel: A three-necked, round-bottom flask of appropriate size (no more than 50-60% full at final volume).
-
Mechanical Stirring: Overhead stirring is mandatory. A magnetic stir bar is insufficient to maintain homogeneity in the potentially thick slurry that forms, leading to localized "hot spots."
-
Controlled Addition: A pressure-equalizing dropping funnel for the slow, dropwise addition of the benzaldehyde/benzyl cyanide solution.
-
Temperature Monitoring: A calibrated thermometer or thermocouple with the bulb submerged in the reaction mixture, away from the flask walls.
-
Efficient Condenser: A reflux condenser to prevent the loss of volatile reactants and solvent.
-
Cooling Bath: A large ice-water or ice-salt bath that can be raised or lowered to quickly modulate the reaction temperature. The reactor should be securely clamped to allow the bath to be removed without disturbing the apparatus.
Diagram: Recommended Experimental Workflow
The following diagram outlines the logical flow for setting up and executing the synthesis with safety at its core.
Caption: Workflow for Safe Phenylsuccinonitrile Synthesis.
Detailed Protocol: Synthesis of 2,3-Diphenylsuccinonitrile
This protocol is adapted from a verified Organic Syntheses procedure, with enhanced safety and control notes.[5] Warning: This reaction should only be performed in a certified chemical fume hood. Sodium cyanide is extremely toxic.[14] Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.[15]
Reagent & Parameter Table
| Parameter | Value/Reagent | Moles | Rationale & Control Notes |
| Initial Charge | Sodium Cyanide (NaCN) | 1.25 | Acts as base and nucleophile. |
| Water | 100 mL | - | |
| Methanol | 400 mL | Solvent. | |
| Benzyl Cyanide | 0.42 | Establishes initial nucleophile concentration. | |
| Addition Solution | Benzaldehyde | 0.50 | Limiting electrophile. |
| Benzyl Cyanide | 0.26 | Co-addition maintains reactant balance. | |
| Control Temp. | Gentle Reflux | N/A | Maintain a steady, not vigorous, reflux. |
| Addition Time | ~1 hour | N/A | Adjust as needed to control the exotherm. |
Step-by-Step Methodology:
-
Setup: Assemble the three-necked flask with an overhead stirrer, condenser, and dropping funnel in a fume hood. Place a heating mantle beneath the flask but have a large ice bath ready to be raised into position.
-
Initial Charge: Add 61 g (1.25 moles) of sodium cyanide and 100 mL of water to the flask. Stir until the cyanide dissolves (~15 min).
-
Solvent Addition: Add 400 mL of methanol.
-
Heating & Initial Reagent: Heat the mixture to a gentle reflux. Add 50 g (0.42 mole) of benzyl cyanide all at once.
-
Controlled Addition: Prepare a solution of 53 g (0.50 mole) of benzaldehyde and 30 g (0.26 mole) of benzyl cyanide. Transfer this solution to the dropping funnel.
-
Initiation & Control: Begin the dropwise addition of the benzaldehyde/benzyl cyanide solution. This is the most critical step. An initial precipitation will occur, accompanied by an exotherm.[5] The reflux rate will increase.
-
Thermal Management: Be prepared to immediately lower the heating mantle and/or raise the ice bath to control the reflux. The goal is to maintain a steady, gentle reflux, not a violent one. Adjust the addition rate to a speed where the exotherm is easily managed by the cooling system.
-
Completion: After the addition is complete, maintain stirring and gentle reflux (if necessary) for the time specified in your full protocol (e.g., 1 hour).
-
Cool Down: Allow the mixture to cool to room temperature before proceeding with the workup and product isolation.
Section 3: Reactive Troubleshooting Guide
Even with careful planning, process deviations can occur. This section provides clear, actionable steps to take if you observe signs of a developing thermal runaway.
Q6: My reaction temperature is rising rapidly and reflux is becoming vigorous. What should I do?
This is the primary indicator of a loss of control. Act immediately and methodically.
Troubleshooting Flowchart: Managing a Temperature Spike
Caption: Emergency Response to a Reaction Exotherm.
Detailed Actions:
-
Stop Addition: Immediately close the stopcock on the dropping funnel. This cuts off the fuel to the reaction.
-
Maximize Cooling: Lower or remove the heating mantle and raise the ice bath to immerse the flask as much as possible.
-
Wait and Observe: Give the cooling system a moment to work. If the temperature begins to drop and the reflux subsides, you have regained control.
-
If Control is Regained: Once the temperature is stable and well below the solvent's boiling point, you can cautiously resume addition at a significantly slower rate (e.g., 25% of the previous rate).
-
If Control is Lost (Emergency): If the temperature continues to rise despite maximum cooling, you are in a runaway scenario. Announce the emergency to others in the lab. If you have a pre-planned and tested quenching procedure (e.g., adding a cold, inert solvent or an acid to neutralize the base), execute it from behind a safety shield. If you are not prepared for a quench, evacuate the immediate area and follow your institution's emergency procedures.
Q7: The reaction mixture has solidified. Is this dangerous?
Solidification can be dangerous because it prevents efficient stirring and heat transfer. The reaction can continue within pockets of the solid mass, creating severe, uncooled hot spots that could lead to a sudden, violent eruption.
-
Action: If possible and safe, add a small amount of pre-warmed solvent to try and break up the solid mass and restore effective stirring. If this is not possible, treat the situation with extreme caution as a potential runaway. Cease heating, apply cooling, and monitor the flask for any signs of pressure buildup.
References
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diphenylsuccinonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLCINNAMONITRILE. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
-
StudySmarter. (n.d.). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. Retrieved from [Link]
-
Journal of the American Chemical Society. (1946). The Preparation of Phenylsuccinonitrile. Retrieved from [Link]
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
-
Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 25). The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from [Link]
-
Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, July 29). Benzyl cyanide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine. Retrieved from [Link]
Sources
- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. aidic.it [aidic.it]
- 11. icheme.org [icheme.org]
- 12. stonehousesafety.com [stonehousesafety.com]
- 13. mt.com [mt.com]
- 14. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Phenylsuccinonitrile Synthesis: A Technical Support Guide for Catalyst Selection and Reaction Optimization
For researchers and professionals in drug development, the synthesis of phenylsuccinonitrile is a critical step in the creation of various downstream compounds. Achieving high yields and purity requires careful control over reaction parameters, with catalyst selection being paramount. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to navigate the complexities of this synthesis.
Section 1: Catalyst Selection for Phenylsuccinonitrile Synthesis
The synthesis of phenylsuccinonitrile is typically achieved through the cyanoethylation of phenylacetonitrile (also known as benzyl cyanide) with acrylonitrile. The choice of catalyst is crucial for driving the reaction efficiently and minimizing side products.
Frequently Asked Questions: Catalyst Selection
Q1: What are the most common types of catalysts for the synthesis of phenylsuccinonitrile?
A1: The reaction is primarily base-catalyzed. The most common catalysts fall into two categories: conventional bases and phase-transfer catalysts (PTCs).[1] Strong bases are generally required for the cyanoethylation of alcohols and amines; however, for active methylene compounds like phenylacetonitrile, a variety of bases can be employed.[1] PTCs are particularly useful in biphasic systems, facilitating the reaction between reactants in different phases.[2]
Q2: Which specific base catalysts are recommended?
A2: Strong bases in an aprotic medium are often used to generate a high concentration of the carbanion from phenylacetonitrile.[1] Commonly used bases include:
-
Alkali metal hydroxides: Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are cost-effective and frequently used.
-
Alkoxides: Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) can also be effective.
-
Anion exchange resins: Quaternary ammonium hydroxide type resins like Amberlite IRA-400 can be used as solid-supported catalysts.[1][3]
Q3: When should I consider using a phase-transfer catalyst (PTC)?
A3: A PTC is advantageous when your reaction system is heterogeneous, for example, when using an aqueous solution of a base with an organic solvent for your reactants.[4][5] PTCs help transport the anionic nucleophile from the aqueous phase to the organic phase where the reaction occurs.[2] This can lead to faster reaction times, milder reaction conditions, and higher yields.[2]
Q4: What are some common phase-transfer catalysts for this reaction?
A4: Quaternary ammonium salts are the most common PTCs.[4][6] Examples include:
-
Benzyltriethylammonium chloride (TEBA)
-
Tetrabutylammonium bromide (TBAB)
-
Trioctylmethylammonium chloride
Crown ethers can also be used, though they are generally more expensive.[6]
Catalyst Comparison Table
| Catalyst Type | Examples | Advantages | Disadvantages |
| Conventional Bases | NaOH, KOH, NaOEt, t-BuOK | Cost-effective, readily available. | Can lead to side reactions like polymerization of acrylonitrile, may require strictly anhydrous conditions. |
| Anion Exchange Resins | Amberlite IRA-400 | Easy to separate from the reaction mixture, potentially reusable. | Can have lower activity compared to homogeneous bases. |
| Phase-Transfer Catalysts | TEBA, TBAB | High yields, milder conditions, suitable for biphasic systems, can reduce side reactions.[2] | Higher cost, potential for catalyst poisoning. |
Section 2: Troubleshooting Common Issues in Phenylsuccinonitrile Synthesis
Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common problems in a question-and-answer format.
Frequently Asked Questions: Troubleshooting
Q1: My yield of phenylsuccinonitrile is consistently low. What are the likely causes?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.[7] Consider the following:
-
Purity of Reactants: Ensure your phenylacetonitrile and acrylonitrile are pure. Impurities can inhibit the catalyst or lead to side reactions.[8]
-
Catalyst Inactivity: If using a solid-supported catalyst, it may have lost activity. For homogeneous catalysts, ensure they have not degraded.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all negatively impact yield.[9]
-
Inefficient Stirring: In heterogeneous reactions, vigorous stirring is crucial for good mixing of the phases.
-
Side Reactions: The formation of byproducts is a common cause of low yields.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The primary side reaction is the polymerization of acrylonitrile, which is accelerated by strong bases.[8] Another potential side reaction is the formation of dicyanoethylated products. To minimize these:
-
Control Temperature: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
-
Slow Addition of Acrylonitrile: Adding the acrylonitrile dropwise to the reaction mixture can help to keep its concentration low, thus reducing the rate of polymerization.
-
Use of a PTC: Phase-transfer catalysis can often be carried out under milder conditions, which can help to suppress side reactions.[2]
-
Optimize Stoichiometry: Use a slight excess of phenylacetonitrile to ensure the complete consumption of acrylonitrile.
Q3: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how do I prevent it?
A3: The formation of a dark, tarry substance is most likely due to the base-catalyzed polymerization of acrylonitrile.[8] To prevent this, refer to the strategies for minimizing side reactions in the previous question, particularly controlling the temperature and the rate of acrylonitrile addition.
Q4: My reaction seems to stop before all the starting material is consumed. What could be the issue?
A4: A stalled reaction could be due to several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent.
-
Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction to completion.
-
Change in pH: In some cases, the reaction may generate acidic byproducts that neutralize the base catalyst.
Consider adding a fresh portion of the catalyst or ensuring that the initial catalyst loading is sufficient.
Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and resolving low yields in phenylsuccinonitrile synthesis.
Section 3: Experimental Protocol and Reaction Mechanism
This section provides a detailed, step-by-step protocol for the synthesis of phenylsuccinonitrile using a phase-transfer catalyst.
Detailed Experimental Protocol
Materials:
-
Phenylacetonitrile (benzyl cyanide)
-
Acrylonitrile
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA)
-
Toluene
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of sodium hydroxide in 50 mL of deionized water. Add 0.5 g of benzyltriethylammonium chloride (TEBA) to the aqueous solution and stir until dissolved.
-
Addition of Phenylacetonitrile: To the stirred aqueous solution, add 23.4 g (0.2 moles) of phenylacetonitrile dissolved in 50 mL of toluene.
-
Heating: Heat the biphasic mixture to 50°C with vigorous stirring.
-
Addition of Acrylonitrile: Using a dropping funnel, add 10.6 g (0.2 moles) of acrylonitrile dropwise over a period of 1 hour. Maintain the reaction temperature at 50-60°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 60°C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with 2 x 25 mL of toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with 2 x 50 mL of water, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude phenylsuccinonitrile can be purified by vacuum distillation.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Michael addition mechanism.
Caption: The reaction mechanism for the base-catalyzed synthesis of phenylsuccinonitrile.
References
-
Organic Syntheses. α-Phenylcinnamonitrile. Available at: [Link]
- Rajasekaran, A. et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
-
Journal for Basic Sciences. Phase Transfer Catalysis: A Green Approach in Organic Synthesis. Available at: [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
- Google Patents. Method for synthesizing phenylacetonitrile and catalyst used by same.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Journal of Chemistry.
- Google Patents. Cyanoethylation.
- International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020). Available at: [Link]
-
Organic Syntheses. Benzyl Cyanide. Available at: [Link]
-
MDPI. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Available at: [Link]
-
Wikipedia. Benzyl cyanide. Available at: [Link]
-
Organic Syntheses. α-Phenylacetoacetonitrile. Available at: [Link]
-
PubChem. Phenylacetonitrile. Available at: [Link]
- Google Patents. Preparation of phenylacetonitriles.
-
The Good Scents Company. phenyl acetonitrile. Available at: [Link]
- Google Patents. Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijirset.com [ijirset.com]
- 3. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. alfachemic.com [alfachemic.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Senior Application Scientist's Guide to PCR and RT-PCR Troubleshooting
Welcome to the Technical Support Center for PCR and RT-PCR. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of nucleic acid amplification. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the causality behind common experimental pitfalls. Here, we will dissect the intricate dance of molecules in your reaction tube to turn frustration into flawless results.
This guide is structured to address the most pressing issues encountered in the lab. We will move from the most common problem—no amplification—to the nuances of non-specific products, primer-dimers, and other artifacts that can compromise your data. Each section is presented in a question-and-answer format, offering direct solutions grounded in established molecular biology principles.
Frequently Asked Questions (FAQs)
Category 1: No Amplification or Low Yield
This is the most frequent and disheartening outcome in PCR. When your gel is blank or bands are disappointingly faint, a systematic check of your components and parameters is the key to success.
Question: I'm not seeing any band for my target amplicon, not even in my positive control. What went wrong?
Answer: When even the positive control fails, the issue is likely systemic, pointing to a problem with a core reagent or the thermal cycler program.
-
Root Cause Analysis:
-
Reagent Failure: A critical component like the DNA polymerase, dNTPs, or a buffer component may be degraded or missing. Taq polymerase is a sensitive enzyme, and repeated freeze-thaw cycles can diminish its activity.[1][2] Similarly, dNTPs can degrade with multiple freeze-thaw cycles.[3]
-
Incorrect Master Mix Assembly: It is a common human error to omit a crucial reagent from the master mix.[2][3]
-
Thermal Cycler Malfunction: The thermal cycler may not be reaching the programmed temperatures, leading to failed denaturation, annealing, or extension.[4]
-
-
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Integrity:
-
Systematic Reagent Check:
-
Prepare fresh dilutions of all reagents one by one and systematically add them to a reaction that you know should work to identify the faulty component.[5]
-
-
Confirm Thermal Cycler Program:
-
Question: My positive control worked, but I have no product in my experimental samples. What should I investigate?
Answer: A successful positive control narrows the problem down to your experimental template DNA or the presence of inhibitors.
-
Root Cause Analysis:
-
Template Quality and Quantity: The template DNA may be degraded, of poor purity, or present at too low a concentration.[1][5][6] The absorbance ratio (A260/280) is a common measure of purity; a ratio of ~1.8 is generally accepted for pure DNA.[3]
-
PCR Inhibitors: Many substances can be co-purified with nucleic acids and inhibit the PCR reaction. These include salts, ethanol, phenol, and components from the original sample source like heme from blood or humic acid from soil.[7][8][9] These inhibitors can interfere with the DNA polymerase, chelate essential cofactors like Mg²⁺, or prevent primer annealing.[7][9]
-
Suboptimal Cycling Conditions for Your Specific Target: The positive control may be easier to amplify than your experimental target, which might have a complex secondary structure (e.g., GC-rich regions).
-
-
Step-by-Step Troubleshooting Protocol:
-
Assess Template DNA:
-
Address Potential Inhibition:
-
Optimize Reaction Conditions:
-
Increase the number of PCR cycles by 3-5, up to a maximum of 40, especially if the target is low in abundance.[10]
-
For GC-rich templates, consider increasing the initial denaturation time or temperature.[4] You can also use PCR additives like DMSO or betaine, which help relax secondary structures.[11]
-
-
Category 2: Non-Specific Amplification & Smearing
The appearance of unexpected bands or a smear on your gel indicates that your primers are binding to unintended sites or that the reaction lacks specificity.
Question: My gel shows multiple bands in addition to my expected product. How can I improve specificity?
Answer: Multiple bands are a classic sign of non-specific primer binding. The stringency of your reaction conditions, particularly the annealing temperature, is the most critical factor to adjust.
-
Root Cause Analysis:
-
Low Annealing Temperature: This is the most common cause.[12] If the annealing temperature is too low, primers can bind to sequences that are only partially complementary, leading to off-target amplification.[5][12]
-
Poor Primer Design: Primers may have significant homology to other sites in the genome.[10][12] It is crucial to check primer specificity using tools like BLAST before ordering.[10]
-
Excess Magnesium (Mg²⁺): Magnesium ions are a cofactor for DNA polymerase, but high concentrations can increase non-specific binding by stabilizing the primer-template duplex, even at mismatched sites.[5][13]
-
High Primer Concentration: Too many primer molecules increase the likelihood of them finding and annealing to secondary sites.[13]
-
-
Step-by-Step Troubleshooting Protocol:
-
Optimize Annealing Temperature (Ta):
-
Increase the Ta in 2°C increments.[4] This increases the stringency, ensuring only the most stable (i.e., perfectly matched) primer-template duplexes can form.
-
Protocol: Gradient PCR. A gradient PCR is the most efficient way to find the optimal Ta. Set up a series of reactions across a temperature range (e.g., 55°C to 65°C).
-
-
Implement Touchdown PCR:
-
Protocol: Touchdown PCR. This technique involves starting with a high annealing temperature (several degrees above the calculated Tm) for the first few cycles and then progressively lowering it in subsequent cycles. This favors the amplification of the specific target early on, which then outcompetes non-specific products in later cycles.
-
-
Adjust Reagent Concentrations:
-
Reduce the MgCl₂ concentration in your reaction.
-
Titrate the primer concentration down; a typical range is 0.1 to 0.5 µM.[14]
-
-
Consider "Hot Start" PCR:
-
Question: My lane on the gel is just a long smear, with no distinct bands. What causes this?
Answer: Smearing is often caused by an excess of a key reaction component or poor quality template DNA.
-
Root Cause Analysis:
-
Too Much Template DNA: Overloading the reaction with template DNA can lead to the production of a wide range of non-specific products, resulting in a smear.[10][14][15]
-
Degraded Template DNA: If the template DNA is fragmented, primers can anneal randomly, producing a continuum of different-sized amplicons that appear as a smear.[5]
-
Excessive PCR Cycles: Too many cycles can lead to the accumulation of non-specific products and artifacts, especially after the reaction has reached its plateau phase.[13][14]
-
Enzyme Concentration Too High: An overabundance of polymerase can sometimes contribute to non-specific amplification.[14]
-
-
Step-by-Step Troubleshooting Protocol:
-
Reduce Template Amount: Perform a serial dilution of your template DNA. Reducing the amount by 2-5 fold is a good starting point.[10][14]
-
Verify DNA Integrity: As mentioned previously, check your template on a gel. If it's degraded, a fresh extraction is necessary.[5]
-
Decrease Cycle Number: Reduce the number of cycles in steps of 3-5.[14] Most reactions should not require more than 35 cycles.[13]
-
Optimize Annealing Temperature: A low annealing temperature can also contribute to smearing. Try increasing it.[5]
-
Category 3: Primer-Dimers
These small, unwanted products can compete with your target amplification and complicate downstream applications.
Question: I see a bright, low-molecular-weight band (typically <100 bp) at the bottom of my gel, even in my no-template control. Is this a primer-dimer?
Answer: Yes, this is the classic presentation of a primer-dimer. It occurs when primers anneal to each other rather than to the template.[10]
-
Root Cause Analysis:
-
Primer Complementarity: The most direct cause is complementarity between the forward and reverse primers, especially at their 3' ends.[16] Even a few complementary bases at the 3' end can be extended by the polymerase.
-
High Primer Concentration: Excess primers increase the probability of them interacting with each other.[16][17]
-
Low Annealing Temperature: A less stringent annealing temperature can facilitate the weak binding between primers.[16]
-
-
Step-by-Step Troubleshooting Protocol:
-
Primer Design Review:
-
Reduce Primer Concentration: Titrate your primer concentration to the lowest level that still yields your desired product.[18][19]
-
Increase Annealing Temperature: A higher, more stringent annealing temperature will destabilize the weak primer-primer interactions while still allowing specific binding to the template.[16][17]
-
Use a Hot-Start Polymerase: As with non-specific amplification, a hot-start polymerase prevents primers from being extended off each other during the low-temperature reaction setup phase.[4]
-
Category 4: RT-PCR Specific Issues
Reverse transcription adds another layer of complexity, where the quality of your RNA and the efficiency of the cDNA synthesis are paramount.
Question: I am getting a band in my "no-RT" (no reverse transcriptase) control lane. What does this mean?
Answer: A signal in the no-RT control is a definitive sign of contaminating genomic DNA (gDNA) in your RNA sample. The PCR step is amplifying the target sequence directly from the gDNA.[20]
-
Root Cause Analysis:
-
gDNA Co-purification: Standard RNA extraction methods often co-purify small amounts of gDNA.[21]
-
-
Step-by-Step Troubleshooting Protocol:
-
DNase Treatment:
-
Protocol: DNase I Treatment. Treat your RNA sample with a high-quality, RNase-free DNase I before the reverse transcription step. Ensure you follow the manufacturer's protocol for subsequent DNase inactivation or removal, as leftover DNase can degrade your newly synthesized cDNA.[20]
-
-
Primer Design Across Exon-Exon Junctions:
-
Design your PCR primers so that they span an exon-exon junction. This way, they can only amplify the spliced mRNA sequence (which will be contiguous in the cDNA) and not the gDNA sequence, where the exons are separated by an intron.[20]
-
-
Question: I'm getting no product or a very weak signal from my RT-PCR. My RNA quality seems good. What could be the problem?
Answer: If gDNA contamination is ruled out and RNA integrity is high, the issue likely lies within the reverse transcription step itself or the choice of primers.
-
Root Cause Analysis:
-
Inefficient Reverse Transcription: The reverse transcriptase enzyme could be inhibited, or the reaction conditions may be suboptimal.[22]
-
Poor Priming Strategy: The choice of primer for cDNA synthesis (oligo(dT)s, random hexamers, or gene-specific primers) can significantly impact the result.[21] For example, oligo(dT)s prime from the poly(A) tail, so they are not suitable for degraded RNA or for targets far from the 3' end.[21] Random hexamers bind throughout the RNA, but the resulting cDNA may be predominantly from highly abundant ribosomal RNA (rRNA).[21]
-
RNA Secondary Structure: Complex secondary structures in the RNA can block the progression of the reverse transcriptase.
-
-
Step-by-Step Troubleshooting Protocol:
-
Optimize the RT Reaction:
-
Use a reverse transcriptase that is resistant to common inhibitors.
-
Perform the reaction at a higher temperature (if using a thermostable reverse transcriptase) to help denature RNA secondary structures.[20]
-
-
Re-evaluate Priming Strategy:
-
Check for RNA Degradation:
-
Data & Protocol Summaries
Table 1: PCR Component Optimization
| Component | Standard Concentration | Troubleshooting Action | Rationale |
| Template DNA | 1 ng - 1 µg (gDNA) | Decrease if smearing; Increase if faint/no band | High concentrations can cause non-specific amplification; low concentrations may be insufficient for detection.[13][14] |
| Primers | 0.1 - 0.5 µM | Decrease if primer-dimers; Increase if faint/no band | High concentrations promote dimer formation; low concentrations may not be enough for efficient amplification.[14][16] |
| MgCl₂ | 1.5 - 2.5 mM | Decrease if non-specific bands; Increase if no product | Balances polymerase activity and reaction stringency. Too high reduces specificity; too low inhibits the enzyme.[5][13] |
| dNTPs | 200 µM each | Check for degradation; Increase if faint/no band | Essential building blocks. Degraded or insufficient dNTPs will result in low or no yield.[5] |
| DNA Polymerase | 1 - 2.5 units/50µl | Use Hot-Start version; Check for degradation | The core enzyme. Hot-start versions prevent non-specific amplification during setup.[13] |
Table 2: Thermal Cycling Parameter Optimization
| Parameter | Standard Setting | Troubleshooting Action | Rationale |
| Initial Denaturation | 95°C for 2-5 min | Increase time/temp for GC-rich templates | Ensures complete separation of complex or GC-rich DNA strands.[4] |
| Denaturation | 95°C for 15-30 sec | - | Separates DNA strands in each cycle. |
| Annealing | 55-65°C for 30 sec | Increase temp to reduce non-specific bands; Decrease if no product | The most critical step for specificity. Higher temps increase stringency.[5][6] |
| Extension | 72°C for 1 min/kb | Increase time for long amplicons; Decrease if non-specific | Allows the polymerase to synthesize the new DNA strand. Time depends on amplicon length and polymerase speed.[4] |
| Number of Cycles | 25-35 cycles | Increase if faint/no band; Decrease if smearing | Determines the final yield. Too few cycles give low yield; too many can cause artifacts.[10][13][14] |
Workflow Visualizations
Diagram 1: General PCR Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose a failed or suboptimal PCR experiment.
Caption: A flowchart for systematic PCR troubleshooting.
Diagram 2: RT-PCR Specific Troubleshooting
This workflow focuses on issues unique to the reverse transcription step and the use of RNA templates.
Caption: A flowchart for troubleshooting RT-PCR specific issues.
References
-
Troubleshooting your PCR. Takara Bio. [Link]
-
Reverse Transcription: The Most Common Pitfalls! Bitesize Bio. [Link]
-
What to do when you don't get amplification in your PCR? Abyntek Biopharma. [Link]
-
PCR Troubleshooting 103: How to Address Primer-Dimers. Genetic Education. [Link]
-
Why Did My PCR Fail? 10 Common Problems and Fixes. Patsnap Synapse. [Link]
-
Why do I get smeared PCR products? QIAGEN. [Link]
-
Dealing with PCR Inhibitors. Promega Connections. [Link]
-
What Are PCR Inhibitors? Zymo Research Europe. [Link]
-
The Inhibitors Haunting Your PCR. Bitesize Bio. [Link]
-
How can primer dimer formation be reduced in PCR? Quora. [Link]
-
Smear in PCR - Molecular Biology. Protocol Online. [Link]
-
PCR Troubleshooting 101: How to Address Non-Specific Amplification? Genetic Education. [Link]
-
What is the simplest way to get rid of primer dimers in PCR? ResearchGate. [Link]
-
Troubleshoot your qPCR. PCR Biosystems. [Link]
Sources
- 1. abyntek.com [abyntek.com]
- 2. goldbio.com [goldbio.com]
- 3. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 4. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. zymoresearch.de [zymoresearch.de]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting your PCR [takarabio.com]
- 11. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]
- 13. bento.bio [bento.bio]
- 14. Why do I get smeared PCR products? [qiagen.com]
- 15. Smear in PCR - Molecular Biology [protocol-online.org]
- 16. geneticeducation.co.in [geneticeducation.co.in]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. How can I avoid primer-dimer formation during PCR amplification? | AAT Bioquest [aatbio.com]
- 20. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. pcrbio.com [pcrbio.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Phenylsuccinonitrile Analysis
This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenylsuccinonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for experimental choices and objectively comparing the validated HPLC method against other analytical alternatives. The methodologies described adhere to the principles outlined by the International Conference on Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[1][2][3][4]
Introduction: The Analytical Imperative for Phenylsuccinonitrile
Phenylsuccinonitrile (C₁₀H₈N₂) is an organic compound featuring a phenyl group and two nitrile functional groups.[5] Its dinitrile structure makes it a valuable building block in organic synthesis and a potential impurity or intermediate in the manufacturing of various pharmaceutical compounds. The accurate and precise quantification of Phenylsuccinonitrile is therefore critical for process control, quality assurance of active pharmaceutical ingredients (APIs), and stability testing.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[6] However, an analytical method is only as reliable as its validation. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2][7] This guide details the validation of a specific RP-HPLC method for Phenylsuccinonitrile, establishing its performance characteristics in line with ICH Q2(R2) guidelines.[4][8]
Foundational Strategy: HPLC Method Development Rationale
The selection of an analytical method is the first critical step. For an aromatic, moderately polar compound like Phenylsuccinonitrile, Reversed-Phase HPLC (RP-HPLC) is the logical choice.
-
Causality of Choices:
-
Separation Mode (RP-HPLC): Phenylsuccinonitrile's structure lends itself to effective retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This mode is robust and widely applicable.
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering excellent hydrophobic interaction with the phenyl group, leading to predictable retention and good peak shape.
-
Mobile Phase (Acetonitrile/Water Gradient): An acetonitrile/water mixture provides a good balance of solvent strength and low UV cutoff. A gradient elution is chosen to ensure that any potential impurities with different polarities are effectively separated and eluted as sharp peaks within a reasonable runtime.
-
Detection (UV Absorbance): The phenyl ring in Phenylsuccinonitrile contains a chromophore that strongly absorbs UV light. Detection at 254 nm is a common and effective choice for aromatic compounds, offering high sensitivity.
-
Comprehensive Method Validation: Performance Characteristics
The validation process is a systematic evaluation of the method's capabilities.[1] Each parameter is assessed to build a complete picture of the method's performance.
Specificity and Stability-Indicating Properties
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][9] To establish this, forced degradation studies were performed. These studies intentionally stress the analyte to produce potential degradation products, demonstrating that the method can separate the intact analyte from these degradants.[10][11]
Forced Degradation Protocol: A solution of Phenylsuccinonitrile (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B guidelines.[12]
Results: The chromatograms showed significant degradation under hydrolytic and oxidative conditions. The primary Phenylsuccinonitrile peak remained well-resolved from all degradation product peaks, proving the method is stability-indicating.
Linearity and Range
Linearity demonstrates the method's ability to produce results that are directly proportional to the analyte concentration within a given range.[13][14][15] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[6][13]
Experimental Data: Calibration standards were prepared at five concentration levels, from 50% to 150% of the nominal concentration (100 µg/mL). Each level was injected in triplicate.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 µg/mL - 150 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | R² ≥ 0.999 |
| Regression Equation | y = 4521.3x + 158.7 | - |
| Y-Intercept % of 100% Response | 0.035% | Not significantly different from zero |
The high correlation coefficient confirms a strong linear relationship between concentration and peak area across the specified range.[2][14]
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the accepted true value and the value found.[9] It is determined by spiking a placebo matrix with known amounts of Phenylsuccinonitrile at different concentration levels.[2]
Experimental Data: Accuracy was assessed at three concentration levels (80%, 100%, and 120% of the target concentration) with three replicate preparations at each level.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean, n=3) | % Recovery (Mean) | % RSD |
| 80% | 80.0 | 79.5 | 99.4% | 0.85% |
| 100% | 100.0 | 100.3 | 100.3% | 0.62% |
| 120% | 120.0 | 119.2 | 99.3% | 0.77% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
The results demonstrate excellent accuracy, with recovery values well within the acceptable limits of 98-102%.[16]
Precision
Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions.[17]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[18]
Experimental Data: Six replicate samples were prepared at 100% of the target concentration.
| Precision Level | Analyst | Day | Instrument | Mean Assay (%) | % RSD |
| Repeatability | 1 | 1 | HPLC-1 | 100.2% | 0.55% |
| Intermediate Precision | 2 | 2 | HPLC-2 | 99.8% | 0.71% |
| Overall (n=12) | - | - | - | 100.0% | 0.89% |
| Acceptance Criteria | ≤ 2.0% |
The low Relative Standard Deviation (%RSD) for both repeatability and intermediate precision confirms the method's high precision.[6][17]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19][20]
Determination: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = Standard deviation of the y-intercepts of regression lines.
-
Where S = The slope of the calibration curve.
-
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
These values indicate the method is highly sensitive and suitable for detecting and quantifying trace amounts of Phenylsuccinonitrile.[21]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22][23][24]
Experimental Design: Key chromatographic parameters were intentionally varied. The effect on system suitability parameters (e.g., tailing factor, resolution) and assay results was monitored.
| Parameter Varied | Variation | Result (% Assay) | System Suitability |
| Flow Rate | ± 0.1 mL/min | 99.5% - 100.6% | Pass |
| Column Temperature | ± 5 °C | 99.8% - 100.3% | Pass |
| Mobile Phase Composition | ± 2% Organic | 99.2% - 100.9% | Pass |
| Detection Wavelength | ± 2 nm | 100.1% - 100.4% | Pass |
The method remained stable under all variations, demonstrating its robustness for routine use in a quality control environment.[22][25]
Experimental Protocols & Workflow
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 min, hold at 80% B for 2 min, return to 30% B over 1 min, and equilibrate for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Phenylsuccinonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation: Prepare the sample to achieve a theoretical concentration of 100 µg/mL of Phenylsuccinonitrile in the diluent. Filter through a 0.45 µm syringe filter before injection.
HPLC Validation Workflow Diagram
Caption: HPLC Method Validation Workflow as per ICH Guidelines.
Comparative Guide: HPLC vs. Alternative Analytical Techniques
While the validated HPLC method is highly suitable, it is instructive to compare it with other potential techniques for the analysis of Phenylsuccinonitrile.
| Feature | Validated RP-HPLC-UV | Gas Chromatography (GC-FID/MS) | LC-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Partition chromatography based on polarity. | Separation of volatile compounds based on boiling point. | Separation by LC, detection by mass-to-charge ratio. |
| Applicability | Excellent for non-volatile, polar/non-polar compounds. Ideal for Phenylsuccinonitrile. | Suitable for volatile and thermally stable compounds. Phenylsuccinonitrile may require derivatization. | Highly versatile, combines separation with definitive identification. |
| Specificity | High, proven by forced degradation studies. Co-elution is a possibility without a mass detector. | High, especially with a Mass Spec (MS) detector. | Extremely high. Can resolve analytes from matrix interferences and isomers based on fragmentation patterns. |
| Sensitivity | High (LOQ ~0.45 µg/mL). | Very high, especially with an Electron Capture Detector (ECD) for nitrile groups. | The highest sensitivity, capable of reaching pg/mL or fg/mL levels. |
| Sample Prep | Simple "dissolve and dilute." | Can be complex; may require derivatization to increase volatility or extraction into a volatile solvent.[26][27] | Generally simple, but requires ultra-pure solvents and careful matrix effect management. |
| Cost | Moderate (instrumentation and running costs). | Lower initial and running costs than LC-MS/MS. | High initial investment and maintenance costs. |
| Best For | Routine QC, content uniformity, stability testing, and purity assays. | Analysis of volatile impurities or when high thermal stability is confirmed. | Metabolite identification, trace-level impurity analysis, and bioanalytical studies.[28] |
-
The RP-HPLC-UV method offers the optimal balance of performance, cost, and ease of use for the routine quality control of Phenylsuccinonitrile. Its robustness and simplicity make it ideal for widespread implementation.
-
GC-based methods could be an alternative, particularly for impurity profiling if those impurities are volatile, but the potential need for derivatization adds complexity.[26]
-
LC-MS/MS provides unparalleled sensitivity and specificity but is generally overkill for standard assay and purity testing, making it more suitable for specialized research or trace contaminant analysis.[28]
Final Assessment
This guide has detailed the successful validation of a specific, sensitive, and robust RP-HPLC method for the quantitative analysis of Phenylsuccinonitrile. The validation experiments, conducted in accordance with ICH guidelines, have generated a comprehensive data package that confirms the method is fit for its intended purpose. The linearity, accuracy, and precision are excellent across the defined range, and the forced degradation studies conclusively establish its stability-indicating nature.
When compared to alternative techniques like GC and LC-MS/MS, the validated HPLC-UV method stands out as the most practical and cost-effective solution for routine quality control applications. It provides the necessary performance without the added complexity or expense of other systems, embodying the principle of using the right tool for the analytical challenge at hand.
References
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- PharmaGuru. (2025, May 2).
- Industrial Pharmacist. (2023, September 8).
- Separation Science. Implementing Robustness Testing for HPLC Methods.
- LCGC Intern
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139554, Phenylsuccinonitrile. PubChem.
- Element Lab Solutions.
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
- Pharmaguideline. (2024, December 11).
- Agilent. (2015, November 20).
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
- SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
- Mastelf. (2025, February 10).
- HPLC Method Development and Valid
- Bisht, T. S., et al.
- National Center for Biotechnology Information.
- Cheméo. Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8).
- AMSbiopharma. (2025, July 22).
- Identification of Organic Additives in Nitrile Rubber M
- (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014, March 21).
- Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- ICH. (2023, November 30).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Pharmaguideline.
- National Institutes of Health.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist. Reviews, 29(Suppl 1), S49–S52.
- Limit of blank, limit of detection and limit of quantit
- Shrivastava, A., & Gupta, V. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Environmental monitoring and assessment, 185(4), 3047–3057.
- DergiPark. Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. actascientific.com [actascientific.com]
- 8. youtube.com [youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. mastelf.com [mastelf.com]
- 18. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Limit of blank, limit of detection and limit of quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. scielo.br [scielo.br]
- 25. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
- 28. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Phenylsuccinonitrile and Aliphatic Dinitriles for Advanced Research
This guide provides a comparative analysis of Phenylsuccinonitrile against common aliphatic dinitriles—Succinonitrile, Glutaronitrile, and Adiponitrile. Moving beyond a simple catalog of properties, this document delves into the causal relationships between chemical structure and functional performance, offering field-proven insights for researchers in materials science, organic synthesis, and drug development. We will explore how the introduction of a phenyl group onto the dinitrile backbone fundamentally alters its physicochemical properties, reactivity, and potential applications, supported by experimental data and validated protocols.
The Structural Distinction: A Foundation for Divergent Properties
At their core, dinitriles are organic compounds featuring two cyano (–C≡N) functional groups. This moiety is a powerful tool in chemical synthesis due to its unique electronic properties and versatile reactivity.[1] While simple aliphatic dinitriles like Succinonitrile are defined by a flexible alkane chain, Phenylsuccinonitrile introduces a rigid, aromatic phenyl group, creating a distinct molecular architecture that dictates its behavior.
This structural difference is the cornerstone of our comparative study. The phenyl group imparts steric hindrance, alters electronic distribution, and introduces potential for π-π stacking interactions, which are absent in its linear aliphatic counterparts. These molecular-level changes manifest in significant variations in macroscopic properties such as melting point, solubility, and electrochemical stability.
Physicochemical Properties: A Head-to-Head Comparison
The influence of the molecular backbone is immediately evident in the physical properties of these compounds. The data below summarizes key physicochemical parameters, establishing a baseline for understanding their distinct handling and processing requirements.
| Property | Phenylsuccinonitrile | Succinonitrile | Glutaronitrile | Adiponitrile |
| Molecular Formula | C₁₀H₈N₂ | C₄H₄N₂ | C₅H₆N₂ | C₆H₈N₂ |
| Molar Mass ( g/mol ) | 156.18[2] | 80.09 | 94.11 | 108.14 |
| Appearance | Crystalline Solid | Colorless, waxy solid[3] | Colorless liquid[4] | Colorless, oily liquid[5] |
| Melting Point (°C) | 66-68[6] | 57 - 58[3] | -29[7] | 1 - 3[5] |
| Boiling Point (°C) | Not readily available | 265 - 267[1] | 285 - 287[7] | 295[5] |
| Density (g/mL @ 25°C) | Not readily available | 0.985[1] | 0.995[7] | 0.951[5] |
| Solubility in Water | Low (predicted) | 130 g/L[2] | Soluble | 50 g/L (20 °C)[8] |
Expert Analysis: The most striking contrast is the melting point. Phenylsuccinonitrile is a solid at room temperature with a significantly higher melting point than Succinonitrile, which is a low-melting waxy solid. Glutaronitrile and Adiponitrile, with longer and more flexible alkyl chains, are liquids. This is a direct consequence of the planar phenyl group in Phenylsuccinonitrile, which allows for more efficient crystal packing and stronger intermolecular forces compared to the simple aliphatic chains. This distinction is critical for applications; for example, in high-temperature battery electrolytes, a higher melting point solid like Succinonitrile is often preferred as a plasticizer, a role for which Glutaronitrile and Adiponitrile are unsuitable.
Synthesis and Chemical Reactivity
The synthetic routes to these dinitriles are well-established, typically involving the addition of cyanide to a suitable precursor. The choice of starting material is dictated by the desired final structure.
Common Synthesis Pathways:
-
Succinonitrile: Primarily produced via the hydrocyanation (addition of hydrogen cyanide) of acrylonitrile.[2]
-
Adiponitrile: Manufactured industrially by the nickel-catalyzed hydrocyanation of butadiene, a cornerstone process for the production of nylon-6,6.[8]
-
Phenylsuccinonitrile: Can be prepared from benzaldehyde and fumaronitrile, although various routes exist.[6]
Below is a generalized workflow for dinitrile synthesis, illustrating a common synthetic logic.
Caption: Generalized workflow for dinitrile synthesis.
Reactivity of the Nitrile Functional Group
The reactivity of dinitriles is dominated by the chemistry of the cyano group. This group can undergo several key transformations, making dinitriles valuable intermediates in organic synthesis.[7][9]
-
Reduction: The nitrile groups can be catalytically hydrogenated to primary amines. This is the most significant industrial reaction for Adiponitrile, which is reduced to hexamethylenediamine, a monomer for nylon.[10]
-
Hydrolysis: Under acidic or basic conditions, nitrile groups can be hydrolyzed to carboxylic acids. This converts dinitriles into their corresponding dicarboxylic acids.
-
Cycloaddition: The C≡N triple bond can participate in cycloaddition reactions, serving as a building block for various heterocyclic compounds.
Expert Analysis: The presence of a phenyl group in Phenylsuccinonitrile is expected to influence the reactivity of the adjacent nitrile group through inductive and resonance effects. The electron-withdrawing nature of the phenyl ring can affect the electron density of the cyano group, potentially altering its susceptibility to nucleophilic or electrophilic attack compared to its aliphatic counterparts. This offers opportunities for fine-tuning reaction pathways and accessing unique molecular scaffolds.
Performance in High-Value Applications
The true measure of a chemical compound lies in its performance. Here, we compare these dinitriles in two key areas: as electrolyte additives for energy storage and as precursors for advanced materials.
Application I: Electrolyte Additives for High-Voltage Lithium-Ion Batteries
Causality: The primary challenge in developing high-energy lithium-ion batteries is the decomposition of conventional carbonate-based electrolytes at high voltages (>4.2 V). Dinitriles are investigated as additives because their high anodic stability can create a protective layer, known as a solid electrolyte interphase (SEI), on the cathode surface. This layer suppresses further electrolyte oxidation, reducing gas generation and improving cycle life.[8]
A study by Kim et al. provides excellent comparative data on the performance of aliphatic dinitriles as electrolyte additives in NMC/graphite pouch cells.
Comparative Performance of Dinitrile Additives at High Voltage (4.5 V, 60°C)
| Additive (2 wt%) | Reversible Capacity Loss (%) | Gas Generation (mL) | Key Observation |
| 2% VC (Control) | ~13.5 | ~0.45 | Baseline performance. |
| 2% VC + 2% Succinonitrile (SN) | ~10.0 | ~0.35 | Significantly reduced capacity loss and gassing.[8] |
| 2% VC + 2% Adiponitrile (AN) | ~13.0 | ~0.42 | Minimal improvement over the control.[8] |
| 2% VC + 2% Pimelonitrile (PN) | ~13.2 | ~0.43 | Minimal improvement over the control.[8] |
| (Data adapted from Kim, G. et al., J. Electrochem. Soc., 2015)[8] |
Expert Analysis: The experimental data clearly shows that Succinonitrile (SN) is a superior additive for high-voltage applications compared to longer-chain dinitriles like Adiponitrile (AN).[8] The shorter alkyl chain of SN is believed to facilitate the formation of a more stable and effective protective layer on the cathode. While direct, peer-reviewed comparative data for Phenylsuccinonitrile in this specific application is not widely available, its rigid structure and aromatic nature present an interesting hypothesis. The phenyl group could promote the formation of a robust, electronically-insulating SEI through polymerization on the cathode surface, potentially offering enhanced thermal and electrochemical stability. However, its lower solubility and different transport properties would need to be carefully optimized. This remains a promising area for future research.
Application II: Precursors for Polymer and Pharmaceutical Synthesis
Dinitriles are fundamental building blocks. The diamines and diacids derived from them are precursors to a vast range of materials and bioactive molecules.
-
Aliphatic Dinitriles: The hydrogenation of Adiponitrile to hexamethylenediamine is the gateway to Nylon 6,6 , a multi-billion dollar engineering thermoplastic. The linear, flexible nature of the six-carbon backbone is essential for the polymer's characteristic strength and elasticity.
-
Phenylsuccinonitrile: As a precursor, Phenylsuccinonitrile offers a route to monomers containing a phenyl substituent. Hydrogenation would yield a phenyl-substituted diaminobutane, while hydrolysis would produce phenylsuccinic acid. Polymers synthesized from these monomers would incorporate the rigid phenyl group directly into the polymer backbone, leading to materials with potentially:
-
Higher glass transition temperatures (Tg).
-
Increased thermal stability.
-
Modified optical properties (e.g., higher refractive index).
-
Different solubility and mechanical properties compared to their aliphatic analogs.
-
Furthermore, the nitrile group is a recognized pharmacophore in drug design, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.[1][11] The phenylsuccinonitrile scaffold combines this group with an aromatic ring, a common feature in many therapeutic agents, suggesting its potential as an intermediate in the synthesis of novel drug candidates.[5][12]
Toxicity and Structure-Activity Relationship (SAR)
A critical aspect of any chemical guide is an objective assessment of safety. The toxicity of many simple nitriles is primarily linked to their in vivo metabolism, which can release cyanide.[13] This process is typically mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic pathway for potential cyanide release from nitriles.
Self-Validating Experimental Protocols
To ensure scientific integrity, the claims made about the performance of these compounds must be verifiable. The following are standardized, field-proven protocols for the characterization and evaluation of dinitriles.
Protocol 1: Purity and Structural Confirmation via Spectroscopy
Objective: To confirm the identity and purity of a dinitrile sample using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation (FTIR):
-
For solids (Phenylsuccinonitrile, Succinonitrile): Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
For liquids (Glutaronitrile, Adiponitrile): Place a single drop between two NaCl or KBr salt plates.
-
-
FTIR Analysis: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Interpretation (FTIR): Confirm the presence of a sharp, intense absorption peak characteristic of the C≡N stretch, typically found in the 2260-2240 cm⁻¹ region.
-
Sample Preparation (¹H and ¹³C NMR): Dissolve 5-10 mg of the dinitrile sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Interpretation (NMR):
-
Confirm that the integral ratios in the ¹H NMR spectrum match the number of protons in the expected structure.
-
In the ¹³C NMR spectrum, identify the characteristic signal for the nitrile carbon, typically in the 115-125 ppm range.
-
For Phenylsuccinonitrile, confirm the presence of aromatic signals in both ¹H (7-8 ppm) and ¹³C (120-140 ppm) spectra.
-
Protocol 2: Electrochemical Stability Window Evaluation
Objective: To determine the anodic stability of a dinitrile as a potential high-voltage electrolyte additive using Cyclic Voltammetry (CV).[14][15][16]
Methodology:
-
Electrolyte Preparation: In an argon-filled glovebox, prepare the test electrolyte. A typical formulation consists of a 1 M solution of a lithium salt (e.g., LiPF₆) in a standard carbonate solvent mixture (e.g., ethylene carbonate:dimethyl carbonate, 1:1 v/v). Add the dinitrile of interest (e.g., Phenylsuccinonitrile or Succinonitrile) to this solution at a specified concentration (e.g., 2% by weight).
-
Cell Assembly: Assemble a three-electrode electrochemical cell (e.g., a coin cell) inside the glovebox. Use a lithium metal foil as both the counter and reference electrodes and a stable working electrode suitable for high potentials, such as platinum or glassy carbon.
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Set the potential window to scan from the open-circuit voltage (OCV) to a high potential limit (e.g., 6.0 V vs. Li/Li⁺) and back.
-
Use a slow scan rate (e.g., 1-10 mV/s) to clearly resolve the onset of oxidative decomposition.[14]
-
-
Data Analysis: Plot the resulting current versus the applied potential. The potential at which a sharp, irreversible increase in anodic current occurs is defined as the anodic stability limit of the electrolyte. Compare the voltammograms of the electrolyte with and without the dinitrile additive to determine if the additive improves the stability window.
Conclusion and Future Outlook
This comparative guide demonstrates that while Phenylsuccinonitrile and its aliphatic counterparts (Succinonitrile, Glutaronitrile, Adiponitrile) are all members of the dinitrile family, their performance profiles are remarkably distinct.
-
Aliphatic Dinitriles are workhorse chemicals with well-defined roles. Succinonitrile stands out as a high-performance electrolyte additive for high-voltage lithium-ion batteries, while Adiponitrile is an indispensable precursor to nylon.[8] Their utility is derived from the properties of their linear alkane backbones.
-
Phenylsuccinonitrile represents a molecule of unrealized potential. Its rigid, aromatic structure imparts a higher melting point and fundamentally different steric and electronic properties. While it lacks the extensive application data of its aliphatic cousins, its structure suggests significant promise in two areas:
The objective of this guide was to provide not just data, but a logical framework for decision-making. For researchers seeking immediate solutions in established applications like battery electrolytes or polyamide synthesis, the aliphatic dinitriles offer a proven track record. For those aiming to innovate and develop novel materials or pharmaceuticals with tailored properties, the unique structural attributes of Phenylsuccinonitrile present a compelling starting point for exploration, backed by the robust experimental protocols outlined herein.
References
-
Cobb, A. W. (1911). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 33(4), 541-543. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139554, Phenylsuccinonitrile. Retrieved from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]
-
Kim, T. H., Park, J. H., Lee, S. H., Choi, W. S., & Lee, S. G. (2024). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. Pest management science, 81(4), 1903–1908. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8062, Succinonitrile. Retrieved from [Link]
-
Li, Z., & Dong, S. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1436–1453. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Experiment 5: Cyclic Voltammetry. Retrieved from [Link]
-
Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]
-
Kim, G., Park, S., & Dahn, J. R. (2015). The Effect of Some Nitriles as Electrolyte Additives in Li-Ion Batteries. Journal of The Electrochemical Society, 162(3), A437-A447. Available at: [Link]
-
Potashman, M. H., Boustany, S., Barr, K. J., Gerckens, L. S., Welch, W. J., Wheelan, P., & Tecle, H. (2010). Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors. ACS medicinal chemistry letters, 1(8), 382–386. Available at: [Link]
-
iGEM Foundation. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]
-
West Virginia University. (n.d.). Cyclic Voltammetry. Retrieved from [Link]
-
Mattocks, A. M., & Hartung, W. H. (1946). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 68(10), 2155–2156. Available at: [Link]
-
Chimirri, A., Grasso, S., Monforte, A. M., Monforte, P., Rao, A., & Zappalà, M. (2001). Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore. Die Pharmazie, 56(10), 785–789. Available at: [Link]
-
Li, Y., Wang, Y., & Chen, C. (2025). Performance Comparison and Innovation Strategies in Energy Storage Technologies. MATEC Web of Conferences, 410, 01033. Available at: [Link]
-
Nicklasson, M., & Parrow, T. (1993). Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes. Pharmacology & toxicology, 72(1), 40–44. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Functional Group Reactions. Retrieved from [Link]
-
Listyani, T. A., Fauzi, F., Ariyanti, A., & Wardani, T. S. (2022). In Silico Adme and Toxicity Studies of Derivative Phthalimide Compounds as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor. Proceedings of the International Conference on Nursing and Health Sciences, 3(1). Available at: [Link]
-
Beltran, H., et al. (2021). Comparative Testing of Li-Ion Battery Chemistries for Stationary Energy Storage. ECS Meeting Abstracts, MA2021-02(6), 333. Available at: [Link]
-
University of California, Irvine. (n.d.). Functional Group Interconversions. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Functional Group Transformations. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. Retrieved from [Link]
-
Cunningham, V. J., et al. (2019). Phenyl Acrylate is a Versatile Monomer for the Synthesis of Acrylic Diblock Copolymer Nano-objects via Polymerization-Induced Self-Assembly. Polymer Chemistry, 10(33), 4586-4596. Available at: [Link]
-
Wang, J., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 30(12), 1015–1028. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10994, Glutaronitrile. Retrieved from [Link]
-
Wang, Y., et al. (2020). One-shot synthesis of sequence-controlled polymers with versatile succimide motifs for post-modifications. Polymer Chemistry, 11(2), 295-303. Available at: [Link]
-
Kumar, A., & Singh, A. (2023). Comparative analysis of lithium-ion and flow batteries for advanced energy storage technologies. Journal of Energy Storage, 68, 107775. Available at: [Link]
-
Iakunkov, A., et al. (2021). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Polymers, 13(21), 3781. Available at: [Link]
-
Hossain, M. A., & Madlool, N. A. (2022). A Comparative Review on Energy Storage Systems and Their Application in Deregulated Systems. Energies, 15(22), 8569. Available at: [Link]
-
Guengerich, F. P. (2018). Functional Group Biotransformations. In Comprehensive Toxicology (Third Edition, pp. 177–222). Elsevier. Available at: [Link]
-
Saravanan, P., & Raghava Rao, J. (2010). Synthesis and application of an amphoteric acrylic polyelectrolyte as a retanning agent. Journal of the Society of Leather Technologists and Chemists, 94(4), 159-165. Available at: [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Performance Analysis of Multiple Energy-Storage Devices Used in Electric Vehicles | MDPI [mdpi.com]
- 5. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. static.igem.org [static.igem.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to the Reactivity of Phenylsuccinonitrile and Benzonitrile
Abstract
This guide provides an in-depth comparative analysis of the chemical reactivity of phenylsuccinonitrile and benzonitrile. While both compounds are aromatic nitriles, the presence of an additional nitrile group and a succinonitrile backbone in phenylsuccinonitrile introduces significant differences in reactivity compared to the simpler benzonitrile. This document explores these differences through structural analysis, comparative reaction kinetics, and detailed experimental protocols designed for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Benzonitrile (C₆H₅CN) is a foundational aromatic nitrile, widely utilized as a solvent and a precursor in the synthesis of pharmaceuticals, dyes, and resins.[1] Its reactivity is primarily dictated by the interplay between the phenyl ring and the electron-withdrawing cyano group.[2] Phenylsuccinonitrile (C₁₀H₈N₂), also known as 2-phenylbutanedinitrile, presents a more complex structure with two nitrile groups and a stereocenter, offering unique reactivity profiles and synthetic possibilities.[3] Understanding the relative reactivity of these two molecules is crucial for designing novel synthetic pathways and for the targeted development of new chemical entities.
This guide will compare and contrast the reactivity of these two compounds in three key areas:
-
Reactivity of the Nitrile Group(s): Including hydrolysis and reduction.
-
Reactivity of the α-Carbon: Focusing on the unique acidity of the hydrogens in phenylsuccinonitrile.
-
Reactivity of the Phenyl Ring: Examining susceptibility to electrophilic aromatic substitution.
Structural and Electronic Properties
The fundamental differences in reactivity between benzonitrile and phenylsuccinonitrile stem from their distinct molecular structures.
-
Benzonitrile: Consists of a planar benzene ring directly attached to a linear cyano group (-C≡N).[4] The nitrile group is strongly electron-withdrawing due to both induction and resonance, which deactivates the aromatic ring towards electrophilic attack and renders the nitrile carbon electrophilic.[2][5]
-
Phenylsuccinonitrile: Features a phenyl group and two nitrile groups attached to an ethane backbone. The key distinctions are:
-
Two Nitrile Groups: The presence of two electron-withdrawing cyano groups significantly influences the electronic properties of the molecule.
-
Aliphatic Backbone: Unlike benzonitrile, it possesses sp³-hybridized carbons between the phenyl ring and the nitrile groups.
-
Acidic α-Hydrogens: The hydrogens on the carbons adjacent to the nitrile groups (α-hydrogens) are acidic, a feature absent in benzonitrile.
-
| Property | Benzonitrile | Phenylsuccinonitrile |
| Formula | C₇H₅N | C₁₀H₈N₂ |
| Molar Mass | 103.12 g/mol [6] | 156.18 g/mol [7] |
| Structure | Aromatic ring with one -CN group | Aromatic ring and two -CN groups on a succinonitrile backbone |
| Key Reactive Sites | Nitrile group, Phenyl ring | Nitrile groups, Phenyl ring, α-Carbons |
Comparative Reactivity Analysis
Reactivity of the Nitrile Group
The nitrile functional group in both molecules is a primary site for chemical transformations such as hydrolysis and reduction.
The hydrolysis of nitriles to carboxylic acids is a common transformation that can be catalyzed by acid or base.[8][9] The reaction proceeds through an amide intermediate.[10]
-
Benzonitrile: Hydrolysis of benzonitrile requires heating with a strong acid or base to proceed at a practical rate.[4][8] The electron-withdrawing nature of the phenyl group makes the nitrile carbon susceptible to nucleophilic attack.[5] Electron-withdrawing substituents on the aromatic ring generally accelerate the rate of hydrolysis by further increasing the electrophilicity of the nitrile carbon.[2][5]
-
Phenylsuccinonitrile: The presence of two nitrile groups complicates the hydrolysis. The hydrolysis of the first nitrile group may be influenced by the second. While specific kinetic data for phenylsuccinonitrile is scarce, dinitriles can often be selectively hydrolyzed to the mono-amide or mono-acid under controlled conditions, particularly using biocatalysts.[11] The rate of hydrolysis is expected to be significant due to the strong inductive effect of the multiple electron-withdrawing groups.
Expected Reactivity Order (Hydrolysis): Phenylsuccinonitrile > Benzonitrile
This predicted order is based on the increased electrophilicity of the nitrile carbons in phenylsuccinonitrile due to the cumulative electron-withdrawing effects of the cyano and phenyl groups.
Nitriles are readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][6]
-
Benzonitrile: Reduction of benzonitrile to benzylamine is a standard procedure.[4][12] The reaction rate is enhanced by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the nitrile carbon.[13] Conversely, electron-donating groups can slow the reaction.[13] Catalytic hydrogenation of benzonitrile can sometimes lead to the formation of secondary (dibenzylamine) and tertiary amines as byproducts.[6][14]
-
Phenylsuccinonitrile: The reduction of phenylsuccinonitrile would be expected to yield the corresponding diamine, 2-phenylbutane-1,4-diamine. The presence of two nitrile groups means that a higher stoichiometry of the reducing agent is required. The reduction is anticipated to be facile due to the electronic effects mentioned previously.
Expected Reactivity Order (Reduction): Phenylsuccinonitrile > Benzonitrile
Reactivity of the α-Carbon: A Key Distinction
A major point of divergence in reactivity is the presence of acidic α-hydrogens in phenylsuccinonitrile.
-
Phenylsuccinonitrile: The hydrogen atoms on the carbons adjacent to the nitrile groups (the α-carbons) are significantly more acidic than typical C-H bonds in alkanes (pKa ~50).[15][16] This increased acidity is due to the ability of the electron-withdrawing nitrile group to stabilize the resulting carbanion (conjugate base) through resonance.[17] The presence of a second nitrile group and a phenyl group further enhances this acidity. This allows for the easy deprotonation of phenylsuccinonitrile with a suitable base (e.g., an alkoxide) to form a stabilized carbanion, which can then act as a nucleophile in reactions like alkylation or aldol-type condensations.
-
Benzonitrile: Lacks α-hydrogens and therefore cannot undergo this type of reaction.
This unique reactivity makes phenylsuccinonitrile a valuable building block for creating more complex molecular architectures.
Reactivity of the Phenyl Ring
The reactivity of the benzene ring in electrophilic aromatic substitution (EAS) is heavily influenced by the attached functional groups.[18]
-
Benzonitrile: The nitrile group is a deactivating group, meaning it makes the benzene ring less reactive towards electrophiles than benzene itself.[18][19] This is because its strong electron-withdrawing nature reduces the electron density of the ring. It acts as a meta-director, guiding incoming electrophiles to the meta position.[19]
-
Phenylsuccinonitrile: The phenyl ring is attached to an alkyl chain which itself is substituted with two strong electron-withdrawing nitrile groups. The succinonitrile group as a whole will have a strong deactivating effect on the phenyl ring via induction. Therefore, phenylsuccinonitrile is expected to be significantly less reactive than benzonitrile in electrophilic aromatic substitution reactions.
Expected Reactivity Order (Electrophilic Aromatic Substitution): Benzonitrile > Phenylsuccinonitrile
Experimental Protocols
To empirically validate the discussed reactivity differences, the following experimental protocols are proposed.
Protocol 1: Comparative Hydrolysis via Reaction Monitoring
This experiment compares the rate of hydrolysis of benzonitrile and phenylsuccinonitrile under acidic conditions.
Objective: To determine the relative rates of acid-catalyzed hydrolysis.
Methodology:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place a solution of the nitrile (benzonitrile in one, phenylsuccinonitrile in the other, 0.1 M) in a 1:1 mixture of water and dioxane. Add sulfuric acid to a final concentration of 2 M.[20]
-
Reaction Conditions: Heat both flasks to reflux in a temperature-controlled oil bath.
-
Monitoring: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.
-
Analysis: Quench the reaction in the aliquot with a known amount of base. Analyze the concentration of the remaining nitrile and the formed carboxylic acid using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the starting nitrile versus time for both reactions. The initial slope of this curve will be proportional to the initial reaction rate.
Expected Outcome: The rate of disappearance of phenylsuccinonitrile is expected to be faster than that of benzonitrile.
Workflow for Comparative Hydrolysis
Caption: Workflow for comparing hydrolysis rates.
Protocol 2: Deprotonation and Alkylation of Phenylsuccinonitrile
This experiment demonstrates the unique reactivity of the α-hydrogens in phenylsuccinonitrile.
Objective: To synthesize an alkylated derivative of phenylsuccinonitrile.
Methodology:
-
Deprotonation: Dissolve phenylsuccinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes to ensure complete formation of the carbanion.
-
Alkylation: Add an alkylating agent, such as methyl iodide (CH₃I) (1.2 eq), dropwise to the carbanion solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the methyl group.
Expected Outcome: Successful formation of 2-methyl-2-phenylsuccinonitrile, demonstrating the nucleophilicity of the carbanion generated from the acidic α-hydrogen.
Mechanism of α-Carbon Alkylation
Caption: Deprotonation and alkylation at the α-carbon.
Summary and Conclusion
The reactivity of phenylsuccinonitrile and benzonitrile, while sharing the common chemistry of the nitrile group, diverges significantly due to structural differences.
| Feature | Phenylsuccinonitrile | Benzonitrile |
| Nitrile Hydrolysis | More Reactive (Predicted) | Less Reactive (Predicted) |
| Nitrile Reduction | More Reactive (Predicted) | Less Reactive (Predicted) |
| α-Hydrogen Acidity | Acidic (pKa ~20-25, est.) | Not Applicable |
| Electrophilic Aromatic Substitution | Strongly Deactivated | Deactivated |
-
Phenylsuccinonitrile is predicted to be more reactive at the nitrile positions due to the cumulative electron-withdrawing effects. Its most distinguishing feature is the acidity of its α-hydrogens, which opens up a wide range of synthetic possibilities not available to benzonitrile.
-
Benzonitrile serves as a benchmark for aromatic nitrile reactivity. While less reactive in nitrile-centered transformations compared to its dinitrile counterpart, its phenyl ring is more susceptible to electrophilic attack.
This guide provides a framework for understanding and exploiting the distinct chemical behaviors of these two important nitriles. The provided protocols offer a starting point for researchers to quantitatively assess these differences and leverage them in their synthetic endeavors.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Industrial Relevance of Benzonitrile.
- Benzonitrile (C6H5(CN)) properties. (n.d.).
- BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
- Ataman Kimya. (n.d.). BENZONITRILE.
- Ataman Kimya. (n.d.). BENZONITRILE.
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8). Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Rank the compounds in the group according to their reactivity toward electrophilic substitution. Retrieved from [Link]
-
PubChem. (n.d.). Phenylsuccinonitrile. Retrieved from [Link]
-
Brady, D., et al. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. ResearchGate. Retrieved from [Link]
-
Westwood, J., et al. (2018). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Save My Exams. (2025). Nitriles & Hydroxynitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens. Organic Chemistry II. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Girisuta, B., et al. (2008). Experimental and kinetic modelling studies on the acid-catalysed hydrolysis of the water hyacinth plant to levulinic acid. Bioresour. Technol.. Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzonitrile - Wikipedia [en.wikipedia.org]
- 7. Phenylsuccinonitrile (CAS 13706-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. homework.study.com [homework.study.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. multisite.itb.ac.id [multisite.itb.ac.id]
A Spectroscopic Comparison of Phenylsuccinonitrile Isomers: A Guide for Researchers
Introduction
Phenylsuccinonitrile, also known as 2-phenylbutanedinitrile, is a dinitrile compound featuring two adjacent stereocenters. This structure gives rise to stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S), which is identical to (2S,3R)). The differentiation and quantification of these isomers are critical in fields such as asymmetric synthesis, catalysis, and drug development, where the stereochemistry of a molecule can dictate its biological activity and physical properties.
This guide provides a comprehensive comparison of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—for the analysis and differentiation of phenylsuccinonitrile isomers. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for each technique's discriminatory power and practical, field-proven protocols. Our approach emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.
The Stereoisomers of Phenylsuccinonitrile
Phenylsuccinonitrile possesses two chiral centers at carbons C2 and C3. This leads to the formation of diastereomers: a racemic mixture of enantiomers (the rac pair) and an achiral meso compound.
-
Enantiomeric Pair ((rac)-Phenylsuccinonitrile): (2R,3R)-phenylsuccinonitrile and (2S,3S)-phenylsuccinonitrile. These are non-superimposable mirror images.
-
Meso Compound (meso-Phenylsuccinonitrile): (2R,3S)-phenylsuccinonitrile. This isomer has a plane of symmetry and is therefore achiral and superimposable on its mirror image.
The fundamental challenge is to select an analytical technique that can distinguish between the diastereomers (meso vs. rac) and, if necessary, between the two enantiomers within the racemic pair.
Caption: Logical relationship between phenylsuccinonitrile stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and informative method for distinguishing diastereomers due to their distinct chemical environments. While enantiomers are indistinguishable in an achiral solvent, diastereomers are not and will produce different spectra.[1][2]
Principle of Diastereomer Differentiation
The meso and rac isomers of phenylsuccinonitrile have different spatial arrangements of their atoms. This results in:
-
Different Chemical Shifts (δ): Protons and carbons in the meso isomer are in a different electronic environment compared to those in the rac isomers. Protons that are chemically equivalent in the symmetric meso compound may be non-equivalent (diastereotopic) in the less symmetric enantiomers.[3]
-
Different Coupling Constants (J): The through-bond scalar coupling between adjacent protons is dependent on the dihedral angle between them. Since this angle differs between diastereomers, their coupling constants will also differ.
Enantiomers ((2R,3R) and (2S,3S)) are spectroscopically identical in standard achiral solvents because their respective nuclei experience the same average magnetic field. To distinguish them, a chiral environment must be introduced, for example, by using a chiral solvating agent.[4]
Expected Spectra for Phenylsuccinonitrile Isomers
-
¹H NMR: The benzylic proton (H-2) and the adjacent methine proton (H-3) form an AX or AB spin system. The chemical shifts and the ³J(H,H) coupling constant for this system will be different for the meso and rac isomers. The meso isomer, possessing a Cₛ plane of symmetry, will exhibit a simpler spectrum than the C₂-symmetric enantiomers.
-
¹³C NMR: Due to symmetry, the meso isomer will show fewer signals than the rac isomers for the carbon backbone and the phenyl ring, as some carbons become chemically equivalent. For instance, the two nitrile carbons will be equivalent in the meso form but non-equivalent in the rac form. Nitrile carbons typically absorb in the 115 to 130 δ range.[5][6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the phenylsuccinonitrile sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR to achieve adequate signal dispersion.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratio of meso to rac isomers.
-
Compare the number of signals and chemical shifts in the ¹³C spectrum to confirm the presence of both diastereomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules. While enantiomers produce identical IR spectra, diastereomers can be distinguished because their different shapes lead to different allowed vibrational frequencies.[1][8] However, these differences are often subtle and primarily located in the complex "fingerprint" region (below 1500 cm⁻¹).
Key Vibrational Modes for Phenylsuccinonitrile
The most diagnostic peak for phenylsuccinonitrile is the nitrile (C≡N) stretching vibration.
-
C≡N Stretch: This appears as a sharp, intense band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[9][10] Conjugation with the phenyl ring slightly lowers its frequency compared to saturated nitriles.[5][10]
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the phenyl group will be present (~3100-3000 cm⁻¹ for C-H stretch, ~1600-1450 cm⁻¹ for C=C stretches).
-
Aliphatic C-H Stretches: Found just below 3000 cm⁻¹.
While the C≡N stretching frequency may show a slight shift between the meso and rac isomers, the most significant differences will likely appear in the fingerprint region, which represents complex skeletal vibrations.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
The ATR method is ideal for rapid analysis of liquid or solid samples with minimal preparation.[9]
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly installed and aligned.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow it to dry completely. Collect a background spectrum to account for atmospheric and crystal absorbances.[9]
-
Sample Analysis: Place a small amount of the phenylsuccinonitrile sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio it against the background to produce the final absorbance spectrum.
-
Data Analysis: Identify the key peaks, particularly the C≡N stretch. Compare the spectra of different batches or purified isomers, paying close attention to minor shifts and differences in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since isomers have the identical molecular formula and mass, standard MS cannot distinguish them.[11][12] Differentiation must rely on secondary characteristics, such as fragmentation patterns, which may differ between diastereomers.
Principle of Isomer Analysis
-
Diastereomers: Upon ionization (e.g., by electron impact), diastereomers may fragment differently because the energetic barriers to form certain fragment ions can vary with stereochemistry. These differences are often subtle and may require tandem mass spectrometry (MS/MS) to be observed reliably.[13][14]
-
Enantiomers: Enantiomers produce identical mass spectra under achiral conditions.
For nitriles, the molecular ion peak (M⁺) can be weak or absent. A prominent peak is often observed at [M-1]⁺ due to the loss of an α-hydrogen to form a stable cation.[15] The McLafferty rearrangement can be a characteristic fragmentation pathway for aliphatic nitriles, often yielding a base peak at m/z 41.[15][16]
Protocol: Electron Ionization (EI)-MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the isomers are separable by GC.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable m/z range (e.g., 40-200 amu) to detect the molecular ion and key fragments.
-
Data Analysis:
-
Identify the molecular ion peak (if present) to confirm the molecular weight.
-
Analyze the fragmentation pattern. Look for characteristic losses (e.g., H, HCN).
-
Carefully compare the relative intensities of the fragment ions between samples of the purified meso and rac isomers to identify any reproducible differences.
-
Caption: Experimental workflow for spectroscopic analysis of isomers.
Comparative Summary
This table provides an at-a-glance comparison of the three techniques for analyzing phenylsuccinonitrile isomers.
| Technique | Distinguishes Diastereomers? | Distinguishes Enantiomers? | Key Strengths | Limitations |
| NMR | Yes (Excellent) | Yes (with chiral agent) | Definitive structural information, quantitative analysis of mixtures.[17] | Requires larger sample amounts, more expensive instrumentation. |
| FTIR | Yes (Subtle Differences) | No | Fast, non-destructive, excellent for functional group identification.[9] | Differences between diastereomers can be minimal and hard to interpret.[8][18] |
| MS | Potentially (via MS/MS) | No | High sensitivity, confirms molecular weight. | Isomers often produce very similar fragmentation patterns.[14] |
Conclusion
For the comprehensive analysis of phenylsuccinonitrile isomers, NMR spectroscopy is unequivocally the most reliable and informative technique . It provides clear, quantifiable data to differentiate between the meso and rac diastereomers. With the addition of chiral auxiliaries, NMR can also be used to determine enantiomeric purity.
FTIR serves as a rapid and effective tool for confirming the presence of the nitrile functional group and can provide qualitative evidence for the presence of different diastereomers through subtle variations in the fingerprint region. Mass spectrometry is essential for confirming the molecular weight but offers limited utility for isomer differentiation unless more advanced techniques like tandem MS or ion mobility MS are employed. A multi-technique approach, led by NMR, will provide the most robust and self-validating characterization of phenylsuccinonitrile stereoisomers.
References
- Analysis of diastereomers by ir spectroscopy. (n.d.). Vertex AI Search.
- Crotti, S., et al. (n.d.). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Wiley Online Library.
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (n.d.). Google.
- The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (n.d.). PubMed Central.
- Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. (2016). ACS Publications.
- Isomer analysis by mass spectrometry in clinical science. (2023). University of Vienna.
- Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017). Taylor & Francis Online.
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Royal Society of Chemistry.
- Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. (n.d.). BenchChem.
- Can IR be used to distinguish stereoisomers? (2024). Reddit.
- Can IR Spectroscopy Distinguish Stereoisomers? (2025). YouTube.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry.
- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Fragmentation of Nitriles. (n.d.). Whitman College.
- Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). Master Organic Chemistry.
- Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate.
- Mass Fragmentation Pattern of Nitriles. (2022). YouTube.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1 H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. (n.d.). ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 15. GCMS Section 6.17 [people.whitman.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 18. youtube.com [youtube.com]
A-Senior-Application-Scientist's-Guide-to-Confirming-the-Structure-of-Phenylsuccinonitrile-Reaction-Products
<
Introduction: The Stereochemical Challenge in Phenylsuccinonitrile Synthesis
The synthesis of phenylsuccinonitrile, a seemingly straightforward process, presents a classic stereochemical challenge that necessitates a robust analytical strategy for product confirmation. The presence of two chiral centers in the molecule means that the reaction can yield two diastereomers: a meso compound and a racemic mixture of enantiomers (dl-pair). As diastereomers possess distinct physical and chemical properties, unequivocally identifying the specific isomer(s) formed is paramount for process control, regulatory compliance, and understanding the reaction mechanism.
This guide provides a comprehensive comparison of analytical techniques to definitively confirm the structure of phenylsuccinonitrile reaction products. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your results.
The-First-Line-of-Inquiry:-Spectroscopic-and-Physical-Characterization
A multi-technique approach is essential for the unambiguous structural elucidation of the phenylsuccinonitrile isomers. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for distinguishing between the meso and dl isomers of phenylsuccinonitrile. The differing spatial arrangements of the atoms in the diastereomers lead to distinct chemical environments for the protons and carbons, resulting in unique NMR spectra.
Expert Insight: The key to differentiating the isomers lies in the symmetry of the meso compound versus the asymmetry of the dl-pair. In the meso isomer, the two methine protons (CH) and the two nitrile carbons (CN) are chemically equivalent due to a plane of symmetry. In contrast, these groups are inequivalent in the dl-isomers.
¹H NMR Spectroscopy:
-
Meso-Phenylsuccinonitrile: Will exhibit a simpler spectrum. The two methine protons will appear as a single signal, and the two methylene protons will also have equivalent chemical shifts.
-
dl-Phenylsuccinonitrile: Will show a more complex spectrum. The two methine protons will be chemically non-equivalent and will therefore have different chemical shifts, likely appearing as two distinct signals. Similarly, the methylene protons will be diastereotopic and will also exhibit distinct chemical shifts.
¹³C NMR Spectroscopy:
-
Meso-Phenylsuccinonitrile: Due to symmetry, will show fewer signals than the dl-isomer. The two methine carbons and the two nitrile carbons will each produce a single resonance.
-
dl-Phenylsuccinonitrile: All four carbons in the succinonitrile backbone will be chemically distinct, leading to four separate signals for the methine and nitrile carbons. Nitrile carbons typically absorb in the 115-130 δ range in the ¹³C NMR spectrum.
Data Comparison: Expected NMR Chemical Shifts
| Isomer | ¹H NMR (Methine Protons) | ¹³C NMR (Nitrile Carbons) | ¹³C NMR (Methine Carbons) |
| Meso | Single resonance | Single resonance | Single resonance |
| dl (Racemic Mixture) | Two distinct resonances | Two distinct resonances | Two distinct resonances |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrument Setup:
A Senior Application Scientist's Guide to Phenylsuccinonitrile Synthesis: A Comparative Benchmarking Study
For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Phenylsuccinonitrile, a dinitrile with a versatile chemical scaffold, serves as a valuable precursor in the synthesis of various pharmaceuticals and biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for phenylsuccinonitrile, grounded in experimental data and practical insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system for your laboratory endeavors.
Introduction to Phenylsuccinonitrile and its Synthetic Importance
Phenylsuccinonitrile, with its two nitrile functionalities and a phenyl group, offers multiple reaction sites for further chemical transformations. This makes it a desirable building block in medicinal chemistry for the construction of diverse heterocyclic compounds and other complex molecular architectures. The efficiency of its synthesis directly impacts the overall cost and timeline of a drug discovery and development program. Therefore, a critical evaluation of the available synthetic routes is essential for any research team working with this intermediate.
Method 1: The Classical Approach via Condensation of Ethyl α-Cyanocinnamate
One of the earliest reported methods for the synthesis of phenylsuccinonitrile involves the reaction of ethyl α-cyanocinnamate with potassium cyanide.[1] This method relies on a nucleophilic addition of the cyanide ion to the electron-deficient double bond of the cinnamate derivative.
Mechanistic Considerations
The reaction proceeds via a Michael addition of the cyanide ion to the β-carbon of the α,β-unsaturated ester. This is followed by the addition of a second equivalent of cyanide to the ester carbonyl group, which subsequently leads to the formation of the dinitrile upon workup. The electron-withdrawing nature of both the cyano and the ester groups facilitates the initial nucleophilic attack.
Experimental Protocol
Materials:
-
Ethyl α-cyanocinnamate
-
Potassium cyanide
-
90% Ethanol
-
Reflux apparatus
-
Standard glassware for reaction and workup
Procedure:
-
In a fume hood, a solution of 50 g (0.25 mole) of ethyl α-cyanocinnamate and 29 g (0.45 mole) of potassium cyanide in 900 cc of 90% ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is refluxed for two hours. Caution: Hydrogen cyanide gas may be evolved during this step.
-
After reflux, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude phenylsuccinonitrile, which can be further purified by distillation or recrystallization.
A reported yield for this method is approximately 64%[1].
Method 2: Synthesis from Benzyl Cyanide and 2-Chloroacetonitrile
A more direct and atom-economical approach involves the alkylation of benzyl cyanide with 2-chloroacetonitrile. This method leverages the acidity of the α-protons of benzyl cyanide.
Mechanistic Considerations
The reaction is initiated by the deprotonation of benzyl cyanide at the α-position by a suitable base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetonitrile in a classic SN2 reaction, displacing the chloride ion and forming the carbon-carbon bond to yield phenylsuccinonitrile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of phenylsuccinonitrile from benzyl cyanide.
Experimental Protocol (Phase-Transfer Catalysis Approach)
To circumvent the need for strong, anhydrous bases and to improve reaction efficiency, phase-transfer catalysis (PTC) is a highly effective strategy.[2] This "green chemistry" approach facilitates the reaction between reactants in different phases.
Materials:
-
Benzyl cyanide
-
2-Chloroacetonitrile
-
50% Aqueous sodium hydroxide
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
Procedure:
-
To a vigorously stirred solution of benzyl cyanide (1 equivalent) and 2-chloroacetonitrile (1.1 equivalents) in toluene, add the phase-transfer catalyst (e.g., TBAB, 5 mol%).
-
Slowly add 50% aqueous sodium hydroxide (2 equivalents) to the mixture at room temperature.
-
Continue vigorous stirring and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours at room temperature or with gentle heating (40-50 °C).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting phenylsuccinonitrile by vacuum distillation or recrystallization.
Method 3: A Potential Route via Strecker-type Synthesis
The Strecker synthesis, a classic method for preparing α-amino acids, can be conceptually adapted for the synthesis of phenylsuccinonitrile.[3][4][5] This would involve the reaction of phenylacetaldehyde with a cyanide source and an amine, followed by further transformation.
Mechanistic Plausibility
A one-pot reaction of phenylacetaldehyde, a cyanide source (e.g., KCN), and ammonia would initially form an α-aminonitrile. Subsequent reaction of the amino group with another equivalent of a suitable C1 electrophile and displacement by cyanide could potentially lead to phenylsuccinonitrile, although this is a more complex and less direct route. A more plausible adaptation involves the reaction of phenylacetaldehyde with a cyanide source to form mandelonitrile, which could then be further functionalized.
Conceptual Workflow Diagram
Caption: Conceptual pathway for a Strecker-type synthesis of phenylsuccinonitrile.
This route is presented as a conceptual alternative, as detailed, high-yield protocols for the direct synthesis of phenylsuccinonitrile via this method are not as well-established in the literature as the other methods described herein.
Method 4: Hydrocyanation of Cinnamonitrile
The direct addition of hydrogen cyanide (hydrocyanation) across the double bond of cinnamonitrile presents another potential synthetic route.[6][7][8]
Mechanistic Considerations
This reaction typically requires a catalyst to activate the otherwise unreactive double bond towards the addition of HCN. Transition metal catalysts, such as nickel complexes, are often employed for this purpose. The regioselectivity of the addition is a key consideration, as the cyanide can potentially add to either the α or β position of the double bond.
General Considerations for Protocol Development
A typical procedure would involve dissolving cinnamonitrile in a suitable solvent, adding a catalyst, and then introducing a source of hydrogen cyanide, either as the gas itself or generated in situ. The reaction conditions, including temperature and pressure, would need to be carefully controlled to ensure safety and optimize the yield and regioselectivity. Given the high toxicity of hydrogen cyanide, this method requires specialized equipment and stringent safety precautions.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1: From Ethyl α-Cyanocinnamate | Method 2: From Benzyl Cyanide (PTC) | Method 3: Strecker-type (Conceptual) | Method 4: Hydrocyanation of Cinnamonitrile |
| Starting Materials | Ethyl α-cyanocinnamate, KCN | Benzyl cyanide, 2-chloroacetonitrile | Phenylacetaldehyde, KCN, NH3 | Cinnamonitrile, HCN source |
| Key Reagents | KCN, Ethanol | NaOH, Phase-transfer catalyst | --- | Transition metal catalyst |
| Reaction Time | ~2 hours | A few hours | Potentially multi-step and longer | Variable, catalyst dependent |
| Temperature | Reflux | Room temperature to 50°C | Variable | Variable, catalyst dependent |
| Reported Yield | ~64%[1] | Generally high | Not well-established | Variable, catalyst dependent |
| Key Advantages | Established classical method | High efficiency, mild conditions, greener approach | Potential for diversification | Atom economical |
| Key Disadvantages | Use of toxic KCN, potential HCN evolution | Requires a catalyst | Complex, not well-established for this specific target | Use of highly toxic HCN, requires specialized setup |
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and efficient synthesis of phenylsuccinonitrile, the alkylation of benzyl cyanide using phase-transfer catalysis (Method 2) stands out as the most advantageous approach. This method offers a combination of high yields, mild reaction conditions, and operational simplicity, making it well-suited for both small-scale laboratory synthesis and potential scale-up. Its adherence to the principles of green chemistry by minimizing the use of hazardous solvents and strong bases is an additional significant benefit.
While the classical condensation method (Method 1) is a viable alternative, its lower reported yield and the potential for hydrogen cyanide evolution present notable drawbacks. The Strecker-type synthesis (Method 3) remains a more conceptual route for this specific target and would require significant developmental work. The hydrocyanation of cinnamonitrile (Method 4), although atom-economical, involves the use of highly toxic reagents and specialized catalytic systems, which may not be readily accessible in all research environments.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including scale, available resources, and safety considerations. However, based on the current state of the art, the phase-transfer catalyzed alkylation of benzyl cyanide offers the most robust and efficient pathway to phenylsuccinonitrile.
References
- Adams, R.; Thal, A. F. Benzyl Cyanide. Org. Synth.1922, 2, 9. DOI: 10.15227/orgsyn.002.0009.
- Mowry, D. T. The Preparation of Phenylsuccinonitrile. J. Am. Chem. Soc.1946, 68 (6), 1105. DOI: 10.1021/ja01210a519.
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27-45. DOI: 10.1002/jlac.18500750103.
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Wikipedia. Cinnamonitrile. [Link]
-
Organic Syntheses. α-Phenylacetoacetonitrile. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US9096498B2 - CuCN-mediated one pot production of cinnamonitrile derivatives - Google Patents [patents.google.com]
- 7. EP2822933B1 - Cucn-mediated one pot production of cinnamonitrile derivatives - Google Patents [patents.google.com]
- 8. WO2013132520A1 - Cucn-mediated one pot production of cinnamonitrile derivatives - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activity of Phenylsuccinonitrile Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the nitrile functional group has emerged as a versatile and valuable pharmacophore. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into numerous clinically approved drugs.[1] This guide provides an in-depth comparative analysis of the biological activities of phenylsuccinonitrile analogs and related nitrile-containing compounds, offering insights into their therapeutic potential and the structure-activity relationships that govern their efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to inform the rational design of novel therapeutics.
The Phenylsuccinonitrile Scaffold: A Privileged Starting Point
Phenylsuccinonitrile, a dinitrile derivative of phenylsuccinic acid, presents a compelling scaffold for medicinal chemistry exploration. The presence of two nitrile groups and a phenyl ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The nitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance metabolic stability, making it an attractive feature in drug design.[2][3]
This guide will delve into the comparative analysis of phenylsuccinonitrile analogs in key therapeutic areas, including anticancer and antimicrobial applications. We will examine the structure-activity relationships (SAR) that dictate their potency and selectivity, detail the experimental protocols used for their evaluation, and visualize the underlying mechanisms of action.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of phenylsuccinonitrile analogs and related structures as potent anticancer agents. A significant body of research has focused on 2-phenylacrylonitrile derivatives, which share a core structural motif with phenylsuccinonitrile and have demonstrated remarkable cytotoxic effects against a variety of cancer cell lines.
Comparative Cytotoxicity of 2-Phenylacrylonitrile Analogs
A study on a series of 2-phenylacrylonitrile derivatives revealed their potent anti-proliferative activities.[1][3][4] The introduction of various substituents on the phenyl rings has a profound impact on their cytotoxicity, as summarized in the table below.
| Compound ID | Phenyl Ring A Substituent | Phenyl Ring B Substituent | HCT116 IC50 (nM)[3] | BEL-7402 IC50 (nM)[3] |
| 1g2a | 4-CF3 | 3-amino-4-methoxyphenyl | 5.9 | 7.8 |
| Reference | - | - | - | - |
| Taxol | - | - | 15.3 | 21.4 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
The data clearly indicates that analog 1g2a exhibits significantly greater potency than the standard chemotherapeutic agent, Taxol, against both HCT116 (colon cancer) and BEL-7402 (liver cancer) cell lines.[3] This highlights the potential of the 2-phenylacrylonitrile scaffold in developing novel anticancer drugs.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for many of these cytotoxic 2-phenylacrylonitrile derivatives is the inhibition of tubulin polymerization.[3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. By binding to the colchicine site on β-tubulin, these analogs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Caption: Proposed mechanism of action for anticancer phenylsuccinonitrile analogs.
Antimicrobial Activity: A New Frontier
The nitrile functionality is also a key feature in a number of antimicrobial agents. While direct comparative studies on a broad range of phenylsuccinonitrile analogs are limited, research on structurally related methoxy-substituted aryl acrylonitriles provides valuable insights into their potential as antibacterial and antifungal agents.[5]
Comparative Antimicrobial Efficacy
A study investigating methoxy-substituted aryl acrylonitrile derivatives demonstrated their activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented below.
| Compound ID | Substituent | E. coli MIC (mg/mL)[5] | P. aeruginosa MIC (mg/mL)[5] | S. aureus MIC (mg/mL)[5] |
| 2a | 2-methoxy | 2.5 | 5 | 6.25 |
| 2b | 3-methoxy | 5 | 12.5 | 12.5 |
| 2c | 4-methoxy | 2.5 | 5 | 6.25 |
| Ampicillin | - | 0.03125 | 0.0625 | 0.25 |
While the MIC values of the tested analogs are higher than the standard antibiotic ampicillin, these findings establish a proof-of-concept for the antimicrobial potential of this class of compounds and provide a basis for further optimization.[5]
Putative Antimicrobial Mechanism of Action
The precise mechanism of action for the antimicrobial activity of these nitrile-containing compounds is not yet fully elucidated. However, it is hypothesized that their electrophilic nature may allow them to react with nucleophilic residues in essential bacterial enzymes or proteins, thereby disrupting critical cellular processes. The nitrile group's ability to interact with and potentially inhibit bacterial topoisomerases is another area of active investigation.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylsuccinonitrile analogs is intricately linked to their chemical structure. The following SAR principles can be extrapolated from the available data:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of activity. For anticancer 2-phenylacrylonitriles, electron-withdrawing groups like trifluoromethyl (CF3) and electron-donating groups like methoxy (OCH3) on different phenyl rings can significantly enhance potency.[3]
-
The Nitrile Group: The presence of the nitrile group is essential for the observed biological activities. It is believed to be a key interacting moiety with the biological target, whether it be tubulin in cancer cells or bacterial enzymes.
-
Stereochemistry: For chiral analogs like diarylpropionitrile (DPN), the stereochemistry can influence biological activity, with one enantiomer often exhibiting higher potency than the other.
Caption: A logical workflow for the discovery and optimization of phenylsuccinonitrile analogs.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the findings presented in this guide, it is imperative to adhere to standardized and validated experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the phenylsuccinonitrile analogs and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the phenylsuccinonitrile analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Directions
The comparative analysis of phenylsuccinonitrile analogs and related nitrile-containing compounds reveals a promising landscape for the discovery of novel therapeutic agents. The potent anticancer activity of 2-phenylacrylonitrile derivatives, mediated through tubulin polymerization inhibition, underscores the potential of this scaffold in oncology. Furthermore, the emerging antimicrobial activity of related compounds suggests a broader therapeutic applicability that warrants further investigation.
Future research should focus on the synthesis and systematic screening of a diverse library of phenylsuccinonitrile analogs to establish a more comprehensive understanding of their structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for their antimicrobial effects will be crucial for their development as effective anti-infective agents. The strategic incorporation of the nitrile pharmacophore into the phenylsuccinonitrile scaffold, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapeutics.
References
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PubMed Central. Retrieved from [Link]
-
Table 5 . Cytotoxicities against a Set of Cancer Cell Lines, Measured... (n.d.). ResearchGate. Retrieved from [Link]
-
Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships. (1994). PubMed. Retrieved from [Link]
-
Application of Nitrile in Drug Design. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2023). PubMed. Retrieved from [Link]
-
Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). PubMed Central. Retrieved from [Link]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Purity Evaluation of Phenylsuccinonitrile: A Multi-Technique Approach
For professionals engaged in pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of process integrity and final product quality. Phenylsuccinonitrile, a key precursor in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to ensure downstream success. This guide provides an in-depth comparison of analytical techniques for evaluating phenylsuccinonitrile purity, grounded in scientific principles and practical application. We will explore the "why" behind experimental choices, offering a logical framework for selecting the most appropriate methods.
The Imperative of Purity in Phenylsuccinonitrile
Phenylsuccinonitrile is a critical building block in organic synthesis. Impurities, which can originate from starting materials, side reactions during synthesis, or degradation, can have significant downstream consequences.[1] These can range from reduced reaction yields and the formation of unwanted byproducts to compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Therefore, a comprehensive understanding of the purity profile of phenylsuccinonitrile is not just a matter of quality control but a fundamental aspect of robust drug development.
This guide will dissect four powerful analytical techniques for this purpose:
-
High-Performance Liquid Chromatography (HPLC): For routine purity and impurity profiling.
-
Gas Chromatography (GC): For the detection of volatile and semi-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For absolute purity determination and structural confirmation.
-
Differential Scanning Calorimetry (DSC): For assessing purity based on thermal properties.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[4] For a non-volatile compound like phenylsuccinonitrile, reversed-phase HPLC is the method of choice.
Why HPLC? The Rationale Behind the Choice
The primary advantage of HPLC lies in its high resolving power, allowing for the separation of the main component from structurally similar impurities.[5] The presence of phenyl groups in the phenylsuccinonitrile molecule makes it strongly UV-active, enabling sensitive detection and accurate quantification using a UV detector. This makes HPLC an ideal technique for routine quality control and for establishing the impurity profile of a given batch.[6]
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of a phenylsuccinonitrile sample by quantifying the main component and any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phenylsuccinonitrile reference standard of known purity
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient of water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Procedure:
-
Standard and Sample Preparation: Accurately prepare solutions of the reference standard and the sample in the mobile phase.
-
System Suitability: Perform replicate injections of the standard solution to ensure the system is performing adequately (e.g., RSD of peak area < 2.0%).
-
Analysis: Inject the sample solution.
-
Purity Calculation: Determine the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Data Interpretation
A typical chromatogram for a high-purity sample will show a major peak for phenylsuccinonitrile and potentially some minor peaks for impurities.
Table 1: Example HPLC Purity Data for Phenylsuccinonitrile
| Component | Retention Time (min) | Area % |
| Impurity A | 4.8 | 0.12 |
| Phenylsuccinonitrile | 7.2 | 99.85 |
| Impurity B | 8.1 | 0.03 |
Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC purity analysis.
Gas Chromatography (GC): Targeting Volatile Impurities
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It is particularly useful for identifying and quantifying residual solvents that may be present from the synthesis process.
The Case for GC Analysis
While HPLC is excellent for non-volatile impurities, it may not be suitable for detecting residual solvents. GC, with its heated injector and oven, is specifically designed to handle these types of analytes.[8] A Flame Ionization Detector (FID) is commonly used as it provides high sensitivity for organic compounds.
Experimental Protocol: GC-FID
Objective: To identify and quantify volatile impurities, such as residual solvents, in a phenylsuccinonitrile sample.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[9]
Reagents:
-
Dichloromethane (GC grade)
-
Phenylsuccinonitrile sample
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | Temperature gradient from 50 °C to 280 °C |
| Detector Temperature | 300 °C |
| Sample Preparation | 5 mg/mL in dichloromethane |
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.
-
Injection: Inject a small volume of the sample into the GC.
-
Analysis: The temperature program separates the volatile components.
-
Quantification: Identify and quantify any residual solvents by comparing their retention times and peak areas to those of known standards.
Data Interpretation
The resulting chromatogram will show peaks for the solvent, any volatile impurities, and the phenylsuccinonitrile itself.
Table 2: Example GC Data for Residual Solvent Analysis
| Component | Retention Time (min) | Area % |
| Acetone | 2.5 | 0.05 |
| Phenylsuccinonitrile | 15.8 | 99.95 |
Workflow for GC Analysis
Caption: A general workflow for GC analysis of volatile impurities.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[10][11]
The Uniqueness of qNMR
Unlike chromatographic techniques where the detector response can vary between compounds, the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[12] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[13]
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity of a phenylsuccinonitrile sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Certified internal standard (e.g., maleic anhydride)
-
Phenylsuccinonitrile sample
Procedure:
-
Sample Preparation: Accurately weigh the phenylsuccinonitrile sample and the internal standard into a vial and dissolve in the deuterated solvent.[13]
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Data Processing: Process the spectrum and carefully integrate the signals of the analyte and the internal standard.
-
Purity Calculation: Calculate the purity using the following equation:[12]
Purity (%) = (Iₐ / Nₐ) × (Nₛ / Iₛ) × (MWₐ / MWₛ) × (mₛ / mₐ) × Pₛ
Where: I = integral, N = number of protons, MW = molecular weight, m = mass, P = purity, ₐ = analyte, ₛ = standard.
Data Interpretation
The qNMR result provides a highly accurate and precise absolute purity value for the phenylsuccinonitrile sample.
Logical Framework for qNMR Purity Calculation
Caption: The logical inputs for an absolute qNMR purity calculation.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff principle of melting point depression.[14][15]
The Principle of DSC Purity Analysis
Impurities in a crystalline substance disrupt the crystal lattice, leading to a lower and broader melting range.[16] DSC can precisely measure this melting behavior, and the shape of the melting endotherm can be used to calculate the mole fraction of impurities.[14]
Experimental Protocol: DSC
Objective: To estimate the purity of a crystalline phenylsuccinonitrile sample.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the sample into a DSC pan.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
Data Analysis: The instrument's software can then be used to calculate the purity based on the shape of the melting peak using the van't Hoff equation.[14]
Data Interpretation
A sharp melting peak indicates high purity, while a broad peak suggests the presence of impurities. The DSC software provides a quantitative purity value in mole percent.
Table 3: Example DSC Purity Data
| Parameter | Value |
| Onset of Melting | 148.9 °C |
| Purity (mol %) | 99.92% |
Workflow for DSC Purity Determination
Caption: A simplified workflow for DSC purity analysis.
A Comparative Summary and Strategic Approach
The choice of analytical technique for phenylsuccinonitrile purity depends on the specific information required.
Table 4: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Key Advantages | Key Limitations |
| HPLC | Relative purity, non-volatile impurity profile | High resolution, sensitive, robust | May not detect volatile impurities |
| GC | Volatile impurity profile (e.g., residual solvents) | Excellent for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| qNMR | Absolute purity, structural confirmation | Primary method, highly accurate | Lower sensitivity than chromatography, requires specialized equipment |
| DSC | Purity of crystalline solids (mol %) | Fast, small sample size | Only applicable to crystalline materials, less accurate for low purity samples[17][18] |
For a comprehensive and robust assessment of phenylsuccinonitrile purity, a multi-faceted approach is recommended. HPLC should be employed for routine purity analysis and impurity profiling. GC is essential for the specific detection of residual solvents. qNMR serves as an invaluable tool for the accurate determination of absolute purity, especially for qualifying reference standards. DSC provides a rapid, orthogonal method for assessing the purity of the crystalline solid. By leveraging the strengths of each of these techniques, researchers can build a complete and reliable purity profile for phenylsuccinonitrile, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
- Veeprho. (2020, August 11).
- Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 217-234.
- Zhang, T., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 95, 879-884.
- Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
- Bharti, S. K., & Roy, R. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- Emery Pharma. (n.d.).
- PubChem. (n.d.). Phenylsuccinonitrile.
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1013-1017.
- National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group.
- Sigma-Aldrich. (2020, October 1).
- Cheméo. (n.d.). Chemical Properties of Phenylsuccinonitrile (CAS 13706-68-8).
- Spectra Analysis. (2020, July 24). Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept.
- Mattocks, A. M., & Hartung, W. H. (1946). The Preparation of Phenylsuccinonitrile. Journal of the American Chemical Society, 68(11), 2413-2413.
- BOC Sciences. (n.d.).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 100.
- Sigma-Aldrich. (n.d.). 2-(3-METHOXY-PHENYL)-SUCCINONITRILE.
- Open Access Journals. (n.d.).
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.).
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9035-9040.
- Shimadzu. (n.d.). Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS.
- FB Pharmtech. (n.d.). Custom Synthesis of Pesticide Impurity & Metabolite Standards.
- National Institutes of Health. (n.d.). An Advanced Gas Chromatography–Mass Spectrometry Workflow for High-Confidence Non-Targeted Screening of Non-Intentionally Added Substances in Recycled Plastics.
- Benchchem. (n.d.). A Comparative Guide to HPLC and UPLC for Purity Validation of N-Benzoyl-(2R,3S)-3-phenylisoserine.
- Al-Fatlawi, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 16.
- Der Pharma Chemica. (n.d.).
- ACG Publications. (2023, December 14).
- National Institutes of Health. (n.d.). RP-HPLC method with fluorescence detection for determination of small quantities of triamcinolone in plasma in presence of endogenous steroids after derivatization with 9-anthroyl nitrile; pharmacokinetic studies.
- ResearchGate. (n.d.). (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Quincorine.
- International Atomic Energy Agency. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. asianpubs.org [asianpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectra-analysis.com [spectra-analysis.com]
- 10. rssl.com [rssl.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. ethz.ch [ethz.ch]
- 14. thermalsupport.com [thermalsupport.com]
- 15. akjournals.com [akjournals.com]
- 16. veeprho.com [veeprho.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Phenylsuccinonitrile
As professionals dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and environmentally conscious management of the chemical compounds we utilize. Phenylsuccinonitrile, a nitrile compound used in specialized research and synthesis applications, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of phenylsuccinonitrile, grounded in established safety principles and regulatory compliance.
Section 1: Phenylsuccinonitrile - Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. Phenylsuccinonitrile, while not as extensively documented as some common laboratory reagents, belongs to the nitrile class of compounds, which necessitates a cautious approach.
1.1. Toxicological Profile: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. While specific toxicity data for phenylsuccinonitrile is not extensively detailed in readily available literature, related compounds like succinonitrile are known to be harmful if swallowed. General prudence dictates treating phenylsuccinonitrile with a high degree of caution, assuming it may cause irritation to the skin and eyes.[1][2]
1.2. Physicochemical Properties and Environmental Fate: Phenylsuccinonitrile is a solid at room temperature.[3] In the event of a fire, it may decompose and release toxic fumes, including nitrogen oxides and carbon monoxide.[1] It is also classified as toxic to aquatic life with long-lasting effects, making it critical to prevent its release into the environment.
| Property | Value | Source |
| Molecular Formula | C10H8N2 | PubChem[3] |
| Molecular Weight | 156.18 g/mol | PubChem[3] |
| Physical State | Solid | TCI Chemicals[4] |
| Incompatible Materials | Strong oxidizing agents | TCI Chemicals[1] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx) | TCI Chemicals[1] |
1.3. Regulatory Context: Disposal of phenylsuccinonitrile falls under the purview of hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative that all disposal activities comply with federal, state, and local regulations.
Section 2: Pre-Disposal Operations: Handling and Segregation at the Source
Proper disposal begins with correct handling and waste segregation in the laboratory. This minimizes risk and ensures that waste streams are not cross-contaminated.
2.1. Personal Protective Equipment (PPE): When handling phenylsuccinonitrile, whether in pure form or as waste, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[4]
2.2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid phenylsuccinonitrile waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If phenylsuccinonitrile is dissolved in a solvent, this waste stream must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams, particularly strong acids or bases, which could potentially react with the nitrile group.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with phenylsuccinonitrile, must be placed in a designated sharps container.[8]
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Phenylsuccinonitrile"), and the associated hazards.
Section 3: Step-by-Step Phenylsuccinonitrile Disposal Protocol
The disposal of phenylsuccinonitrile must be handled by a licensed hazardous waste disposal company. The following steps outline the process from the laboratory to final disposal.
Step 1: Waste Characterization and Profiling Your institution's Environmental Health and Safety (EHS) office will require a waste profile. This includes the chemical name, quantity, and any other components in the waste mixture. The Safety Data Sheet (SDS) is a critical document for this step.
Step 2: Containerization and Labeling Ensure the hazardous waste container is in good condition, compatible with the waste, and securely sealed to prevent leaks.[9] The label must be complete and accurate.
Step 3: Arranging for Pickup Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Step 4: Final Disposal Method The most common and recommended method for the disposal of organic chemical waste like phenylsuccinonitrile is high-temperature incineration in a licensed hazardous waste facility.[10] This method ensures the complete destruction of the compound, preventing its release into the environment.
Section 4: Emergency Protocols and Spill Management
Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.
4.1. Spill Management: In the event of a small spill of solid phenylsuccinonitrile:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.[2]
-
Place the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) into a sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
4.2. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Diagram: Phenylsuccinonitrile Disposal Workflow
Caption: Decision workflow for the safe disposal of phenylsuccinonitrile waste.
References
- Safety Data Sheet N-Phenylsuccinimide. TCI America. (2018).
-
Phenylsuccinonitrile. PubChem, National Institutes of Health. Available at: [Link]
- Material Safety D
- Safety Data Sheet Benzyl cyanide. Thermo Fisher Scientific. (2010).
- Safety D
- Safety Data Sheet N-Phenylsuccinimide. TCI Chemicals.
- Safe Disposal of N-Phenylsuccinimide: A Guide for Labor
-
Anesthetic Gases: Guidelines for Workplace Exposures. Occupational Safety and Health Administration (OSHA). Available at: [Link]
- OSHA Guidelines for Disposal of Medical Waste M
- Hazardous Materials Disposal Guide. Nipissing University. (2019).
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University, Environmental Health and Safety.
- 1926.252 - Disposal of waste materials.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). (2025). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025). Available at: [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Phenylsuccinonitrile | C10H8N2 | CID 139554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 8. medicalwastefl.net [medicalwastefl.net]
- 9. nipissingu.ca [nipissingu.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unseen Threat: A Guide to Safely Handling Phenylsuccinonitrile
For the adept researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. Phenylsuccinonitrile, a dinitrile compound, presents unique challenges that demand a meticulous and informed approach to personal protection and laboratory operations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
Understanding the Hazard: The Dinitrile Dilemma
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is essential when working with Phenylsuccinonitrile. The following table outlines the recommended equipment, emphasizing the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile offers good resistance to a range of chemicals, but breakthrough times can vary.[3] The outer glove should be a heavy-duty nitrile with a thickness of at least 8 mil, while the inner glove can be a standard laboratory nitrile. This provides an extra layer of protection in case of a breach in the outer glove. Always inspect gloves for any signs of degradation or puncture before and during use. |
| Eye and Face Protection | Chemical splash goggles and a face shield are required. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional barrier for the entire face. This combination is crucial, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge should be used, particularly when handling the powder form or when there is a potential for aerosolization. If working in a poorly ventilated area, a supplied-air respirator may be necessary. Proper fit testing and training on respirator use are essential. |
| Protective Clothing | A chemically resistant lab coat or apron worn over personal clothing is required. Ensure the material is appropriate for handling nitriles. For procedures with a high risk of splashes or spills, a disposable chemically resistant suit may be warranted. All protective clothing should be removed before leaving the laboratory. |
| Footwear | Closed-toe, chemically resistant shoes are mandatory. Leather or other porous materials are not suitable as they can absorb and retain chemical spills. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following workflow is designed to minimize the risk of exposure at every stage of handling Phenylsuccinonitrile.
Caption: Phenylsuccinonitrile Handling Workflow
1. Preparation:
-
Designated Work Area: All work with Phenylsuccinonitrile must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.
-
Gather Materials: Before starting, assemble all necessary chemicals, equipment, and PPE to avoid interruptions and minimize movement outside the designated area.
-
Inspect PPE: Thoroughly inspect all PPE for any defects, such as cracks, holes, or signs of degradation.
2. Handling:
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator, eye and face protection, and outer gloves.
-
Weighing and Transfer: When weighing the solid compound, use a balance inside the fume hood or a containment glove box. Use appropriate tools to handle the material and avoid generating dust.
-
Experimental Procedures: Conduct all experimental steps within the fume hood. Keep all containers with Phenylsuccinonitrile covered when not in use.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that have come into contact with Phenylsuccinonitrile using a suitable solvent (e.g., ethanol) followed by a soap and water wash.
-
Waste Segregation: All waste contaminated with Phenylsuccinonitrile must be treated as hazardous waste. This includes disposable PPE, contaminated labware, and any unused material.
-
Doffing PPE: Doff PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield, lab coat, goggles, inner gloves, and finally, the respirator in a separate area.
-
Waste Disposal: Dispose of all hazardous waste in clearly labeled, sealed containers. Follow your institution's specific guidelines for the disposal of nitrile-containing chemical waste. Generally, this involves incineration by a licensed hazardous waste disposal company.[4] Do not dispose of Phenylsuccinonitrile down the drain or in regular trash.
Disposal Plan: A Critical Final Step
The proper disposal of Phenylsuccinonitrile and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Phenylsuccinonitrile Disposal Decision Tree
Waste Streams and Disposal Protocol:
| Waste Stream | Collection and Labeling | Disposal Method |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled container marked "Hazardous Waste: Phenylsuccinonitrile." | Arrange for disposal through your institution's Environmental Health and Safety (EHS) office for high-temperature incineration. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled solvent waste container. Ensure compatibility of the waste with the container material. | Arrange for disposal through your institution's EHS office for incineration. |
| Contaminated PPE | Collect all disposable PPE in a designated, sealed hazardous waste bag that is clearly labeled. | Dispose of as solid hazardous waste for incineration. |
Never attempt to neutralize or treat Phenylsuccinonitrile waste in the laboratory unless you have a specific, validated, and approved protocol from your institution's EHS office.
By integrating these principles and procedures into your laboratory practice, you can confidently and safely handle Phenylsuccinonitrile, ensuring a secure environment for groundbreaking research.
References
-
Structure-acute Toxicity Relationship of Dinitriles in Mice. PubMed. [Link]
-
Comparative toxicities of aliphatic nitriles. PubMed. [Link]
-
NITRILES. CDC Stacks. [Link]
-
Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. [Link]
-
Allyl nitrile: Toxicity and health effects. PubMed Central. [Link]
-
Copperhead 8 Mil Heavy-Duty Grade Orange Nitrile Gloves w/Diamond Texture. PowerPak. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]
- Preparation process of aromatic nitrile compound.
-
Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
